Leritrelvir
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C31H44F3N5O6 |
|---|---|
Molecular Weight |
639.7 g/mol |
IUPAC Name |
(3S,3aS,6aR)-2-[(2S)-2-cyclohexyl-2-[(2,2,2-trifluoroacetyl)amino]acetyl]-N-[(2S)-4-(cyclopentylamino)-3,4-dioxo-1-[(3S)-2-oxopyrrolidin-3-yl]butan-2-yl]-3,3a,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrole-3-carboxamide |
InChI |
InChI=1S/C31H44F3N5O6/c32-31(33,34)30(45)38-23(17-7-2-1-3-8-17)29(44)39-16-19-9-6-12-21(19)24(39)27(42)37-22(15-18-13-14-35-26(18)41)25(40)28(43)36-20-10-4-5-11-20/h17-24H,1-16H2,(H,35,41)(H,36,43)(H,37,42)(H,38,45)/t18-,19-,21-,22-,23-,24-/m0/s1 |
InChI Key |
ICGMMLTUQDVAST-HEZDJTGRSA-N |
Isomeric SMILES |
C1CCC(CC1)[C@@H](C(=O)N2C[C@@H]3CCC[C@@H]3[C@H]2C(=O)N[C@@H](C[C@@H]4CCNC4=O)C(=O)C(=O)NC5CCCC5)NC(=O)C(F)(F)F |
Canonical SMILES |
C1CCC(CC1)C(C(=O)N2CC3CCCC3C2C(=O)NC(CC4CCNC4=O)C(=O)C(=O)NC5CCCC5)NC(=O)C(F)(F)F |
Origin of Product |
United States |
Foundational & Exploratory
Leritrelvir (RAY1216): A Technical Guide on the Mechanism of Action Against SARS-CoV-2
For Researchers, Scientists, and Drug Development Professionals
Abstract
Leritrelvir (also known as RAY1216) is a potent, orally active antiviral agent that has demonstrated significant efficacy against Severe Acute Respiratory Syndrome Coronavirus 2 (SARS-CoV-2). Developed as a single-agent therapy without the need for a pharmacokinetic booster like ritonavir, this compound represents a critical advancement in the management of COVID-19. This document provides a comprehensive technical overview of its mechanism of action, supported by quantitative biochemical, in vitro, in vivo, and clinical data. Detailed experimental methodologies are provided, and key pathways and workflows are visualized to facilitate a deeper understanding for research and development professionals.
Core Mechanism of Action: Inhibition of the Main Protease (Mpro)
The primary target of this compound is the SARS-CoV-2 main protease (Mpro), also known as 3C-like protease (3CLpro) or non-structural protein 5 (NSP5).[1][2] Mpro is a cysteine protease essential for the viral life cycle.[1][3] It functions by cleaving the two large viral polyproteins, pp1a and pp1ab, at multiple specific sites to release functional non-structural proteins.[4][5] These proteins are vital for forming the viral replication and transcription complex (RTC). By inhibiting Mpro, this compound effectively halts the processing of these polyproteins, thereby preventing viral replication and maturation.[4][6]
This compound is a peptidomimetic, α-ketoamide-based inhibitor.[7][8] Its mechanism is characterized by the formation of a reversible, covalent bond between its α-ketoamide "warhead" and the catalytic cysteine residue (Cys145) in the Mpro active site.[1][9] This interaction makes this compound a slow-tight binding inhibitor, with a notably long drug-target residence time, which contributes to its sustained antiviral activity.[1][10]
Quantitative Data Summary
This compound's potency has been quantified through various biochemical, cellular, and preclinical assays.
Table 1: Biochemical and In Vitro Antiviral Activity
| Parameter | Value | Target/Variant | Cell Line | Reference |
| Ki (Inhibition Constant) | 8.6 nM | SARS-CoV-2 Mpro | - | [1][10] |
| 8.4 nM | SARS-CoV-2 Mpro | - | ||
| Drug-Target Residence Time | 104 minutes | SARS-CoV-2 Mpro | - | [1][10] |
| IC50 (vs. Mpro enzyme) | 36 nM | SARS-CoV-2 (βCoV/KOR/KCDC03/2020) | Vero | [6] |
| EC50 (Antiviral Activity) | 95 nM | Wild-Type (WT) | Vero E6 | [1] |
| 130 nM | Alpha (B.1.1.7) | Vero E6 | [1] | |
| 277 nM | Beta (B.1.351) | Vero E6 | [1] | |
| 97 nM | Delta (B.1.617.2) | Vero E6 | [1] | |
| 86 nM | Omicron (BA.1) | Vero E6 | [1] | |
| 158 nM | Omicron (BA.5) | Vero E6 | [1] | |
| EC90 (Antiviral Activity) | 228 nM | Wild-Type (WT) | - | [6] |
| 351 nM | Alpha (B.1.1.7) | - | [6] | |
| 688 nM | Beta (B.1.351) | - | [6] | |
| 254 nM | Delta (B.1.617.2) | - | [6] | |
| 208 nM | Omicron (BA.1) | - | [6] | |
| 363 nM | Omicron (BA.5) | - | [6] | |
| 415 nM | Omicron (XBB.1.9.1) | - | [6] |
Table 2: Preclinical In Vivo Efficacy (K18-hACE2 Mouse Model)
| Species | Dosing Regimen | Efficacy Endpoint | Result | Reference |
| K18-hACE2 Mouse | 150 mg/kg/day (oral, 5 days) | Survival Protection | 14% | [1] |
| K18-hACE2 Mouse | 300 mg/kg/day (oral, 5 days) | Survival Protection | 43% | [1] |
| K18-hACE2 Mouse | 600 mg/kg/day (oral, 5 days) | Survival Protection | 100% | [1] |
| K18-hACE2 Mouse | 300 mg/kg & 600 mg/kg | Inhibition Rate (vs. Delta) | 42.86% & 100% | [6] |
Table 3: Phase 3 Clinical Trial Efficacy (NCT05620160)
| Parameter | This compound Group (400 mg TID) | Placebo Group | Outcome | Reference |
| Primary Endpoint | ||||
| Median Time to Sustained Clinical Recovery | 251.02 hours | 271.33 hours | Statistically significant reduction (p=0.0022) | [10] |
| Virological Endpoint | ||||
| Viral Load Reduction (Day 4) | -0.82 log10 copies/mL | Baseline | Significant reduction compared to placebo | [10] |
Experimental Protocols
The characterization of this compound involved a multi-stage evaluation process, from enzymatic assays to large-scale clinical trials.
Mpro Enzyme Inhibition and Kinetic Assays
-
Objective: To determine the direct inhibitory activity and binding kinetics of this compound against purified SARS-CoV-2 Mpro.
-
Methodology:
-
Enzyme and Substrate: Recombinant SARS-CoV-2 Mpro is expressed and purified. A fluorogenic substrate, often a peptide sequence mimicking a natural cleavage site with a FRET (Förster Resonance Energy Transfer) pair, is used.[11]
-
Assay Protocol: The assay is performed in 384-well plates. A fixed concentration of Mpro is pre-incubated with serial dilutions of this compound for a defined period. The reaction is initiated by adding the fluorogenic substrate.
-
Data Acquisition: The increase in fluorescence, corresponding to substrate cleavage, is monitored over time using a plate reader (e.g., excitation at 340 nm, emission at 490 nm).[12]
-
Kinetic Analysis: To characterize the slow-tight binding mechanism, progress curves (fluorescence vs. time) are globally fitted to mechanistic models (e.g., Morrison equation for tight-binding inhibitors) using specialized software like DynaFit.[4] This analysis yields the inhibition constant (Ki) and the on/off rates, which are used to calculate the drug-target residence time.
-
Cell-Based Antiviral Activity Assays
-
Objective: To measure the efficacy of this compound in inhibiting viral replication in a cellular context.
-
Methodology:
-
Cell Line: Vero E6 cells, which are highly susceptible to SARS-CoV-2 infection, are commonly used.[1]
-
Protocol: Cells are seeded in multi-well plates and incubated. They are then treated with various concentrations of this compound before or during infection with a known titer of a SARS-CoV-2 variant.
-
Incubation: The infected cells are incubated for a period, typically 72 hours, to allow for multiple cycles of viral replication.[1]
-
Quantification: The antiviral effect is quantified by measuring the reduction in viral-induced cytopathic effect (CPE) or by a plaque reduction assay. The half-maximal effective concentration (EC50) is calculated from the dose-response curve.
-
X-ray Crystallography
-
Objective: To elucidate the precise binding mode of this compound within the Mpro active site.
-
Methodology:
-
Crystallization: Purified Mpro is co-crystallized with an excess of this compound.
-
Data Collection: The resulting crystals are exposed to a high-intensity X-ray beam at a synchrotron source. The diffraction patterns are collected by a detector.[12][13]
-
Structure Determination: The diffraction data are processed to generate an electron density map. The molecular model of the Mpro-Leritrelvir complex is built into this map and refined.[8] The final structure reveals the covalent attachment to Cys145 and the specific hydrogen bonds and hydrophobic interactions between the inhibitor and active site residues.[8]
-
In Vivo Efficacy Studies
-
Objective: To assess the antiviral efficacy and impact on disease progression in a relevant animal model.
-
Methodology:
-
Animal Model: K18-hACE2 transgenic mice are used, as they express the human ACE2 receptor and develop a severe respiratory disease that mimics aspects of human COVID-19.[2][7]
-
Infection and Treatment: Mice are intranasally inoculated with a specific dose (e.g., 10^4 TCID50) of a SARS-CoV-2 variant.[2] Treatment with this compound (or a vehicle control) is initiated via oral gavage and continued for a set duration, typically 5 days.[1]
-
Endpoints: Key endpoints include monitoring body weight, survival rates, and clinical signs of disease. At specific time points, lung tissues are harvested to quantify viral titers (via TCID50 or qRT-PCR) and to assess lung pathology through histopathology.[14]
-
Human Clinical Trials (Phase 3)
-
Objective: To determine the efficacy and safety of this compound monotherapy in patients with mild-to-moderate COVID-19.
-
Methodology (NCT05620160): [10]
-
Study Design: A multicenter, randomized, double-blind, placebo-controlled trial.
-
Participants: 1359 adults (18-75 years) with symptomatic, mild-to-moderate COVID-19, randomized within 5 days of a positive test.
-
Intervention: Participants were randomly assigned (1:1) to receive either oral this compound (400 mg, three times daily) or a matching placebo for 5 days.
-
Primary Endpoint: The primary measure of efficacy was the time from the first dose to the sustained clinical recovery of all 11 targeted COVID-19 symptoms.
-
Secondary Endpoints: Key secondary endpoints included changes in viral load from baseline and the incidence of progression to severe COVID-19. Safety was assessed by monitoring adverse events.
-
Conclusion
This compound is a highly specific and potent inhibitor of the SARS-CoV-2 main protease. Its α-ketoamide warhead forms a covalent yet reversible bond with the catalytic Cys145, leading to a prolonged drug-target residence time and effective blockade of viral polyprotein processing. This mechanism has been validated through extensive biochemical, cellular, and preclinical animal studies, demonstrating broad activity against multiple SARS-CoV-2 variants.[1] Crucially, its efficacy and safety as a monotherapy have been confirmed in a large-scale Phase 3 clinical trial, establishing it as a valuable therapeutic agent in the fight against COVID-19.[10] Its favorable pharmacokinetic profile, which obviates the need for a boosting agent, simplifies treatment regimens and reduces the potential for drug-drug interactions.[15]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. K18-hACE2 mice develop respiratory disease resembling severe COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. news-medical.net [news-medical.net]
- 4. ftp.biokin.com [ftp.biokin.com]
- 5. Inhibitors of SARS-CoV-2 Main Protease (Mpro) as Anti-Coronavirus Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Model informed dose regimen optimizing in development of this compound for the treatment of mild or moderate COVID-19 [frontiersin.org]
- 7. biorxiv.org [biorxiv.org]
- 8. Preclinical evaluation of the SARS-CoV-2 Mpro inhibitor RAY1216 shows improved pharmacokinetics compared with nirmatrelvir - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Preclinical evaluation of the SARS-CoV-2 Mpro inhibitor RAY1216 shows improved pharmacokinetics compared with nirmatrelvir - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. This compound for the treatment of mild or moderate COVID-19 without co-administered ritonavir: a multicentre randomised, double-blind, placebo-controlled phase 3 trial - PMC [pmc.ncbi.nlm.nih.gov]
- 11. ebiohippo.com [ebiohippo.com]
- 12. Structural basis for the in vitro efficacy of nirmatrelvir against SARS-CoV-2 variants - PMC [pmc.ncbi.nlm.nih.gov]
- 13. dgk-home.de [dgk-home.de]
- 14. researchgate.net [researchgate.net]
- 15. wuxibiology.com [wuxibiology.com]
a-ketoamide based peptidomimetic inhibitors of SARS-CoV-2
An In-depth Technical Guide on α-Ketoamide Based Peptidomimetic Inhibitors of SARS-CoV-2
For Researchers, Scientists, and Drug Development Professionals
The global health crisis caused by Severe Acute Respiratory Syndrome Coronavirus 2 (SARS-CoV-2) has spurred an intensive search for effective antiviral therapeutics. A primary target for drug development is the SARS-CoV-2 main protease (Mpro), also known as 3C-like protease (3CLpro).[1][2][3] This enzyme is crucial for the viral life cycle as it processes viral polyproteins into functional proteins essential for viral replication and transcription.[2][3] The unique cleavage specificity of Mpro, which is not shared by human proteases, makes it an attractive target for developing selective antiviral drugs with a low likelihood of toxicity.[2][4]
Among the various classes of inhibitors being investigated, α-ketoamide based peptidomimetics have emerged as a particularly promising group. These compounds mimic the natural peptide substrates of Mpro and contain an electrophilic α-ketoamide "warhead" that can covalently interact with the enzyme's active site.[5] This guide provides a detailed technical overview of the mechanism of action, structure-activity relationships (SAR), inhibitory potency, and experimental evaluation of these inhibitors.
Mechanism of Action: Covalent Inhibition of Mpro
The inhibitory action of α-ketoamides is centered on the formation of a covalent bond with the catalytic dyad of the Mpro active site. The active site of Mpro features a cysteine-histidine catalytic dyad (Cys145 and His41). The peptidomimetic backbone of the inhibitor positions the electrophilic α-ketoamide warhead in proximity to the nucleophilic thiol group of Cys145.
The key steps of the inhibition mechanism are:
-
Binding: The inhibitor binds to the substrate-binding site of Mpro, which is located at the interface of domains I and II of the enzyme.[2] The peptidomimetic portions of the inhibitor (P1, P2, P3, etc.) form specific interactions with the corresponding subsites (S1, S2, S3) of the enzyme.
-
Nucleophilic Attack: The catalytic Cys145 residue performs a nucleophilic attack on the carbonyl carbon of the α-ketoamide warhead.
-
Covalent Adduct Formation: This attack results in the formation of a reversible covalent thiohemiketal adduct.[2]
-
Stabilization: The resulting oxyanion is stabilized by hydrogen bonds from the main-chain amides of Gly143, Cys145, and Ser144, which constitute the "oxyanion hole" of the protease.[2] This covalent modification of the active site effectively blocks the enzyme's catalytic activity, thereby inhibiting viral polyprotein processing and halting viral replication.[2][4]
Caption: Covalent inhibition of Mpro by an α-ketoamide inhibitor.
Structure-Activity Relationship (SAR) Analysis
The potency of α-ketoamide inhibitors is highly dependent on the chemical nature of the substituents at the P1, P2, P3, and P4 positions of the peptidomimetic scaffold. These positions interact with the corresponding S1, S2, S3, and S4 pockets of the Mpro active site.
-
P1 Position: The S1 pocket of Mpro has a strong preference for a glutamine (Gln) residue. Therefore, incorporating a Gln mimetic at the P1 position, such as a γ-lactam moiety or pyroglutamine, is crucial for high-affinity binding and selectivity.[6][7]
-
P2 Position: The S2 pocket is more plastic and can accommodate a variety of hydrophobic groups.[2] The optimization of the P2 substituent has been shown to be critical for achieving broad-spectrum activity against different coronaviruses.[8] Moieties such as cyclohexyl, cyclopropyl, and cyclopentylproline have been successfully utilized.[2][6]
-
P3 and P4 Positions: These positions are more solvent-exposed. Modifications at these sites, often involving bulky hydrophobic groups like cyclohexylglycine or capping groups like trifluoroacetamide, can enhance interactions with the enzyme surface and improve pharmacokinetic properties.[6] For instance, incorporating a pyridone ring to replace the P3-P2 amide bond has been explored to increase the inhibitor's plasma half-life.[2]
Quantitative Data on Inhibitory Potency
The efficacy of α-ketoamide inhibitors is quantified by their half-maximal inhibitory concentration (IC50) against the purified Mpro enzyme and their half-maximal effective concentration (EC50) in cell-based antiviral assays. The table below summarizes the reported potency of several notable α-ketoamide inhibitors.
| Compound ID | Mpro IC50 (nM) | Cell-based EC50 (nM) | Cell Line | Reference |
| 20j | 19.0 | 138.1 | - | [1] |
| 27h | 10.9 | 43.6 | - | [3][9] |
| 11r | 180 | - | - | [2] |
| 13b | 670 | 4000 - 5000 | Calu-3 | [2] |
| RAY1216 | Kᵢ = 8.6 | Comparable to Nirmatrelvir | Vero E6 | [6][10][11] |
| M-1-6 | 80 | - | - | [7] |
Note: Kᵢ is the inhibition constant. A lower value indicates higher potency.
The data reveals that compounds like 27h and 20j exhibit potent enzymatic inhibition in the low nanomolar range, which translates to excellent antiviral activity in cellular assays.[1][3] The inhibitor RAY1216 is a slow-tight inhibitor with a drug-target residence time approximately 12 times longer than that of nirmatrelvir, suggesting a more stable enzyme-inhibitor complex.[6][10]
Experimental Protocols
The discovery and development of α-ketoamide inhibitors involve a series of biochemical and cell-based assays to determine their efficacy and mechanism of action.
General Workflow for Inhibitor Evaluation
The typical workflow begins with the chemical synthesis of the inhibitor, followed by in vitro enzymatic assays to determine its potency against the target protease. Promising candidates are then advanced to cell-based assays to evaluate their antiviral activity against live viruses.
Caption: A typical experimental workflow for evaluating Mpro inhibitors.
Enzyme Inhibition Assay (FRET-based)
A commonly used method to measure Mpro inhibition is a Fluorescence Resonance Energy Transfer (FRET)-based peptide cleavage assay.[6]
-
Reagents and Setup: The assay is typically performed in a 96- or 384-well plate format. The reaction mixture includes a buffer solution, purified recombinant SARS-CoV-2 Mpro, and a fluorogenic peptide substrate containing the Mpro cleavage sequence flanked by a FRET pair (e.g., EDANS/DABCYL).
-
Inhibitor Addition: The α-ketoamide inhibitor, at various concentrations, is pre-incubated with the Mpro enzyme to allow for binding.
-
Reaction Initiation and Monitoring: The reaction is initiated by adding the FRET substrate. If the Mpro is active, it cleaves the substrate, separating the FRET pair and leading to an increase in fluorescence. The fluorescence signal is monitored over time using a plate reader.
-
Data Analysis: The rate of reaction is calculated from the slope of the fluorescence versus time plot. The percentage of inhibition at each inhibitor concentration is determined relative to a control without inhibitor. The IC50 value is then calculated by fitting the data to a dose-response curve.
Antiviral Cell-Based Assay (Cytopathic Effect - CPE)
This assay evaluates the ability of the inhibitor to protect host cells from virus-induced death (cytopathic effect).[6]
-
Cell Seeding: A monolayer of susceptible host cells (e.g., Vero E6) is seeded in a multi-well plate.
-
Infection: The cells are infected with a known titer of SARS-CoV-2.
-
Treatment: Immediately after infection, the cell culture medium is replaced with a medium containing serial dilutions of the α-ketoamide inhibitor.
-
Incubation: The plates are incubated for a period (e.g., 72 hours) to allow for viral replication and the development of CPE in untreated control wells.[6]
-
Quantification of CPE: The extent of cell death is quantified. This can be done visually by microscopy or more quantitatively using a cell viability assay (e.g., MTS or CellTiter-Glo assay), which measures the metabolic activity of surviving cells.
-
Data Analysis: The EC50 value, the concentration of the inhibitor that protects 50% of the cells from CPE, is determined by plotting cell viability against inhibitor concentration and fitting the data to a sigmoidal dose-response curve. A parallel cytotoxicity assay (without the virus) is also performed to determine the CC50 (50% cytotoxic concentration) and calculate the selectivity index (SI = CC50/EC50).
Pharmacokinetic Properties
A critical aspect of drug development is ensuring that the inhibitor has favorable pharmacokinetic (PK) properties, including good absorption, distribution, metabolism, and excretion (ADME). Research has focused on modifying the peptidomimetic scaffold to improve PK profiles. For example, inhibitor 27h was reported to possess favorable pharmacokinetic properties.[3] Furthermore, RAY1216 demonstrated improved pharmacokinetics in animal models compared to nirmatrelvir, which may allow it to be used without a PK booster like ritonavir.[6][11]
Conclusion
α-ketoamide based peptidomimetic inhibitors represent a potent and promising class of antiviral agents targeting the SARS-CoV-2 main protease. Their covalent mechanism of action leads to effective inhibition of viral replication. Extensive structure-activity relationship studies have identified key structural motifs required for high potency, leading to the development of inhibitors with low nanomolar IC50 and EC50 values. Standardized in vitro and cell-based assays are crucial for their evaluation and optimization. With some candidates demonstrating favorable pharmacokinetic profiles, α-ketoamide inhibitors continue to be a major focus in the development of oral therapeutics for COVID-19 and potentially for future coronavirus outbreaks.
References
- 1. Discovery of α-Ketoamide inhibitors of SARS-CoV-2 main protease derived from quaternized P1 groups - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Crystal structure of SARS-CoV-2 main protease provides a basis for design of improved α-ketoamide inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery and structure-activity relationship studies of novel α-ketoamide derivatives targeting the SARS-CoV-2 main protease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. biorxiv.org [biorxiv.org]
- 7. Development of the Safe and Broad-Spectrum Aldehyde and Ketoamide Mpro inhibitors Derived from the Constrained α, γ-AA Peptide Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
Leritrelvir: A Technical Guide to a Novel SARS-CoV-2 Main Protease Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
Leritrelvir (also known as RAY1216) is a novel, orally bioavailable antiviral agent targeting the main protease (Mpro or 3CLpro) of the severe acute respiratory syndrome coronavirus 2 (SARS-CoV-2). As a critical enzyme in the viral replication cycle, Mpro represents a prime target for therapeutic intervention. This document provides a comprehensive technical overview of the chemical structure, physicochemical properties, mechanism of action, and preclinical and clinical data of this compound. Detailed experimental methodologies for key assays are also presented, alongside visual representations of its mechanism and relevant workflows to support further research and development efforts in the field of antiviral therapeutics.
Chemical Structure and Physicochemical Properties
This compound is a peptidomimetic inhibitor characterized by an α-ketoamide warhead that engages in a covalent interaction with the catalytic cysteine residue of the SARS-CoV-2 main protease.
Chemical Identifiers and Molecular Properties
| Property | Value |
| IUPAC Name | (1S,3aR,6aS)-2-((S)-2-cyclohexyl-2-(2,2,2-trifluoroacetamido)acetyl)-N-((2S)-4-(cyclopentylamino)-3,4-dioxo-1-(2-oxopyrrolidin-3-yl)butan-2-yl)octahydrocyclopenta[c]pyrrole-1-carboxamide |
| CAS Number | 2923310-64-7 |
| Chemical Formula | C₃₁H₄₄F₃N₅O₆ |
| Molecular Weight | 639.72 g/mol |
| SMILES | C1CCC(CC1)--INVALID-LINK--C(=O)C(=O)NC5CCCC5">C@@HNC(=O)C(F)(F)F |
Physicochemical Data
| Property | Value |
| Solubility | Soluble in DMSO |
| Storage | Store at -20°C, protect from light. In solvent, store at -80°C for up to 6 months. |
Note: Specific data on melting point, boiling point, and pKa are not publicly available at the time of this writing.
Mechanism of Action
This compound is a potent and selective inhibitor of the SARS-CoV-2 main protease (Mpro), an enzyme essential for the processing of viral polyproteins into functional proteins required for viral replication and transcription.[1] By binding to the active site of Mpro, this compound blocks its proteolytic activity, thereby halting the viral life cycle.
The mechanism involves the formation of a covalent bond between the α-ketoamide warhead of this compound and the catalytic cysteine residue (Cys145) within the Mpro active site. This interaction leads to a stable enzyme-inhibitor complex, effectively inactivating the protease.
Below is a diagram illustrating the SARS-CoV-2 replication cycle and the point of intervention by this compound.
Preclinical and Clinical Data
In Vitro Antiviral Activity
This compound has demonstrated potent antiviral activity against various SARS-CoV-2 variants in cell-based assays.
Table 1: In Vitro Activity of this compound
| Parameter | SARS-CoV-2 Variant | Cell Line | Value |
| Ki | Wild Type | - | 8.6 nM |
| EC₅₀ | Wild Type | Vero E6 | 95 nM |
| Alpha | Vero E6 | 130 nM | |
| Beta | Vero E6 | 277 nM | |
| Delta | Vero E6 | 97 nM | |
| Omicron BA.1 | Vero E6 | 86 nM | |
| Omicron BA.5 | Vero E6 | 158 nM | |
| EC₉₀ | Wild Type | Vero E6 | 228 nM |
| Alpha | Vero E6 | 351 nM | |
| Beta | Vero E6 | 688 nM | |
| Delta | Vero E6 | 254 nM | |
| Omicron BA.1 | Vero E6 | 208 nM | |
| Omicron BA.5 | Vero E6 | 363 nM | |
| Omicron XBB.1.9 | Vero E6 | 415 nM |
Preclinical Pharmacokinetics
Pharmacokinetic studies in animal models have shown that this compound is orally bioavailable.
Table 2: Pharmacokinetic Parameters of this compound in Animal Models
| Species | Dose (mg/kg) | Route | Cₘₐₓ (nM) | Tₘₐₓ (h) | AUC₀₋ₗₐₛₜ (nM·h) | T₁/₂ (h) | Oral Bioavailability (F%) |
| Mouse | 10 | PO | 1287 | 2.0 | 5698 | 2.6 | 22 |
| 3 | IV | - | - | 7789 | 3.8 | - | |
| Rat | 10 | PO | 916 | 0.9 | 7429 | 4.3 | 33 |
| 2 | IV | - | - | 4505 | 2.2 | - | |
| Cynomolgus Monkey | 5 | PO | 102 | 1.5 | 458 | 14.9 | 8 |
| 1 | IV | - | - | 1157 | 0.9 | - |
Clinical Efficacy and Safety
A multicenter, randomized, double-blind, placebo-controlled Phase 3 trial (NCT05620160) evaluated the efficacy and safety of this compound in adults with mild-to-moderate COVID-19.[2][3][4]
Efficacy:
-
Treatment with this compound (400 mg, three times daily for 5 days) resulted in a statistically significant reduction in the time to sustained clinical recovery of all 11 COVID-19 symptoms compared to placebo.[2][4]
-
This compound also led to a significant reduction in viral load compared to the placebo group.[3]
Safety and Tolerability:
-
This compound was generally well-tolerated, with a safety profile comparable to placebo.[3][5]
-
The incidence of adverse events was similar between the this compound and placebo groups.[3] The most frequently reported adverse events were hypertriglyceridemia and hyperlipidemia, which were generally mild and nonserious.[2]
Experimental Protocols
In Vitro Antiviral Activity Assay (Illustrative Protocol)
This protocol describes a general method for determining the half-maximal effective concentration (EC₅₀) of a compound against SARS-CoV-2 in a cell-based assay.
Methodology:
-
Cell Seeding: Vero E6 cells are seeded into 96-well plates at a density of 1-2 x 10⁴ cells per well and incubated overnight to allow for cell attachment.
-
Compound Preparation and Addition: this compound is serially diluted in cell culture medium to achieve a range of concentrations. The culture medium is removed from the cells and replaced with the medium containing the different concentrations of this compound.
-
Virus Infection: Cells are infected with a SARS-CoV-2 isolate at a specified multiplicity of infection (MOI).
-
Incubation: The plates are incubated for 48-72 hours at 37°C in a 5% CO₂ incubator.
-
Quantification of Viral Activity:
-
CPE Inhibition Assay: The cytopathic effect (CPE) is visually assessed, and cell viability can be quantified using assays such as the MTT or CellTiter-Glo assay.
-
RT-qPCR: Viral RNA is extracted from the cell culture supernatant, and the viral load is quantified using reverse transcription-quantitative polymerase chain reaction (RT-qPCR) targeting a specific viral gene.
-
-
Data Analysis: The EC₅₀ value, representing the concentration of the compound that inhibits viral replication by 50%, is calculated by fitting the dose-response data to a four-parameter logistic curve.
Pharmacokinetic Study in Healthy Volunteers (Illustrative Protocol)
This protocol outlines a general design for a Phase 1 clinical trial to assess the safety, tolerability, and pharmacokinetic profile of an investigational drug like this compound.
Study Design: A randomized, double-blind, placebo-controlled, single- and multiple-ascending dose study.
Methodology:
-
Subject Enrollment: Healthy adult volunteers are enrolled after providing informed consent and undergoing screening assessments.
-
Dosing:
-
Single Ascending Dose (SAD): Cohorts of subjects receive a single oral dose of this compound or placebo. The dose is escalated in subsequent cohorts based on safety and tolerability data from the previous cohort.
-
Multiple Ascending Dose (MAD): Cohorts of subjects receive multiple oral doses of this compound or placebo over a defined period (e.g., 5-7 days). Dose escalation proceeds as in the SAD phase.
-
-
Pharmacokinetic Sampling: Blood samples are collected at predefined time points before and after drug administration. Plasma is separated and stored frozen until analysis.
-
Bioanalytical Method: Plasma concentrations of this compound are determined using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.
-
Pharmacokinetic Analysis: Non-compartmental analysis is used to determine key pharmacokinetic parameters, including Cₘₐₓ, Tₘₐₓ, AUC, and T₁/₂.
-
Safety and Tolerability Monitoring: Safety is monitored throughout the study through the recording of adverse events, vital signs, electrocardiograms (ECGs), and clinical laboratory tests.
Conclusion
This compound is a promising oral antiviral candidate for the treatment of COVID-19. Its potent inhibition of the SARS-CoV-2 main protease, favorable preclinical pharmacokinetic profile, and demonstrated efficacy and safety in clinical trials support its continued development. The data and protocols presented in this technical guide provide a valuable resource for researchers and drug development professionals working to combat the ongoing threat of SARS-CoV-2 and future coronavirus outbreaks.
References
- 1. benchchem.com [benchchem.com]
- 2. This compound for the treatment of mild or moderate COVID-19 without co-administered ritonavir: a multicentre randomised, double-blind, placebo-controlled phase 3 trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound for the treatment of mild or moderate COVID-19 without co-administered ritonavir: a multicentre randomised, double-blind, placebo-controlled phase 3 trial - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Model informed dose regimen optimizing in development of this compound for the treatment of mild or moderate COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]
Preclinical Profile of Leritrelvir: A Novel Mpro Inhibitor for COVID-19
An In-depth Technical Guide for Researchers and Drug Development Professionals
Introduction
The global COVID-19 pandemic spurred unprecedented research and development efforts to identify effective antiviral therapeutics. A key target for antiviral intervention is the SARS-CoV-2 main protease (Mpro), also known as 3C-like protease (3CLpro), an enzyme critical for viral replication.[1][2] Leritrelvir (also known as RAY1216) is a novel, orally active α-ketoamide-based peptidomimetic inhibitor of SARS-CoV-2 Mpro.[3][4] Preclinical studies have demonstrated its potent antiviral activity, favorable pharmacokinetic profile, and a high safety margin, positioning it as a promising therapeutic candidate for COVID-19.[5][6] Unlike nirmatrelvir, which requires co-administration with the pharmacokinetic booster ritonavir, this compound's improved pharmacokinetics in animal models suggest it can be effective as a monotherapy.[3][7] This guide provides a comprehensive overview of the preclinical data for this compound, detailing its mechanism of action, in vitro and in vivo efficacy, and the experimental protocols used in its evaluation.
Mechanism of Action
This compound functions by specifically targeting and inhibiting the SARS-CoV-2 Mpro.[7] During viral replication, the viral RNA is translated into large polyproteins that must be cleaved into individual, functional non-structural proteins (nsps) to form the replication-transcription complex.[8] Mpro is responsible for the majority of these cleavage events.[2][9]
This compound acts as a slow-tight inhibitor, covalently binding to the catalytic cysteine residue (Cys145) within the Mpro active site via its α-ketoamide warhead.[3][7][10] This binding blocks the enzyme's ability to process the viral polyproteins, thereby halting the viral replication cycle.[2][7] Enzymatic inhibition kinetic analysis revealed that this compound has a significantly longer drug-target residence time (104 minutes) compared to nirmatrelvir (9 minutes), suggesting a more sustained inhibition of the protease.[3]
References
- 1. news-medical.net [news-medical.net]
- 2. What is this compound used for? [synapse.patsnap.com]
- 3. This compound for the treatment of mild or moderate COVID-19 without co-administered ritonavir: a multicentre randomised, double-blind, placebo-controlled phase 3 trial - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Model informed dose regimen optimizing in development of this compound for the treatment of mild or moderate COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Model informed dose regimen optimizing in development of this compound for the treatment of mild or moderate COVID-19 [frontiersin.org]
- 7. researchgate.net [researchgate.net]
- 8. Essential process for SARS-CoV-2 viral replication visualized [asbmb.org]
- 9. Recent Advances on SARS-CoV-2 Mpro Inhibitors: From Nirmatrelvir to Future Perspectives[v1] | Preprints.org [preprints.org]
- 10. medchemexpress.com [medchemexpress.com]
Leritrelvir: A Technical Guide to a Novel 3C-like Protease Inhibitor for SARS-CoV-2
For Researchers, Scientists, and Drug Development Professionals
Abstract
Leritrelvir (formerly RAY1216) is a novel, orally bioavailable, α-ketoamide-based peptidomimetic inhibitor of the severe acute respiratory syndrome coronavirus 2 (SARS-CoV-2) 3C-like protease (3CLpro), also known as the main protease (Mpro). This enzyme is essential for the viral life cycle, processing viral polyproteins into functional non-structural proteins required for viral replication. This compound has demonstrated potent in vitro and in vivo antiviral activity against a range of SARS-CoV-2 variants. Notably, its pharmacokinetic profile in preclinical models suggests the potential for effective monotherapy without the need for a pharmacokinetic booster such as ritonavir. This document provides a comprehensive technical overview of this compound, including its mechanism of action, quantitative preclinical and clinical data, detailed experimental methodologies, and an exploration of its activity against resistance mutations.
Introduction
The COVID-19 pandemic spurred an urgent global effort to develop effective antiviral therapeutics. The SARS-CoV-2 3C-like protease has emerged as a prime target for antiviral drug development due to its highly conserved nature across coronaviruses and its critical role in viral replication.[1] this compound is a direct-acting antiviral that covalently binds to the catalytic cysteine residue (Cys145) in the 3CLpro active site, thereby inhibiting its function.[2][3] Preclinical and clinical studies have shown its potential as a therapeutic option for the treatment of mild-to-moderate COVID-19.[2][4]
Mechanism of Action
This compound functions as a slow-tight binding inhibitor of the SARS-CoV-2 3CLpro.[5] Its α-ketoamide warhead forms a covalent bond with the catalytic Cys145 residue of the protease.[2] This action blocks the enzyme's ability to cleave the viral polyproteins (pp1a and pp1ab) into their functional non-structural protein units, which are essential for the assembly of the viral replication and transcription complex.[6][7] This inhibition ultimately halts viral replication within the host cell. Enzymatic kinetic analyses have shown that this compound has a prolonged drug-target residence time of 104 minutes, which is approximately 12 times longer than that of nirmatrelvir.[2]
Figure 1: this compound's inhibition of the SARS-CoV-2 life cycle.
Quantitative Data
In Vitro Activity
The in vitro inhibitory activity of this compound has been assessed through various enzymatic and cell-based assays. The data demonstrates potent activity against the wild-type SARS-CoV-2 and several variants of concern.
| Parameter | Value | SARS-CoV-2 Strain/Variant | Assay Type | Reference |
| Ki | 8.6 nM | Wild-Type | Enzymatic Inhibition | [5] |
| IC50 | 36 nM | βCoV/KOR/KCDC03/2020 | Cell-based (Vero cells) | [8] |
| EC50 | 95 nM | Wild-Type | Cell-based (Vero E6 cells) | [5] |
| 130 nM | Alpha | Cell-based (Vero E6 cells) | [5] | |
| 277 nM | Beta | Cell-based (Vero E6 cells) | [5] | |
| 97 nM | Delta | Cell-based (Vero E6 cells) | [5] | |
| 86 nM | Omicron BA.1 | Cell-based (Vero E6 cells) | [5] | |
| 158 nM | Omicron BA.5 | Cell-based (Vero E6 cells) | [5] | |
| EC90 | 92 nM | βCoV/KOR/KCDC03/2020 | Cell-based (Vero cells) | [8] |
| 228 nM | Wild-Type | Cell-based | [8] | |
| 351 nM | Alpha | Cell-based | [8] | |
| 688 nM | Beta | Cell-based | [8] | |
| 254 nM | Delta | Cell-based | [8] | |
| 208 nM | Omicron BA.1 | Cell-based | [8] | |
| 363 nM | Omicron BA.5 | Cell-based | [8] | |
| 415 nM | Omicron XBB.1.9.1 | Cell-based | [8] |
Preclinical Pharmacokinetics
Pharmacokinetic studies in various animal models have indicated that this compound has improved properties compared to other 3CLpro inhibitors, potentially allowing for administration without a pharmacokinetic enhancer.
| Species | Dose (mg/kg) | Route | Cmax (nM) | Tmax (h) | AUC(0-last) (nM·h) | T1/2 (h) | Oral Bioavailability (%) | Reference |
| Mouse | 3.0 | IV | - | - | 7789 | 3.8 | - | [5] |
| 10 | PO | 1287 | 2.0 | 5698 | 2.6 | 22 | [5] | |
| Rat | 2.0 | IV | - | - | 4505 | 2.2 | - | [5] |
| 10 | PO | 916 | 0.9 | 7429 | 4.3 | 33 | [5] | |
| Cynomolgus Macaque | 1.0 | IV | - | - | 1157 | 0.9 | - | [5] |
| 5.0 | PO | 102 | 1.5 | 458 | 14.9 | 8 | [5] |
Human Pharmacokinetics (Phase 1)
In a Phase 1 study, this compound was well-tolerated and exhibited a favorable safety profile.
| Parameter | Value | Condition | Reference |
| Tmax | 1.3 - 1.5 h | Single dose (200-1600 mg) | [9] |
| T1/2 | 3 - 10 h | Single dose (200-1600 mg) | [9] |
| Protein Binding Rate | 74.5% - 79.7% | - | [9] |
Preclinical Efficacy (K18-hACE2 Transgenic Mice)
This compound demonstrated significant efficacy in a lethal SARS-CoV-2 challenge model using K18-hACE2 transgenic mice.
| Dose (mg/kg/day) | Survival Rate (%) | Lung Viral Titer Reduction | Reference |
| 600 | 100 | Significant | [2][8] |
| 300 | 43 | Significant | [2][8] |
| 150 | 14 | - | [2] |
Clinical Efficacy (Phase 3, NCT05620160)
A multicenter, randomized, double-blind, placebo-controlled Phase 3 trial evaluated the efficacy and safety of this compound monotherapy in adults with mild-to-moderate COVID-19.[4]
| Endpoint | This compound (400 mg TID) | Placebo | p-value | Reference |
| Median Time to Sustained Clinical Recovery | 251.02 h | 271.33 h | 0.0022 | [4] |
| Viral Load Reduction (Day 4) | 0.82 log10 greater reduction | - | - | [4] |
Experimental Protocols
3CLpro Enzymatic Inhibition Assay (FRET-based)
This protocol describes a representative method for determining the in vitro enzymatic inhibition of SARS-CoV-2 3CLpro.
-
Reagents and Materials:
-
Procedure:
-
Prepare serial dilutions of this compound and control compounds in DMSO.
-
Dispense a small volume (e.g., 60 nL) of the compound dilutions into the microplate wells.[11]
-
Add the 3CLpro enzyme (e.g., 15 nM final concentration) to the wells containing the compounds and incubate for a defined period (e.g., 60 minutes at 37°C) to allow for inhibitor binding.[10][12]
-
Initiate the enzymatic reaction by adding the FRET peptide substrate (e.g., 25 µM final concentration).[12]
-
Continuously monitor the increase in fluorescence intensity (e.g., excitation at 340 nm, emission at 460 nm) at room temperature for a set duration (e.g., 60 minutes).[10]
-
The rate of substrate cleavage is determined from the linear phase of the fluorescence signal increase.
-
Calculate the percent inhibition for each compound concentration relative to DMSO controls.
-
Determine the IC50 value by fitting the dose-response data to a four-parameter logistic equation.
-
Cell-based Antiviral Assay (Cytopathic Effect - CPE)
This protocol outlines a general method for assessing the antiviral activity of this compound in a cell-based model by measuring the inhibition of virus-induced cytopathic effect.
-
Reagents and Materials:
-
Vero E6 cells or another susceptible cell line.
-
SARS-CoV-2 virus stock.
-
Cell culture medium (e.g., MEM with 2% FBS).
-
This compound and control compounds dissolved in DMSO.
-
96-well or 384-well clear-bottom tissue culture plates.
-
Cell viability reagent (e.g., CellTiter-Glo).
-
-
Procedure:
-
Seed the microplates with Vero E6 cells and incubate overnight to form a confluent monolayer.
-
Prepare serial dilutions of this compound and control compounds in cell culture medium.
-
Remove the old medium from the cell plates and add the compound dilutions.
-
In a separate tube, inoculate the cells by adding a predetermined multiplicity of infection (MOI) of SARS-CoV-2 (e.g., MOI of 0.002).[11]
-
Incubate the plates for a period sufficient to observe significant CPE in the virus control wells (e.g., 72 hours at 37°C, 5% CO2).[11]
-
Assess cell viability by adding a cell viability reagent according to the manufacturer's instructions and measuring the resulting signal (e.g., luminescence).
-
Calculate the percentage of CPE reduction for each compound concentration relative to untreated virus-infected and uninfected controls.
-
Determine the EC50 (50% effective concentration) value from the dose-response curve.
-
Concurrently, assess cytotoxicity (CC50) in uninfected cells treated with the same compound concentrations.
-
Resistance Profile
The emergence of drug-resistant viral variants is a significant concern for all antiviral therapies. Studies have shown that this compound maintains potent inhibitory activity against some nirmatrelvir-resistant Mpro mutants. For instance, the E166V mutation in Mpro can reduce the susceptibility to nirmatrelvir, but this compound has been reported to remain effective against such mutants, highlighting its potential utility in the context of emerging resistance.[13]
Drug Development and Screening Workflow
The development of a 3CLpro inhibitor like this compound follows a structured pipeline from initial discovery to clinical application. This process involves target identification, high-throughput screening, lead optimization, preclinical evaluation in animal models, and finally, multi-phase clinical trials in humans.
Figure 2: General workflow for antiviral drug discovery.
Conclusion
This compound is a promising 3C-like protease inhibitor with potent antiviral activity against SARS-CoV-2 and its variants. Its mechanism of action, characterized by slow-tight binding and a long drug-target residence time, contributes to its efficacy. The preclinical pharmacokinetic data supporting its use as a monotherapy is a significant advantage, potentially reducing drug-drug interactions associated with pharmacokinetic boosters. The comprehensive data from in vitro, in vivo, and clinical studies underscore its potential as a valuable therapeutic agent in the management of COVID-19. Further research and real-world evidence will continue to define its role in the evolving landscape of SARS-CoV-2 treatment.
References
- 1. researchgate.net [researchgate.net]
- 2. Preclinical evaluation of the SARS-CoV-2 Mpro inhibitor RAY1216 shows improved pharmacokinetics compared with nirmatrelvir - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The main protease 3CLpro of the SARS-CoV-2 virus: how to turn an enemy into a helper - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Coronavirus - Wikipedia [en.wikipedia.org]
- 7. psu.edu [psu.edu]
- 8. Model informed dose regimen optimizing in development of this compound for the treatment of mild or moderate COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Single-dose tolerability and pharmacokinetics of this compound in Chinese patients with hepatic impairment and healthy matched controls - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Identification of Inhibitors of SARS-CoV-2 3CL-Pro Enzymatic Activity Using a Small Molecule in Vitro Repurposing Screen - PMC [pmc.ncbi.nlm.nih.gov]
- 11. SARS-CoV-2 cytopathic effect (CPE) - SARS-CoV-2 Assays - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. bdb99.ucsd.edu [bdb99.ucsd.edu]
- 13. researchgate.net [researchgate.net]
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the in vitro antiviral activity of Leritrelvir (also known as RAY1216), a novel α-ketoamide based peptidomimetic inhibitor of the SARS-CoV-2 main protease (Mpro). This compound has demonstrated potent and broad-spectrum activity against various coronaviruses, positioning it as a significant candidate for the treatment of COVID-19. This document summarizes key quantitative data, details experimental methodologies, and visualizes the underlying mechanisms and workflows.
Mechanism of Action
This compound is an inhibitor of the SARS-CoV-2 main protease (Mpro), also known as 3C-like protease (3CLpro).[1][2] This enzyme is critical for the replication of coronaviruses as it cleaves viral polyproteins into functional non-structural proteins.[2][3] By binding to the active site of Mpro, this compound blocks this cleavage process, thereby inhibiting viral replication.[2] Enzymatic inhibition kinetic analysis has shown that this compound is a slow-tight inhibitor with a Ki of 8.6 nM and has a drug-target residence time of 104 minutes, which is approximately 12 times slower to dissociate from the protease-leritrelvir complex compared to nirmatrelvir.[1] The crystal structure of the SARS-CoV-2 Mpro:this compound complex reveals that this compound covalently attaches to the catalytic Cys145 through its α-ketoamide warhead.[1]
Quantitative Antiviral Activity
This compound has demonstrated potent in vitro activity against a range of SARS-CoV-2 variants. The following tables summarize the key efficacy parameters from various studies.
Table 1: In Vitro Efficacy of this compound against SARS-CoV-2 Variants
| Virus Strain/Variant | Cell Line | EC90 (nM) | IC50 (nM) | Reference |
| SARS-CoV-2 (Wild-type) | Vero | 228 | - | [4][5] |
| SARS-CoV-2 (βCoV/KOR/KCDC03/2020) | Vero | 92 | 36 | [4][5] |
| Alpha Variant | Vero | 351 | - | [4][5] |
| Beta Variant | Vero | 688 | - | [4][5] |
| Delta Variant | Vero | 254 | - | [4][5] |
| Omicron BA.1 | Vero | 208 | - | [4][5] |
| Omicron BA.5 | Vero | 363 | - | [4][5] |
| Omicron XBB.1.9.1 | Vero | 415 | - | [4][5] |
Table 2: Comparative In Vitro Mpro Inhibitory Activity
| Compound | Target | Ki (nM) | IC50 (nM) | Reference |
| This compound | SARS-CoV-2 Mpro | 8.6 | 8.4 | [1][6] |
| Nirmatrelvir | SARS-CoV-2 Mpro | - | - | [1] |
Broad-Spectrum Activity
Recent studies have highlighted this compound's potential as a broad-spectrum antiviral against various coronaviruses. It maintains strong inhibitory activity (IC50 < 1 µM) against Mpro from different coronaviruses, suggesting its utility in treating infections caused by other pathogenic α- and β-coronaviruses.[7]
Experimental Protocols
Detailed experimental protocols are crucial for the replication and validation of scientific findings. The following are generalized protocols based on commonly used methods for assessing in vitro antiviral activity and enzyme inhibition.
Cell-Based Antiviral Activity Assay (Cytopathic Effect Inhibition Assay)
This assay determines the ability of a compound to inhibit the virus-induced cell death.
Materials:
-
Vero or VeroE6 cells
-
SARS-CoV-2 virus stock
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
This compound
-
96-well plates
-
CellTiter-Glo® Luminescent Cell Viability Assay kit
Procedure:
-
Seed Vero or VeroE6 cells in 96-well plates and incubate overnight to form a monolayer.
-
Prepare serial dilutions of this compound in DMEM.
-
Remove the culture medium from the cells and add the diluted this compound.
-
Infect the cells with SARS-CoV-2 at a specific multiplicity of infection (MOI).
-
Incubate the plates for a period sufficient to observe cytopathic effects in the virus control wells (typically 3-5 days).
-
Assess cell viability using the CellTiter-Glo® assay according to the manufacturer's instructions.
-
Calculate the EC50 value, which is the concentration of this compound that protects 50% of cells from virus-induced death.
Mpro Enzymatic Inhibition Assay (FRET-based)
This assay measures the direct inhibition of the Mpro enzyme by this compound.
Materials:
-
Recombinant SARS-CoV-2 Mpro
-
Fluorogenic Mpro substrate (e.g., containing a FRET pair)
-
Assay buffer
-
This compound
-
384-well plates
-
Fluorescence plate reader
Procedure:
-
Dilute the recombinant Mpro enzyme in the assay buffer.
-
Prepare serial dilutions of this compound in the assay buffer.
-
Add the diluted this compound and Mpro to the wells of a 384-well plate and incubate for a pre-determined time.
-
Initiate the enzymatic reaction by adding the fluorogenic substrate.
-
Monitor the fluorescence signal over time using a fluorescence plate reader.
-
Calculate the rate of substrate cleavage from the fluorescence data.
-
Determine the IC50 value, which is the concentration of this compound that inhibits 50% of the Mpro enzymatic activity.
Conclusion
This compound demonstrates potent in vitro antiviral activity against a broad range of coronaviruses, including multiple SARS-CoV-2 variants. Its mechanism of action as a slow-tight inhibitor of the main protease, coupled with its favorable preclinical data, underscores its potential as a valuable therapeutic agent for COVID-19. The provided data and protocols serve as a technical resource for researchers and drug development professionals working on the discovery and development of novel antiviral therapies.
References
- 1. This compound for the treatment of mild or moderate COVID-19 without co-administered ritonavir: a multicentre randomised, double-blind, placebo-controlled phase 3 trial - PMC [pmc.ncbi.nlm.nih.gov]
- 2. What is this compound used for? [synapse.patsnap.com]
- 3. Inhibitors of SARS-CoV-2 Main Protease (Mpro) as Anti-Coronavirus Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Model informed dose regimen optimizing in development of this compound for the treatment of mild or moderate COVID-19 [frontiersin.org]
- 5. Model informed dose regimen optimizing in development of this compound for the treatment of mild or moderate COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. news-medical.net [news-medical.net]
Leritrelvir's Interaction with SARS-CoV-2 Main Protease: A Technical Deep Dive
For Immediate Release
GUANGZHOU, China – November 19, 2025 – This technical guide provides an in-depth analysis of the target binding and enzyme inhibition kinetics of leritrelvir (also known as RAY1216), a potent, orally active inhibitor of the SARS-CoV-2 main protease (Mpro or 3CLpro). Developed by Guangdong Raynovent Biotech Co., Ltd., this compound has demonstrated significant antiviral activity against various SARS-CoV-2 variants and has been approved for COVID-19 treatment in China.[1][2] This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of this compound's mechanism of action, supported by quantitative data, detailed experimental protocols, and visual representations of key processes.
Core Mechanism: Covalent Inhibition of a Key Viral Enzyme
This compound is a peptidomimetic inhibitor featuring an α-ketoamide warhead that specifically targets the catalytic dyad of the SARS-CoV-2 Mpro.[2][3] The Mpro is a cysteine protease crucial for the cleavage of viral polyproteins, a process essential for viral replication.[4] this compound acts as a slow-tight binding inhibitor, forming a covalent bond with the catalytic cysteine residue (Cys145) in the Mpro active site.[3][5] This covalent modification effectively inactivates the enzyme, thereby halting viral replication.[3]
The interaction between this compound and Mpro is characterized by a two-step mechanism: an initial reversible binding to form an enzyme-inhibitor complex, followed by the formation of a stable covalent bond.[6] This mechanism contributes to its prolonged inhibitory effect.
Quantitative Analysis of this compound's Efficacy
The potency and binding characteristics of this compound have been quantified through various biochemical and cell-based assays. The following tables summarize the key quantitative data, providing a clear comparison of its inhibitory activity and binding kinetics.
| Parameter | Value | Description |
| Ki | 8.6 nM | The inhibition constant, indicating the binding affinity of this compound to the SARS-CoV-2 Mpro.[3][5] |
| Drug-Target Residence Time | 104 min | The duration for which this compound remains bound to the Mpro, indicating a prolonged inhibitory effect.[3][5] |
| IC50 (Vero cells) | 36 nM | The half-maximal inhibitory concentration against the SARS-CoV-2 βCoV/KOR/KCDC03/2020 strain in Vero cells.[7] |
| EC90 (Vero cells) | 92 nM | The 90% effective concentration against the SARS-CoV-2 βCoV/KOR/KCDC03/2020 strain in Vero cells.[7] |
| SARS-CoV-2 Variant | EC90 (nM) |
| Wild-type | 228 |
| Alpha | 351 |
| Beta | 688 |
| Delta | 254 |
| Omicron BA.1 | 208 |
| Omicron BA.5 | 363 |
| Omicron XBB.1.9 | 415 |
Table 2: this compound's 90% maximal effective concentration (EC90) against various SARS-CoV-2 variants in in-vitro pharmacological analyses.[7]
Experimental Protocols
This section details the methodologies employed in the key experiments to determine the binding and inhibitory characteristics of this compound.
Mpro Enzymatic Activity Assay (FRET-based)
A fluorescence resonance energy transfer (FRET) assay is a standard method to measure the activity of Mpro and the inhibitory effects of compounds like this compound.
Materials:
-
Recombinant SARS-CoV-2 Mpro
-
FRET substrate (e.g., a quenched peptide containing the Mpro cleavage site)
-
Assay buffer (e.g., 10 mM Tris, 50 mM NaCl, 1 mM EDTA, 1 mM DTT, pH 8.0)[8]
-
This compound (or other test inhibitors) dissolved in DMSO
-
384-well black, flat-bottom assay plates
-
Fluorescence plate reader
Protocol:
-
Reagent Preparation:
-
Reconstitute lyophilized Mpro in assay buffer to a stock concentration (e.g., 1 mg/mL) and store in aliquots at -80°C. Dilute to the final working concentration in assay buffer before use.[2]
-
Dissolve the FRET substrate in DMSO to create a stock solution (e.g., 10 mM) and store at -20°C, protected from light. Dilute to the final working concentration in assay buffer.[2]
-
Prepare a serial dilution of this compound in DMSO.
-
-
Assay Procedure:
-
Dispense a small volume (e.g., 1 µL) of the serially diluted this compound or DMSO (for controls) into the wells of the 384-well plate.[2]
-
Add the Mpro solution to each well, except for the no-enzyme control wells.[2]
-
Pre-incubate the plate at room temperature for a specified time (e.g., 15-30 minutes) to allow the inhibitor to bind to the enzyme.[2]
-
Initiate the enzymatic reaction by adding the FRET substrate solution to all wells.[2]
-
-
Data Acquisition and Analysis:
-
Immediately place the plate in a fluorescence plate reader and measure the fluorescence intensity kinetically at regular intervals (e.g., every 60 seconds) for a defined period (e.g., 30-60 minutes).[2]
-
Calculate the initial velocity of the reaction for each well from the linear portion of the fluorescence versus time plot.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
-
Cell-Based Antiviral Activity Assay
This assay determines the efficacy of this compound in inhibiting viral replication in a cellular context.
Materials:
-
Vero E6 cells (or other susceptible cell lines)
-
SARS-CoV-2 virus stock (wild-type or variants of concern)
-
Cell culture medium (e.g., DMEM supplemented with FBS)
-
This compound
-
Reagents for quantifying cell viability (e.g., CellTiter-Glo) or viral load (e.g., RT-qPCR)
Protocol:
-
Cell Seeding: Seed Vero E6 cells in 96-well plates and incubate until they form a confluent monolayer.
-
Compound Treatment: Prepare serial dilutions of this compound in the cell culture medium and add them to the cells.
-
Viral Infection: Infect the cells with SARS-CoV-2 at a predetermined multiplicity of infection (MOI).
-
Incubation: Incubate the plates for a specified period (e.g., 72 hours) to allow for viral replication.[3]
-
Quantification of Antiviral Activity:
-
Cytopathic Effect (CPE) Reduction Assay: Visually assess the reduction in virus-induced cell death in the presence of the inhibitor.
-
Cell Viability Assay: Measure cell viability using a reagent like CellTiter-Glo to quantify the protective effect of the inhibitor.
-
Viral Load Quantification: Measure the viral RNA levels in the supernatant using RT-qPCR to determine the reduction in viral replication.
-
-
Data Analysis: Calculate the EC50 (half-maximal effective concentration) by plotting the percentage of viral inhibition against the logarithm of the drug concentration.
Visualizing the Mechanism and Workflow
The following diagrams, generated using the DOT language, illustrate the key pathways and experimental processes described in this guide.
References
- 1. This compound for the treatment of mild or moderate COVID-19 without co-administered ritonavir: a multicentre randomised, double-blind, placebo-controlled phase 3 trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. medchemexpress.com [medchemexpress.com]
- 4. mdpi.com [mdpi.com]
- 5. Frontiers | Model informed dose regimen optimizing in development of this compound for the treatment of mild or moderate COVID-19 [frontiersin.org]
- 6. Inhibitors of SARS-CoV-2 Main Protease (Mpro) as Anti-Coronavirus Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Model informed dose regimen optimizing in development of this compound for the treatment of mild or moderate COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Early research on the efficacy of Leritrelvir monotherapy
An In-depth Technical Guide on Early Research into the Efficacy of Leritrelvir Monotherapy
This technical guide provides a comprehensive overview of the early research on the efficacy of this compound as a monotherapy for the treatment of mild to moderate COVID-19. The information is intended for researchers, scientists, and drug development professionals, presenting quantitative data, experimental protocols, and visual representations of the mechanism of action and clinical trial workflow.
Mechanism of Action
This compound is an orally administered antiviral agent that functions as a peptidomimetic inhibitor of the SARS-CoV-2 main protease (Mpro), also known as 3CL protease.[1][2] This enzyme is critical for the replication of the virus as it is responsible for cleaving viral polyproteins into functional non-structural proteins.[2] By binding to the active site of the Mpro, this compound blocks this cleavage process, thereby disrupting viral replication and reducing the viral load in infected individuals.[1][2] Preclinical studies have indicated that this compound has a potent antiviral activity against various SARS-CoV-2 variants.[3][4]
Caption: Mechanism of action of this compound in inhibiting SARS-CoV-2 replication.
Clinical Efficacy Data
The primary source of clinical data on this compound monotherapy is a multicenter, randomized, double-blind, placebo-controlled phase 3 trial conducted in China.[4] This study evaluated the efficacy and safety of this compound in adults with mild to moderate COVID-19 who did not require hospitalization.[3][4]
Primary Efficacy Endpoint
The primary endpoint of the phase 3 trial was the time from the first dose to the sustained clinical recovery of 11 COVID-19 symptoms.[4][5]
| Metric | This compound Group (n=680) | Placebo Group (n=679) | p-value | Hazard Ratio (95% CI) |
| Median Time to Sustained Clinical Recovery (hours) | 251.02 (IQR 188.95–428.68) | 271.33 (IQR 219.00–529.63) | 0.0022 | 1.20 (1.07–1.35) |
| Table 1: Time to Sustained Clinical Recovery in the Intention-to-Treat (ITT) Population |
Subgroup Analysis of Clinical Recovery
Further analysis revealed significant differences in the time to sustained clinical recovery in specific subgroups.[3][4]
| Subgroup | Difference in Median Time to Recovery (this compound vs. Placebo) |
| Positive Viral Nucleic Acid Test ≤72 hours | 33.9 hours shorter in the this compound group |
| Baseline Viral Load >8 log10 Copies/mL | 51.3 hours shorter in the this compound group |
| Table 2: Subgroup Analysis for Median Time to Sustained Clinical Recovery [3][4] |
Virological Outcome
This compound demonstrated a significant impact on viral load reduction compared to the placebo.[3][4]
| Metric | Outcome |
| Viral Load Reduction on Day 4 | 0.82 log10 copies/mL lower in the this compound group compared to placebo |
| Table 3: Viral Load Reduction [3][4] |
A phase 2 clinical trial also showed that this compound monotherapy resulted in a shorter duration of viral shedding compared to placebo.[6]
| Group | Duration of Viral Shedding (hours) | Reduction vs. Placebo (days) |
| This compound Monotherapy | 166 | 4.2 |
| Placebo | Not specified | N/A |
| Table 4: Duration of Viral Shedding in Phase 2 Trial [6] |
Safety Profile
This compound monotherapy was found to have a good safety profile with no serious safety concerns.
| Adverse Event (AE) Category | This compound Group (n=680) | Placebo Group (n=679) |
| Any Adverse Events | 315 (46.46%) | 292 (43.52%) |
| Treatment-Relevant AEs | 218 (32.15%) | 186 (27.72%) |
| Hypertriglyceridemia (≥5% of participants) | 79 (11.7%) | 70 (10.4%) |
| Hyperlipidemia (≥5% of participants) | 60 (8.8%) | 52 (7.7%) |
| COVID-19 Pneumonia | 1 | 2 |
| Table 5: Incidence of Adverse Events [4] |
No participants in either group progressed to severe COVID-19 by day 29.[3][4]
Experimental Protocols
Phase 3 Clinical Trial Methodology
The pivotal phase 3 study was a randomized, double-blind, placebo-controlled, multicenter trial conducted at 29 clinical sites in China.[4]
-
Participants: Enrolled patients were between 18 and 75 years old with a diagnosis of mild or moderate COVID-19 not requiring hospitalization.[3][4] Participants had a positive SARS-CoV-2 nucleic acid test and at least one of 11 COVID-19 symptoms within 48 hours before randomization.[3][4] The interval between the first positive test and randomization was no more than 120 hours (5 days).[3][4]
-
Randomization and Treatment: A total of 1359 patients were randomized in a 1:1 ratio to receive either oral this compound (400 mg three times daily) or a placebo for a 5-day course.[4]
-
Endpoints: The primary efficacy endpoint was the time to sustained clinical recovery of all 11 specified symptoms.[4][5] The safety endpoint was the incidence of adverse events.[4][5]
-
Analysis: The primary and safety analyses were performed on the intention-to-treat (ITT) population.
Caption: Workflow of the Phase 3 clinical trial for this compound monotherapy.
Preclinical Studies
Preclinical investigations demonstrated this compound's potent antiviral properties and favorable pharmacokinetics.[6][7] An in vivo efficacy study in K18-hACE2 mice infected with the Delta variant of SARS-CoV-2 showed dose-dependent inhibition of the virus.[6][7]
| Dose | Inhibition Rate |
| 300 mg/kg | 42.86% |
| 600 mg/kg | 100% |
| Table 6: In Vivo Efficacy of this compound in K18-hACE2 Mice [6][7] |
These studies also showed that this compound significantly reduced viral titers in the lungs of infected mice and led to improvements in lung pathology.[6][7]
Conclusion
Early research, particularly a large-scale phase 3 clinical trial, indicates that this compound monotherapy is an effective and well-tolerated treatment for adults with mild to moderate COVID-19. It significantly reduces the time to clinical recovery and lowers viral load without raising serious safety concerns. These findings suggest that this compound could be a valuable therapeutic option, especially as it does not require co-administration with ritonavir, which can simplify treatment regimens and reduce the potential for drug-drug interactions.[5][8]
References
- 1. What is the mechanism of this compound? [synapse.patsnap.com]
- 2. What is this compound used for? [synapse.patsnap.com]
- 3. researchgate.net [researchgate.net]
- 4. This compound for the treatment of mild or moderate COVID-19 without co-administered ritonavir: a multicentre randomised, double-blind, placebo-controlled phase 3 trial - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound for the treatment of mild or moderate COVID-19 without co-administered ritonavir: a multicentre randomised, double-blind, placebo-controlled phase 3 trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Frontiers | Model informed dose regimen optimizing in development of this compound for the treatment of mild or moderate COVID-19 [frontiersin.org]
- 7. Model informed dose regimen optimizing in development of this compound for the treatment of mild or moderate COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. news-medical.net [news-medical.net]
Methodological & Application
Leritrelvir Dosage and Administration in In Vivo Mouse Models: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the dosing, administration, and experimental protocols for Leritrelvir (also known as RAY1216) in in vivo mouse model studies, based on available preclinical data. This compound is a potent, orally active inhibitor of the SARS-CoV-2 main protease (Mpro), a critical enzyme in the viral replication cycle.[1][2]
Mechanism of Action
This compound functions as a covalent inhibitor of the SARS-CoV-2 main protease (Mpro, also known as 3CLpro).[1][2] By binding to the catalytic cysteine residue (Cys145) in the active site of the enzyme, it blocks the cleavage of viral polyproteins, which is an essential step for viral replication and assembly.[1][2] This targeted inhibition ultimately suppresses viral propagation.
References
Application Notes and Protocols for the Research-Scale Synthesis of Leritrelvir
For Researchers, Scientists, and Drug Development Professionals
Introduction
Leritrelvir (also known as RAY1216) is a potent, orally active antiviral agent targeting the SARS-CoV-2 main protease (Mpro or 3CLpro).[1][2] Developed by Guangdong Raynovent Biotech Co., Ltd., it has received conditional marketing approval in China for the treatment of mild to moderate COVID-19.[3] this compound is a peptidomimetic inhibitor that features an α-ketoamide warhead, which covalently binds to the catalytic cysteine (Cys145) in the Mpro active site.[1][4] This inhibition prevents the proteolytic processing of viral polyproteins, a crucial step in the viral replication cycle, thus halting the propagation of the virus. For research purposes, the synthesis of this compound enables further investigation into its mechanism of action, potential for treating emerging coronaviruses, and development of second-generation inhibitors.
These application notes provide an overview of the synthesis of this compound for research applications, its mechanism of action, and relevant quantitative data. While a detailed, step-by-step experimental protocol from the primary literature's supplementary information was not publicly accessible, the general synthetic strategy is outlined based on available information.
Mechanism of Action
This compound functions as a slow-tight binding inhibitor of the SARS-CoV-2 3CL protease.[2] The virus synthesizes two large polyproteins, pp1a and pp1ab, which require cleavage by viral proteases to release functional non-structural proteins (nsps) essential for viral replication and transcription. The 3CL protease is responsible for the majority of these cleavage events.
The mechanism of inhibition involves the following steps:
-
Binding: this compound, mimicking the natural peptide substrate, binds to the active site of the 3CL protease.
-
Covalent Modification: The electrophilic α-ketoamide "warhead" of this compound is attacked by the nucleophilic thiol group of the catalytic cysteine residue (Cys145) in the protease's active site.
-
Formation of a Reversible Covalent Bond: This reaction forms a thiohemiketal adduct, a stable, reversible covalent bond between the inhibitor and the enzyme.[4]
-
Inhibition of Proteolytic Activity: The formation of this adduct blocks the active site, preventing the protease from cleaving the viral polyproteins.
-
Disruption of Viral Replication: By inhibiting polyprotein processing, this compound effectively halts the assembly of the viral replication and transcription complex, thereby suppressing viral replication.
Quantitative Data
The following tables summarize key quantitative data for this compound (RAY1216) from preclinical studies.
Table 1: In Vitro Inhibitory Activity of this compound
| Parameter | Value | Description |
| Ki | 8.6 nM | Inhibition constant against SARS-CoV-2 3CL protease.[2] |
| Drug-Target Residence Time | 104 minutes | The duration of binding to the 3CL protease.[2] |
Table 2: Antiviral Activity (EC50) of this compound Against SARS-CoV-2 Variants [1]
| SARS-CoV-2 Variant | EC50 (nM) |
| Wild Type | 116 |
| Alpha | 80 |
| Beta | 88 |
| Delta | 69 |
| Omicron BA.1 | 81 |
| Omicron BA.5 | 91 |
| Omicron XBB.1.9.1 | 135 |
Experimental Protocols
Synthesis of this compound (RAY1216)
While a detailed step-by-step synthesis protocol for this compound is not publicly available, the chemical synthesis has been reported in the supplementary information of a publication by Chen X, et al. in Nature Microbiology (2024).[1] The synthesis is described as a multi-step process. Based on the structure of this compound, a convergent synthesis approach is likely employed, involving the preparation of key fragments followed by their coupling.
Key Structural Features and Likely Synthetic Intermediates:
-
(2S)-2-cyclohexyl-2-[(2,2,2-trifluoroacetyl)amino]acetyl moiety: This fragment can be synthesized from L-cyclohexylglycine, followed by trifluoroacetylation.
-
(3S,3aS,6aR)-hexahydro-1H-cyclopenta[c]pyrrole-3-carboxylic acid: A bicyclic proline analog that forms the core of the P2 group.
-
α-ketoamide "warhead" and P1 glutamine mimic: This part of the molecule, N-[(2S)-4-(cyclopentylamino)-3,4-dioxo-1-[(3S)-2-oxopyrrolidin-3-yl]butan-2-yl], would likely be constructed from a pyroglutamic acid derivative and involve the formation of the α-ketoamide, a critical step for its inhibitory activity.
General Peptidomimetic Synthesis Workflow:
The synthesis of peptidomimetic inhibitors like this compound typically involves a series of amide bond formations and the introduction of non-natural amino acid analogs. The following diagram illustrates a conceptual workflow for such a synthesis.
Materials and Reagents (Hypothetical based on structure):
-
Protected amino acid precursors (e.g., Boc- or Fmoc-protected L-cyclohexylglycine, pyroglutamic acid derivatives)
-
Bicyclic proline analog
-
Trifluoroacetic anhydride or related trifluoroacetylating agent
-
Peptide coupling reagents (e.g., HATU, HOBt, EDC)
-
Bases (e.g., DIPEA, triethylamine)
-
Solvents (e.g., DMF, DCM, acetonitrile)
-
Reagents for α-ketoamide formation
-
Cyclopentylamine
-
Purification media (e.g., silica gel, reverse-phase HPLC columns)
General Procedure for Amide Coupling (Exemplary):
-
Dissolve the N-protected amino acid fragment in an appropriate aprotic solvent (e.g., DMF).
-
Add the peptide coupling reagent (e.g., HATU) and a non-nucleophilic base (e.g., DIPEA).
-
Stir the mixture for a few minutes to activate the carboxylic acid.
-
Add the amine-bearing fragment to the reaction mixture.
-
Allow the reaction to proceed at room temperature until completion, monitoring by TLC or LC-MS.
-
Perform an aqueous work-up to remove excess reagents and byproducts.
-
Purify the resulting coupled product by flash column chromatography.
Characterization: The final product and intermediates should be characterized by standard analytical techniques, including:
-
Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, ¹⁹F) to confirm the chemical structure.
-
High-Resolution Mass Spectrometry (HRMS) to confirm the elemental composition.
-
High-Performance Liquid Chromatography (HPLC) to assess purity.
In Vitro 3CL Protease Inhibition Assay (General Protocol)
This protocol describes a general method for evaluating the inhibitory activity of synthesized this compound against SARS-CoV-2 3CL protease using a fluorescence resonance energy transfer (FRET)-based assay.
Materials:
-
Recombinant SARS-CoV-2 3CL protease
-
FRET-based peptide substrate (e.g., containing a fluorophore and a quencher separated by the 3CLpro cleavage sequence)
-
Assay buffer (e.g., 20 mM Tris, 100 mM NaCl, 1 mM EDTA, 1 mM DTT, pH 7.3)
-
Synthesized this compound
-
DMSO for compound dilution
-
384-well assay plates
-
Fluorescence plate reader
Procedure:
-
Prepare a serial dilution of this compound in DMSO. Further dilute the compounds in assay buffer to the desired final concentrations.
-
In a 384-well plate, add a solution of the 3CL protease in assay buffer to each well.
-
Add the diluted this compound or DMSO (as a control) to the wells and incubate for a pre-determined time (e.g., 30 minutes) at room temperature to allow for inhibitor binding.
-
Initiate the enzymatic reaction by adding the FRET substrate to all wells.
-
Immediately begin monitoring the increase in fluorescence intensity over time using a plate reader (excitation/emission wavelengths appropriate for the specific FRET pair).
-
Calculate the initial reaction rates (slopes of the fluorescence curves).
-
Determine the percentage of inhibition for each concentration of this compound relative to the DMSO control.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a suitable dose-response model to calculate the IC50 value.
Disclaimer
This document is intended for research and informational purposes only. The synthesis of chemical compounds should only be performed by trained professionals in a suitably equipped laboratory, following all appropriate safety precautions. The provided synthetic information is a general guide based on the available literature and does not constitute a validated, step-by-step protocol. Researchers should consult the primary literature, including the supplementary information of the cited articles, for more detailed information.
References
- 1. Preclinical evaluation of the SARS-CoV-2 Mpro inhibitor RAY1216 shows improved pharmacokinetics compared with nirmatrelvir - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Preclinical evaluation of the SARS-CoV-2 Mpro inhibitor RAY1216 shows improved pharmacokinetics compared with nirmatrelvir - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound Tablets for treating COVID-19 infection approved with conditions for marketing [english.nmpa.gov.cn]
- 4. researchgate.net [researchgate.net]
Application Notes and Protocols for Oral Formulation of Leritrelvir
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the formulation and evaluation of Leritrelvir for oral administration, based on available preclinical and clinical research data. The included protocols offer standardized methodologies for key experiments relevant to the development and characterization of oral dosage forms of this compound.
Application Notes
1. Introduction
This compound (also known as RAY1216) is an orally active, α-ketoamide-based peptidomimetic inhibitor of the SARS-CoV-2 main protease (Mpro), also known as the 3C-like protease (3CLpro).[1][2][3] By targeting this crucial viral enzyme, this compound blocks the cleavage of viral polyprotein precursors, a process essential for viral replication and transcription.[1][4][5] Preclinical and clinical studies have demonstrated its potent antiviral activity against various SARS-CoV-2 variants and a favorable pharmacokinetic profile that supports its use as a monotherapy without the need for a pharmacokinetic enhancer like ritonavir.[2][6][7]
2. Mechanism of Action
This compound acts as a slow-tight binding, competitive inhibitor of the SARS-CoV-2 Mpro.[8] Its α-ketoamide warhead forms a covalent bond with the catalytic cysteine residue (Cys145) in the active site of the enzyme.[8] This inhibition prevents the processing of viral polyproteins (pp1a and pp1ab) into functional non-structural proteins (nsps), thereby halting the formation of the viral replication-transcription complex and suppressing viral propagation.[1][5] In addition to its primary antiviral action, some evidence suggests this compound may also modulate the host immune response.[4]
3. Formulation for Oral Administration
This compound has been successfully formulated into an immediate-release tablet for oral administration in clinical trials.[2] The approved oral dosage for mild-to-moderate COVID-19 is 400 mg administered three times daily (TID) for five days.[2][6][9]
For preclinical in vivo research in animal models, a common approach for administering poorly soluble compounds involves creating a suspension. A suggested vehicle for this compound involves dissolving the compound first in a minimal amount of an organic solvent like DMSO, followed by suspension in an oil-based vehicle such as corn oil to achieve the desired concentration for oral gavage.[8]
4. Summary of Preclinical and Clinical Data
This compound has undergone extensive evaluation, demonstrating a favorable safety and efficacy profile.
-
In Vitro Activity: this compound shows potent inhibitory activity against multiple SARS-CoV-2 variants in cell-based assays, with IC50 and EC50 values typically in the nanomolar range.[5][6][8]
-
Animal Pharmacokinetics: Studies in mice and rats indicated improved pharmacokinetic properties compared to other protease inhibitors, which supported its development as a standalone therapy.[7] In infected K18-hACE2 mice, oral administration of this compound resulted in a dose-dependent reduction in lung viral titers and improved lung pathology.[5]
-
Human Pharmacokinetics: In Phase 1 studies, this compound was rapidly absorbed following oral administration, with peak plasma concentrations (Cmax) reached within 1.3 to 1.5 hours.[7] The average half-life ranges from 3 to 10 hours.[7] The drug exhibits moderate plasma protein binding (74.5% to 79.7%).[7] Co-administration with food or the presence of mild to moderate hepatic impairment did not have a clinically significant effect on its pharmacokinetics, suggesting no dose adjustments are needed under these conditions.[6][7]
-
Clinical Efficacy: A Phase 3 clinical trial demonstrated that this compound monotherapy (400 mg TID) significantly shortened the time to sustained clinical recovery in patients with mild-to-moderate COVID-19 compared to a placebo.[2][6][9][10]
Quantitative Data Summary
Table 1: In Vitro Activity of this compound
| Parameter | Virus Strain/Variant | Cell Line | Value | Reference |
|---|---|---|---|---|
| IC50 | SARS-CoV-2 βCoV/KOR/KCDC03/2020 | Vero | 36 nM | [5][6] |
| IC90 | SARS-CoV-2 βCoV/KOR/KCDC03/2020 | Vero | 92 nM | [5][6] |
| Ki | SARS-CoV-2 Mpro | - | 8.6 nM | [8] |
| EC50 | Wild Type (WT) | - | 95 nM | [8] |
| EC50 | Alpha Variant | - | 130 nM | [8] |
| EC50 | Beta Variant | - | 277 nM | [8] |
| EC50 | Delta Variant | - | 97 nM | [8] |
| EC50 | Omicron BA.1 | - | 86 nM | [8] |
| EC90 | Wild Type (WT) | - | 165 ng/mL | [5][6] |
| EC90 | Omicron Strain | - | 209.7 ng/mL |[5][6] |
Table 2: Human Pharmacokinetic Parameters of this compound (Single Dose)
| Parameter | Dose Range | Value | Reference |
|---|---|---|---|
| Tmax (Time to Peak Concentration) | 200–1600 mg | 1.3–1.5 hours | [7] |
| t1/2 (Half-life) | 200–1600 mg | 3–10 hours | [7] |
| Plasma Protein Binding | N/A | 74.5%–79.7% |[7] |
Experimental Protocols
Protocol 1: Aqueous Solubility Determination (Shake-Flask Method)
This protocol describes a standard method for determining the thermodynamic solubility of this compound in aqueous media at various physiologically relevant pH levels.
Materials:
-
This compound powder
-
Phosphate buffered saline (PBS) at pH 7.4
-
Citrate buffer at pH 3.0 and 5.0
-
Simulated Gastric Fluid (SGF, pH 1.2)
-
Simulated Intestinal Fluid (SIF, pH 6.8)
-
HPLC-grade water, acetonitrile, and methanol
-
Calibrated analytical balance, vortex mixer, orbital shaker (37°C), centrifuge
-
HPLC system with a suitable column (e.g., C18)
Procedure:
-
Prepare buffers (SGF, SIF, etc.) according to USP standards.
-
Add an excess amount of this compound powder to separate vials containing a known volume (e.g., 2 mL) of each buffer. The solid should be visible at the bottom of the vial to ensure saturation.
-
Tightly cap the vials and place them in an orbital shaker set to 37°C.
-
Shake the samples for 24-48 hours to allow them to reach equilibrium.
-
After incubation, centrifuge the samples at high speed (e.g., 14,000 rpm for 15 minutes) to pellet the undissolved solid.
-
Carefully collect an aliquot of the supernatant.
-
Dilute the supernatant with the mobile phase to a concentration within the calibrated range of the HPLC method.
-
Analyze the samples by a validated HPLC method to determine the concentration of dissolved this compound.
-
Perform the experiment in triplicate for each condition.
Protocol 2: In Vitro Dissolution Testing for Immediate-Release Tablets
This protocol provides a general methodology for evaluating the dissolution profile of this compound tablets, based on FDA guidelines for immediate-release solid oral dosage forms.[11]
Materials:
-
This compound tablets (e.g., 400 mg)
-
USP Apparatus 2 (Paddle)
-
Dissolution medium: 900 mL of 0.1 N HCl (pH 1.2) or pH 6.8 phosphate buffer. For poorly soluble drugs, a medium containing a small percentage of surfactant (e.g., 0.5% Sodium Lauryl Sulfate) may be justified.[11][12]
-
Water bath set to 37 ± 0.5°C
-
Syringes with cannula filters (e.g., 0.45 µm PTFE)
-
HPLC vials and a validated HPLC method
Procedure:
-
De-aerate the dissolution medium and place 900 mL into each vessel. Equilibrate the medium to 37 ± 0.5°C.
-
Set the paddle rotation speed to 50 or 75 rpm.[11]
-
Carefully drop one this compound tablet into each vessel. Start the timer immediately.
-
Withdraw samples (e.g., 5 mL) at specified time points (e.g., 5, 10, 15, 20, 30, 45, and 60 minutes).
-
Immediately filter the withdrawn sample through a 0.45 µm filter into an HPLC vial. Discard the first few mL of the filtrate to avoid adsorptive effects.[13]
-
If necessary, replace the withdrawn sample volume with fresh, pre-warmed medium.
-
Analyze the samples using a validated HPLC method to determine the concentration of this compound.
-
Calculate the cumulative percentage of the drug released at each time point, correcting for any volume replacement.
-
Plot the percentage of drug dissolved versus time to generate the dissolution profile.
Protocol 3: In Vivo Pharmacokinetic Study in Rodents
This protocol outlines a typical procedure for assessing the oral pharmacokinetics of a this compound formulation in a rodent model (e.g., Sprague-Dawley rats or C57BL/6 mice).
Materials:
-
This compound
-
Vehicle: DMSO and Corn Oil[8]
-
Test animals (e.g., male Sprague-Dawley rats, 200-250g)
-
Oral gavage needles
-
Blood collection supplies (e.g., K2-EDTA tubes, micro-capillary tubes)[7]
-
Centrifuge
-
-80°C freezer
-
LC-MS/MS system for bioanalysis[7]
Procedure:
-
Formulation Preparation: Prepare the dosing formulation. For example, dissolve this compound in DMSO to create a stock solution (e.g., 25 mg/mL). Then, dilute this stock solution with corn oil to the final desired dosing concentration (e.g., 2.5 mg/mL).[8] Vortex thoroughly to ensure a uniform suspension.
-
Animal Dosing: Fast the animals overnight (with access to water) before dosing. Administer the this compound formulation via oral gavage at the target dose (e.g., 10 mg/kg). Record the exact time of dosing for each animal.
-
Blood Sampling: Collect blood samples (approx. 100-200 µL) into K2-EDTA tubes at specified time points. A typical schedule would be: pre-dose (0), 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose.[7]
-
Plasma Preparation: Immediately after collection, centrifuge the blood samples (e.g., 2,000 x g for 10 minutes at 4°C) to separate the plasma.[7]
-
Sample Storage: Transfer the plasma supernatant to labeled cryovials and store at -80°C until analysis.[7][8]
-
Bioanalysis: Determine the plasma concentrations of this compound using a validated LC-MS/MS method.
-
Pharmacokinetic Analysis: Use non-compartmental analysis software (e.g., Phoenix WinNonlin) to calculate key PK parameters, including Cmax, Tmax, AUC (Area Under the Curve), and t1/2.[14]
Mandatory Visualizations
Caption: Mechanism of action of this compound in inhibiting SARS-CoV-2 replication.
Caption: General workflow for the development and testing of an oral drug formulation.
Caption: Experimental workflow for a typical oral pharmacokinetic study in rodents.
References
- 1. What is this compound used for? [synapse.patsnap.com]
- 2. This compound for the treatment of mild or moderate COVID-19 without co-administered ritonavir: a multicentre randomised, double-blind, placebo-controlled phase 3 trial - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 4. What is the mechanism of this compound? [synapse.patsnap.com]
- 5. Model informed dose regimen optimizing in development of this compound for the treatment of mild or moderate COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Model informed dose regimen optimizing in development of this compound for the treatment of mild or moderate COVID-19 [frontiersin.org]
- 7. Single-dose tolerability and pharmacokinetics of this compound in Chinese patients with hepatic impairment and healthy matched controls - PMC [pmc.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. This compound for the treatment of mild or moderate COVID-19 without co-administered ritonavir: a multicentre randomised, double-blind, placebo-controlled phase 3 trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. fda.gov [fda.gov]
- 12. rjpdft.com [rjpdft.com]
- 13. dissolutiontech.com [dissolutiontech.com]
- 14. Pharmacokinetic and Pharmacodynamic Analysis of the 3CL Protease Inhibitor Ensitrelvir in a SARS-CoV-2 Infection Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: Quantification of Leritrelvir in Plasma Samples
For Researchers, Scientists, and Drug Development Professionals
Introduction
Leritrelvir (RAY1216) is a potent, orally bioavailable inhibitor of the SARS-CoV-2 main protease (Mpro), also known as 3CL protease.[1][2] This enzyme is critical for viral replication, making it a key target for antiviral therapies.[2][3] By inhibiting Mpro, this compound blocks the cleavage of viral polyproteins, thereby halting the viral life cycle.[2][3][4] Accurate quantification of this compound in plasma is essential for pharmacokinetic studies, dose-finding, and therapeutic drug monitoring to ensure efficacy and safety.
This document provides a detailed, representative protocol for the quantification of this compound in plasma samples using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS), a highly sensitive and specific method for this purpose. The following protocols are based on established methodologies for similar antiviral protease inhibitors.
Experimental Protocols
Sample Preparation: Protein Precipitation
This protocol describes the extraction of this compound from a plasma matrix.
Materials:
-
Human plasma (with anticoagulant, e.g., EDTA)
-
This compound reference standard
-
Internal Standard (IS) solution (e.g., a structurally similar, stable isotope-labeled compound)
-
Acetonitrile (ACN), HPLC grade
-
Methanol (MeOH), HPLC grade
-
Water, HPLC grade
-
Microcentrifuge tubes (1.5 mL)
-
Calibrated pipettes
-
Vortex mixer
-
Microcentrifuge
Procedure:
-
Thawing: Thaw frozen plasma samples to room temperature.
-
Aliquoting: In a 1.5 mL microcentrifuge tube, add 100 µL of the plasma sample.
-
Internal Standard Spiking: Add a specific volume of the internal standard solution to the plasma sample.
-
Protein Precipitation: Add 200 µL of acetonitrile (containing the internal standard) to the plasma sample.[5][6]
-
Vortexing: Vortex the mixture for 2 minutes to ensure thorough mixing and protein precipitation.[6]
-
Centrifugation: Centrifuge the tubes at 14,300 x g for 10 minutes to pellet the precipitated proteins.[5][6]
-
Supernatant Transfer: Carefully transfer 100 µL of the clear supernatant to a clean HPLC vial.
-
Dilution: Dilute the supernatant with 100 µL of the initial mobile phase (e.g., a mixture of water and acetonitrile with formic acid).[5][6]
-
Injection: The sample is now ready for injection into the LC-MS/MS system. Inject 5 µL of the prepared sample.[5][6]
LC-MS/MS Analysis
This section outlines the conditions for chromatographic separation and mass spectrometric detection of this compound.
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system
-
Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source
Chromatographic Conditions (Representative):
| Parameter | Value |
| Column | C18 reverse-phase column (e.g., 2.1 x 75 mm, 2.7 µm)[5] |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.3 mL/min[5] |
| Column Temperature | 35°C[5] |
| Injection Volume | 5 µL[5] |
| Gradient Elution | A gradient program should be optimized to ensure separation from plasma components. |
Mass Spectrometric Conditions (Representative):
| Parameter | Value |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Capillary Voltage | 4500 V[5] |
| Nebulizer Pressure | 45 psi[5] |
| Drying Gas Flow | 10 L/min[5] |
| Drying Gas Temp | 320°C[5] |
| Sheath Gas Flow | 12 L/min[5] |
| Sheath Gas Temp | 300°C[5] |
MRM Transitions (Hypothetical for this compound):
-
Specific precursor-to-product ion transitions for this compound and the internal standard must be determined by direct infusion and optimization.
Data Presentation
The following tables summarize the expected quantitative performance of a validated LC-MS/MS method for this compound, based on typical values for similar antiviral agents.
Table 1: Calibration Curve and Linearity
| Analyte | Linear Range (ng/mL) | Correlation Coefficient (r²) |
| This compound | 2.0 - 5000 | > 0.99 |
Table 2: Precision and Accuracy
| Analyte | QC Level | Concentration (ng/mL) | Intra-day Precision (%RSD) | Inter-day Precision (%RSD) | Accuracy (%) |
| This compound | Low | 5.0 | < 15% | < 15% | 85 - 115% |
| Medium | 1000 | < 15% | < 15% | 85 - 115% | |
| High | 2000 | < 15% | < 15% | 85 - 115% |
Table 3: Recovery and Matrix Effect
| Analyte | QC Level | Concentration (ng/mL) | Extraction Recovery (%) | Matrix Effect (%) |
| This compound | Low | 5.0 | 85 - 115% | 85 - 115% |
| Medium | 1000 | 85 - 115% | 85 - 115% | |
| High | 2000 | 85 - 115% | 85 - 115% |
Visualizations
Mechanism of Action of this compound
Caption: Mechanism of this compound inhibiting SARS-CoV-2 replication.
Experimental Workflow for this compound Quantification
Caption: Workflow for quantifying this compound in plasma via LC-MS/MS.
References
- 1. This compound for the treatment of mild or moderate COVID-19 without co-administered ritonavir: a multicentre randomised, double-blind, placebo-controlled phase 3 trial - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Model informed dose regimen optimizing in development of this compound for the treatment of mild or moderate COVID-19 [frontiersin.org]
- 3. What is this compound used for? [synapse.patsnap.com]
- 4. What is the mechanism of this compound? [synapse.patsnap.com]
- 5. A Simple and Rapid LC-MS/MS Method for the Quantification of Nirmatrelvir/Ritonavir in Plasma of Patients with COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols for Leritrelvir Clinical Trials
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the experimental design for clinical trials of Leritrelvir (RAY1216), an oral antiviral agent targeting the SARS-CoV-2 main protease (Mpro). The included protocols are detailed methodologies for key experiments cited in the preclinical and clinical evaluation of this compound, designed to guide researchers in the setup and execution of similar studies.
Introduction
This compound is a potent and selective inhibitor of the SARS-CoV-2 3C-like protease (3CLpro), also known as the main protease (Mpro).[1][2] This enzyme is critical for the replication of coronaviruses, as it cleaves viral polyproteins into functional non-structural proteins.[1] By inhibiting Mpro, this compound effectively halts viral replication.[1] Developed as a single-agent oral therapy, this compound has undergone extensive preclinical and clinical evaluation, culminating in its approval for the treatment of mild-to-moderate COVID-19.[3] These notes detail the experimental framework for assessing the safety, efficacy, and pharmacokinetics of this compound in human subjects.
Mechanism of Action: Targeting Viral Replication
This compound functions as a peptidomimetic inhibitor of the SARS-CoV-2 Mpro.[4] The drug is designed to mimic the natural substrate of the protease, allowing it to bind to the enzyme's active site.[1] This binding prevents the cleavage of the viral polyprotein, a crucial step in the viral life cycle. The inhibition of Mpro disrupts the formation of the viral replication and transcription complex, ultimately suppressing viral replication.[5] Preclinical studies have demonstrated that this compound has potent antiviral activity against various SARS-CoV-2 variants.[6]
Preclinical Evaluation
Prior to human trials, this compound underwent rigorous preclinical testing to establish its antiviral activity and safety profile.
In Vitro Efficacy
The half-maximal effective concentration (EC50) of this compound was determined against a panel of SARS-CoV-2 variants in cell-based assays.
| SARS-CoV-2 Variant | EC50 (nM)[7] |
| Wild Type (WT) | 95 |
| Alpha | 130 |
| Beta | 277 |
| Delta | 97 |
| Omicron BA.1 | 86 |
| Omicron BA.5 | 158 |
In Vivo Efficacy in Animal Models
The efficacy of this compound was evaluated in a SARS-CoV-2 infection model using female human ACE2 transgenic C57BL/6 mice.[8]
| This compound Dosage (mg/kg/day) | Protection Rate (%)[8] |
| 150 | 14 |
| 300 | 43 |
| 600 | 100 |
Clinical Trial Design
This compound has been evaluated in Phase I, II, and III clinical trials to determine its safety, pharmacokinetics, and efficacy in humans.
Phase I: Safety and Pharmacokinetics in Healthy Adults
A randomized, double-blind, placebo-controlled study was conducted to assess the safety, tolerability, and pharmacokinetics of single and multiple ascending doses of this compound in healthy adult subjects.[5][6] A food effect cohort was also included to evaluate the impact of food on drug absorption.[5]
| Study Arm | This compound Dosage | Co-administration |
| Single Ascending Dose (SAD) | 200 mg - 1600 mg[3] | None |
| Multiple Ascending Dose (MAD) | 400 mg TID for 5 days[9] | None |
| Food Effect | Single Dose | With and without a high-fat meal[10] |
Phase III: Efficacy and Safety in Patients with Mild-to-Moderate COVID-19
A multicenter, randomized, double-blind, placebo-controlled Phase III trial (NCT05620160) was conducted to evaluate the efficacy and safety of this compound in non-hospitalized adults with mild-to-moderate COVID-19.[9][11]
| Endpoint | This compound Group | Placebo Group | p-value |
| Primary Efficacy Endpoint | |||
| Median Time to Sustained Clinical Recovery (hours)[10] | 251.02 | 271.33 | 0.0022 |
| Virological Endpoint | |||
| Mean Viral Load Reduction from Baseline on Day 4 (log10 copies/mL)[9] | -0.82 | - | <0.05 |
| Safety Endpoint | |||
| Incidence of Adverse Events (%)[10] | 46.46 | 43.52 | NS |
| Incidence of Treatment-Related Adverse Events (%)[10] | 32.15 | 27.72 | NS |
| Most Common Adverse Events (>5%)[10] | Hypertriglyceridemia (11.7%), Hyperlipidemia (8.8%) | Hypertriglyceridemia (10.4%), Hyperlipidemia (7.7%) | NS |
Experimental Protocols
SARS-CoV-2 Mpro Enzyme Inhibition Assay (FRET-based)
This protocol describes a typical Förster Resonance Energy Transfer (FRET) assay to screen for inhibitors of SARS-CoV-2 Mpro.
Materials:
-
Recombinant SARS-CoV-2 Mpro enzyme
-
FRET peptide substrate (e.g., Dabcyl-KTSAVLQ↓SGFRKME-Edans)
-
Assay Buffer: 20 mM Tris-HCl (pH 7.3), 100 mM NaCl, 1 mM EDTA, 1 mM DTT
-
This compound (or other test compounds) dissolved in DMSO
-
384-well, black, flat-bottom plates
-
Fluorescence plate reader with excitation at ~340 nm and emission at ~490 nm
Procedure:
-
Compound Plating: Prepare serial dilutions of this compound in DMSO. Dispense 1 µL of each dilution into the wells of the 384-well plate. Include wells with DMSO only for no-inhibitor controls.
-
Enzyme Addition: Dilute the Mpro enzyme to the desired working concentration in assay buffer. Add 20 µL of the diluted enzyme to each well containing the test compound and to the no-inhibitor control wells. For no-enzyme control wells, add 20 µL of assay buffer.
-
Pre-incubation: Gently mix the plate and incubate at room temperature for 15-30 minutes to allow the inhibitor to bind to the enzyme.
-
Reaction Initiation: Prepare the FRET substrate solution in assay buffer. Add 20 µL of the substrate solution to all wells to initiate the reaction.
-
Fluorescence Monitoring: Immediately place the plate in the fluorescence plate reader. Measure the fluorescence intensity every 60 seconds for 30-60 minutes.
-
Data Analysis: Calculate the rate of reaction for each well. Determine the percent inhibition for each concentration of this compound and calculate the IC50 value.
Quantification of SARS-CoV-2 Viral Load by RT-qPCR
This protocol outlines the quantification of viral RNA from nasopharyngeal swabs using reverse transcription-quantitative polymerase chain reaction (RT-qPCR).
Materials:
-
Nasopharyngeal swab samples collected in viral transport medium (VTM)
-
RNA extraction kit (e.g., QIAamp Viral RNA Mini Kit)
-
One-step RT-qPCR master mix
-
Primers and probes specific for a SARS-CoV-2 target gene (e.g., N gene, RdRp gene)
-
RT-qPCR instrument
Procedure:
-
Sample Preparation: Collect nasopharyngeal swabs and place them in VTM.
-
RNA Extraction: Extract viral RNA from 140-200 µL of VTM using a commercial RNA extraction kit according to the manufacturer's instructions. Elute the RNA in nuclease-free water.
-
RT-qPCR Setup: Prepare the RT-qPCR reaction mix containing the one-step master mix, forward and reverse primers, and the probe.
-
Amplification: Add 5-10 µL of the extracted RNA to the reaction mix. Perform the RT-qPCR on a calibrated instrument with the following typical cycling conditions:
-
Reverse Transcription: 50°C for 10-15 minutes
-
Initial Denaturation: 95°C for 2-5 minutes
-
Cycling (40-45 cycles):
-
Denaturation: 95°C for 15 seconds
-
Annealing/Extension: 60°C for 60 seconds
-
-
-
Data Analysis: Generate a standard curve using a quantified viral RNA standard. Determine the viral load in each patient sample by comparing its cycle threshold (Ct) value to the standard curve. Express the results as viral RNA copies/mL.
Clinical Trial Safety Laboratory Tests
Standard hematology and clinical chemistry tests are performed to monitor the safety of this compound.
Sample Collection:
-
Whole blood collected in EDTA tubes for hematology.
-
Serum collected in serum separator tubes for clinical chemistry.
-
Urine collected in sterile containers for urinalysis.
Parameters to be Measured:
| Panel | Parameters |
| Hematology | Hemoglobin, Hematocrit, Red Blood Cell Count, White Blood Cell Count with Differential, Platelet Count |
| Clinical Chemistry | Alanine Aminotransferase (ALT), Aspartate Aminotransferase (AST), Alkaline Phosphatase (ALP), Total Bilirubin, Blood Urea Nitrogen (BUN), Creatinine, Glucose, Sodium, Potassium, Chloride, Bicarbonate, Calcium, Total Protein, Albumin, Uric Acid, Lactate Dehydrogenase (LDH), Creatine Kinase (CK) |
| Lipid Panel | Total Cholesterol, Low-Density Lipoprotein (LDL) Cholesterol, High-Density Lipoprotein (HDL) Cholesterol, Triglycerides |
| Urinalysis | pH, Specific Gravity, Protein, Glucose, Ketones, Blood, Leukocyte Esterase, Nitrite, Microscopic examination of sediment |
Procedure: All laboratory tests should be performed in a certified clinical laboratory following standardized procedures and quality control measures.
Pharmacokinetic Analysis by LC-MS/MS
This protocol describes the quantification of this compound in human plasma using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Materials:
-
Human plasma samples collected in K2EDTA tubes
-
This compound analytical standard and a suitable internal standard (IS)
-
Acetonitrile, formic acid, methanol, and water (LC-MS grade)
-
UPLC-MS/MS system
Procedure:
-
Sample Preparation (Protein Precipitation): To 100 µL of plasma, add 300 µL of acetonitrile containing the internal standard. Vortex for 1 minute and centrifuge at 10,000 x g for 10 minutes.
-
Chromatographic Separation: Transfer the supernatant to an autosampler vial. Inject 5 µL onto a C18 column (e.g., Acquity BEH C18, 2.1 x 50 mm, 1.7 µm). Use a gradient mobile phase of 0.1% formic acid in water and 0.1% formic acid in acetonitrile.
-
Mass Spectrometric Detection: Perform detection using a tandem mass spectrometer with electrospray ionization (ESI) in the positive ion mode. Monitor the specific precursor-to-product ion transitions for this compound and the IS in Multiple Reaction Monitoring (MRM) mode.
-
Data Analysis: Construct a calibration curve by plotting the peak area ratio of this compound to the IS against the concentration of the calibrators. Determine the concentration of this compound in the plasma samples from the calibration curve. Calculate pharmacokinetic parameters such as Cmax, Tmax, AUC, and half-life using appropriate software.
References
- 1. benchchem.com [benchchem.com]
- 2. Fast SARS-CoV-2 detection by RT-qPCR in preheated nasopharyngeal swab samples - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The role of co-infection in the pathogenesis of acute SARS-CoV-2 infection and development of post-acute sequelae: A perspective | eLife [elifesciences.org]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. Model informed dose regimen optimizing in development of this compound for the treatment of mild or moderate COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. academic.oup.com [academic.oup.com]
- 9. A validated LC-MS/MS method for determination of antiviral prodrug molnupiravir in human plasma and its application for a pharmacokinetic modeling study in healthy Egyptian volunteers - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. This compound for the treatment of mild or moderate COVID-19 without co-administered ritonavir: a multicentre randomised, double-blind, placebo-controlled phase 3 trial - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Assessing Leritrelvir Resistance in SARS-CoV-2
For Researchers, Scientists, and Drug Development Professionals
Introduction
Leritrelvir (RAY1216) is a potent, orally bioavailable antiviral agent targeting the SARS-CoV-2 main protease (Mpro or 3CLpro), a critical enzyme for viral replication.[1][2][3] By inhibiting Mpro, this compound blocks the cleavage of viral polyproteins, thereby halting the viral life cycle.[1][2][3][4] As with any antiviral therapy, the emergence of drug resistance is a significant concern that can compromise clinical efficacy. Continuous surveillance and robust methods for assessing resistance are paramount for the sustained utility of this compound in treating COVID-19.
These application notes provide a comprehensive overview of the techniques and detailed protocols for assessing this compound resistance in SARS-CoV-2. The methodologies described are based on established principles for evaluating antiviral resistance, particularly from studies on other SARS-CoV-2 Mpro inhibitors like nirmatrelvir.
Overview of Resistance Assessment Strategies
A multi-pronged approach is essential for a thorough assessment of this compound resistance, encompassing genotypic, phenotypic, and biochemical assays.
-
Genotypic Assays: These methods identify specific mutations in the viral genome, particularly within the nsp5 gene encoding the Mpro, that may be associated with reduced susceptibility to this compound.
-
Phenotypic Assays: These cell-based assays directly measure the ability of SARS-CoV-2 to replicate in the presence of varying concentrations of this compound. They provide a functional confirmation of resistance conferred by specific mutations.
-
Biochemical Assays: These in vitro assays quantify the inhibitory activity of this compound against purified wild-type and mutant Mpro enzymes. They are crucial for understanding the molecular mechanisms of resistance.
Genotypic Resistance Assaying
The initial step in identifying potential resistance is often through genomic surveillance of clinical isolates or by selecting for resistance in vitro.
Protocol: Sequencing of the SARS-CoV-2 nsp5 Gene
This protocol outlines the steps for amplifying and sequencing the Mpro-coding region from viral RNA.
Materials:
-
Viral RNA extracted from clinical samples or cell culture supernatants
-
Reverse transcriptase and primers for cDNA synthesis
-
PCR amplification reagents and specific primers flanking the nsp5 gene
-
Agarose gel electrophoresis equipment
-
DNA purification kit
-
Sanger sequencing or Next-Generation Sequencing (NGS) platform
Methodology:
-
RNA Extraction: Isolate viral RNA from the sample using a commercial kit.
-
cDNA Synthesis: Perform reverse transcription of the viral RNA to generate cDNA.
-
PCR Amplification: Amplify the nsp5 gene region using specific primers.
-
Gel Electrophoresis: Verify the size of the PCR product on an agarose gel.
-
Purification: Purify the PCR product to remove primers and dNTPs.
-
Sequencing: Sequence the purified PCR product using Sanger sequencing for individual clones or NGS for population analysis.
-
Sequence Analysis: Align the obtained sequences to a wild-type reference sequence to identify mutations.
Potential Resistance Mutations in Mpro
While specific mutations conferring resistance to this compound are yet to be extensively documented, mutations known to cause resistance to other Mpro inhibitors, such as nirmatrelvir, serve as important candidates for surveillance.[5][6][7][8]
Table 1: Mpro Mutations Associated with Resistance to Protease Inhibitors
| Mutation | Associated Inhibitor(s) | Fold-Change in IC50/EC50 | Reference(s) |
| L50F/E166A/L167F | Nirmatrelvir | 72-fold (enzymatic), 51-fold (antiviral) | [5] |
| L50F/E166V | Nirmatrelvir | 80-fold (antiviral) | [5] |
| S144M/F/A/G/Y | Nirmatrelvir | >10-fold increase in Ki | [5][6] |
| M165T | Nirmatrelvir | >10-fold increase in Ki | [5][6] |
| E166V/G/A | Nirmatrelvir, Ensitrelvir | >10-fold increase in Ki | [5][6][7] |
| H172Q/F | Nirmatrelvir | >10-fold increase in Ki | [5][6] |
| A173V | Nirmatrelvir | >20-fold (antiviral) | [9] |
Phenotypic Resistance Assaying
Phenotypic assays are the gold standard for confirming resistance by measuring the virus's replicative capacity in the presence of the antiviral agent.
Protocol: Plaque Reduction Neutralization Test (PRNT)
Materials:
-
Vero E6 cells or other susceptible cell lines (e.g., Caco-2, Calu-3)[10][11]
-
Wild-type and mutant SARS-CoV-2 isolates
-
This compound stock solution
-
Cell culture medium and supplements
-
Agarose or methylcellulose overlay
-
Crystal violet staining solution
Methodology:
-
Cell Seeding: Seed Vero E6 cells in 6-well plates and incubate until a confluent monolayer is formed.
-
Virus Dilution and Incubation: Prepare serial dilutions of the virus stock. In parallel, prepare serial dilutions of this compound. Mix the virus dilutions with the this compound dilutions and incubate.
-
Infection: Remove the medium from the cell monolayers and inoculate with the virus-drug mixture.
-
Overlay: After an incubation period, remove the inoculum and add an agarose or methylcellulose overlay to restrict virus spread to adjacent cells.
-
Incubation: Incubate the plates for several days to allow for plaque formation.
-
Staining and Counting: Fix the cells and stain with crystal violet. Count the number of plaques in each well.
-
Data Analysis: Calculate the concentration of this compound required to reduce the number of plaques by 50% (EC50) compared to the no-drug control.
Protocol: High-Throughput Phenotypic Screening
For screening larger numbers of isolates or compounds, high-throughput assays measuring cytopathic effect (CPE) or cell viability are employed.[11]
Materials:
-
Susceptible cell line (e.g., Vero E6, Caco-2-F03) in 96- or 384-well plates[10]
-
Wild-type and mutant SARS-CoV-2
-
This compound
-
Cell viability reagent (e.g., CellTiter-Glo®) or caspase 3/7 activity assay reagent[12]
Methodology:
-
Cell Seeding: Seed cells in microplates.
-
Compound Addition: Add serial dilutions of this compound to the wells.
-
Infection: Infect the cells with a standardized amount of virus.
-
Incubation: Incubate for a period sufficient to observe CPE.
-
Readout: Add the cell viability or caspase reagent and measure the signal (luminescence or fluorescence).
-
Data Analysis: Calculate the EC50 value, which is the concentration of this compound that protects 50% of the cells from virus-induced death or apoptosis.
Table 2: Sample Phenotypic Data for this compound against Wild-Type and Mutant SARS-CoV-2
| Virus | EC50 (nM) | Fold-Change in EC50 |
| Wild-Type | 36 | 1.0 |
| Mutant A | 360 | 10.0 |
| Mutant B | 1080 | 30.0 |
| Mutant C | 45 | 1.25 |
Note: Data is hypothetical for illustrative purposes, based on EC90 values reported for this compound against different variants.[13]
Biochemical Resistance Assaying
Biochemical assays provide a direct measure of the interaction between this compound and the Mpro enzyme, allowing for a detailed characterization of resistance mechanisms.
Protocol: Mpro Enzymatic Inhibition Assay (FRET-based)
This assay uses a fluorescently labeled peptide substrate that is cleaved by Mpro, leading to a change in fluorescence.[14][15][16]
Materials:
-
Purified recombinant wild-type and mutant Mpro enzymes
-
FRET-based Mpro substrate
-
This compound
-
Assay buffer
-
Fluorescence plate reader
Methodology:
-
Enzyme and Inhibitor Pre-incubation: In a microplate, mix the purified Mpro enzyme with serial dilutions of this compound and incubate.
-
Reaction Initiation: Add the FRET substrate to initiate the enzymatic reaction.
-
Fluorescence Measurement: Monitor the change in fluorescence over time.
-
Data Analysis: Calculate the initial reaction velocities at different inhibitor concentrations. Determine the IC50 value, the concentration of this compound that inhibits 50% of the Mpro enzymatic activity. The inhibition constant (Ki) can also be determined through further kinetic studies.[5]
Table 3: Sample Biochemical Data for this compound against Wild-Type and Mutant Mpro
| Mpro Variant | IC50 (nM) | Ki (nM) | Fold-Change in Ki |
| Wild-Type | 25 | 15 | 1.0 |
| Mutant X | 300 | 180 | 12.0 |
| Mutant Y | 950 | 570 | 38.0 |
| Mutant Z | 28 | 17 | 1.1 |
Note: Data is hypothetical for illustrative purposes.
Visualizing Workflows and Pathways
Workflow for Assessing this compound Resistance
Caption: Workflow for a comprehensive assessment of this compound resistance.
Mechanism of Action of this compound and Resistance
Caption: this compound's mechanism and potential resistance pathway.
Conclusion
The assessment of antiviral resistance is a dynamic and critical component of drug development and clinical management. The protocols and strategies outlined in these application notes provide a robust framework for investigating this compound resistance in SARS-CoV-2. A combination of genotypic surveillance, phenotypic characterization of viral isolates, and biochemical analysis of mutant enzymes will be essential for understanding the resistance landscape and guiding the long-term clinical use of this compound. As more data becomes available, the list of specific resistance-associated mutations will undoubtedly grow, necessitating ongoing updates to these surveillance and testing methodologies.
References
- 1. What is this compound used for? [synapse.patsnap.com]
- 2. Frontiers | Model informed dose regimen optimizing in development of this compound for the treatment of mild or moderate COVID-19 [frontiersin.org]
- 3. Model informed dose regimen optimizing in development of this compound for the treatment of mild or moderate COVID-19 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. What is the mechanism of this compound? [synapse.patsnap.com]
- 5. Naturally Occurring Mutations of SARS-CoV-2 Main Protease Confer Drug Resistance to Nirmatrelvir - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. A comprehensive study of SARS-CoV-2 main protease (Mpro) inhibitor-resistant mutants selected in a VSV-based system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. news-medical.net [news-medical.net]
- 9. discovery.csiro.au [discovery.csiro.au]
- 10. news-medical.net [news-medical.net]
- 11. Frontiers | Identification of Compounds With Antiviral Activity Against SARS-CoV-2 in the MMV Pathogen Box Using a Phenotypic High-Throughput Screening Assay [frontiersin.org]
- 12. researchgate.net [researchgate.net]
- 13. Model informed dose regimen optimizing in development of this compound for the treatment of mild or moderate COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. journals.plos.org [journals.plos.org]
- 16. Biochemical screening for SARS-CoV-2 main protease inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Application of Leritrelvir in High-Throughput Screening Assays: Protocols and Insights
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the utilization of Leritrelvir in high-throughput screening (HTS) assays targeting the SARS-CoV-2 main protease (Mpro). This compound, a potent and specific inhibitor of Mpro, serves as an essential control compound in the discovery and development of novel antiviral therapeutics against COVID-19.
Introduction to this compound and its Mechanism of Action
This compound is an orally active antiviral drug that functions as a 3C-like protease (Mpro) inhibitor.[1] The SARS-CoV-2 Mpro is a cysteine protease crucial for the viral replication cycle. It is responsible for cleaving the viral polyproteins pp1a and pp1ab at multiple sites to release functional non-structural proteins (nsps) that are essential for viral replication and transcription.[2][3][4][5] By inhibiting Mpro, this compound effectively blocks this proteolytic processing, thereby halting viral replication. This compound has demonstrated a slow-tight binding inhibition mechanism with a Ki of 8.6 nM, indicating a strong and prolonged interaction with its target.
High-Throughput Screening Assays for Mpro Inhibitors
High-throughput screening is a cornerstone of modern drug discovery, enabling the rapid screening of large compound libraries to identify potential drug candidates. For SARS-CoV-2 Mpro, two primary types of in vitro HTS assays are widely used: Fluorescence Polarization (FP) and Förster Resonance Energy Transfer (FRET) assays. This compound is an ideal positive control for these assays due to its well-characterized inhibitory activity.
Data Presentation: Performance of Mpro HTS Assays
The following tables summarize representative quantitative data from HTS assays for SARS-CoV-2 Mpro inhibitors. While specific HTS data for this compound is not publicly available, these tables illustrate the expected performance and outcomes of such screens.
Table 1: Representative HTS Assay Quality Control Parameters
| Parameter | Fluorescence Polarization (FP) Assay | Förster Resonance Energy Transfer (FRET) Assay |
| Z'-Factor | 0.47 - 0.87[1] | ~0.7[6] |
| Signal-to-Background (S/B) Ratio | 3.47[7] | >3[8] |
| Assay Principle | Measures the change in polarization of fluorescently labeled substrate upon cleavage by Mpro. | Measures the change in fluorescence upon cleavage of a FRET-paired substrate by Mpro. |
| Typical Plate Format | 96-well, 384-well, 1536-well | 96-well, 384-well, 1536-well |
Table 2: IC50 Values of Representative Mpro Inhibitors from HTS
| Compound | Assay Type | IC50 (µM) |
| GC376 (Positive Control) | FRET | 0.17[7] |
| Walrycin B | FRET | 0.26[7][9] |
| Hydroxocobalamin | FRET | 3.29[7][9] |
| Suramin sodium | FRET | 6.5[7][9] |
| Z-DEVD-FMK | FRET | 6.81[7][9] |
| LLL-12 | FRET | 9.84[7][9] |
| Z-FA-FMK | FRET | 11.39[7][9] |
| Evans blue | FRET | 0.2[8] |
| Thimerosal | FRET | 0.6[8] |
| Phenylmercuric acetate | FRET | 0.4[8] |
| IMB63-8G | FP & FRET | 14.75 ± 8.74 (FP), 16.27 ± 0.62 (FRET)[10] |
| IMB84-8D | FP & FRET | 67.69 ± 10.18 (FP), 24.25 ± 3.35 (FRET)[10] |
Experimental Protocols
The following are detailed protocols for Fluorescence Polarization (FP) and Förster Resonance Energy Transfer (FRET) based HTS assays for the identification of SARS-CoV-2 Mpro inhibitors, using this compound as a positive control.
Protocol 1: Fluorescence Polarization (FP)-Based HTS Assay
This protocol is adapted from established methods for screening Mpro inhibitors.
1. Materials and Reagents:
-
Recombinant SARS-CoV-2 Mpro
-
FP substrate (e.g., a fluorescently labeled peptide recognized by Mpro)
-
Assay Buffer: 20 mM HEPES pH 7.3, 1 mM EDTA, 1 mM DTT
-
This compound (positive control)
-
Test compounds dissolved in DMSO
-
384-well, black, low-volume assay plates
-
Plate reader capable of measuring fluorescence polarization
2. Experimental Procedure:
-
Compound Dispensing: Using an acoustic dispenser or a liquid handler, dispense test compounds and this compound (as a positive control) into the assay plates to achieve the desired final concentration (typically in the range of 1-20 µM). Dispense DMSO alone for negative controls.
-
Enzyme Addition: Add recombinant Mpro to all wells to a final concentration of 50-100 nM.
-
Incubation: Incubate the plates at room temperature for 15-30 minutes to allow for compound binding to the enzyme.
-
Substrate Addition: Add the FP substrate to all wells to a final concentration equivalent to its Km value (typically in the low micromolar range).
-
Reaction Incubation: Incubate the plates at room temperature for 30-60 minutes, protected from light.
-
Measurement: Measure the fluorescence polarization on a compatible plate reader. Excitation and emission wavelengths will depend on the fluorophore used in the substrate.
3. Data Analysis:
-
Calculate the percent inhibition for each compound using the following formula: % Inhibition = 100 * (1 - (mP_compound - mP_min) / (mP_max - mP_min)) where mP_compound is the millipolarization value of the test well, mP_min is the average of the positive controls (e.g., this compound), and mP_max is the average of the negative controls (DMSO).
-
Determine the IC50 values for active compounds by fitting the dose-response data to a four-parameter logistic equation.
-
Calculate the Z'-factor to assess the quality of the assay: Z' = 1 - (3 * (SD_max + SD_min)) / |Mean_max - Mean_min| A Z'-factor > 0.5 indicates a robust assay.
Protocol 2: Förster Resonance Energy Transfer (FRET)-Based HTS Assay
This protocol is based on the cleavage of a FRET peptide substrate by Mpro.
1. Materials and Reagents:
-
Recombinant SARS-CoV-2 Mpro
-
FRET substrate (a peptide with a donor and a quencher fluorophore pair, separated by the Mpro cleavage sequence)
-
Assay Buffer: 20 mM Tris pH 7.3, 100 mM NaCl, 1 mM EDTA, 1 mM DTT
-
This compound (positive control)
-
Test compounds dissolved in DMSO
-
384-well, black, low-volume assay plates
-
Fluorescence plate reader
2. Experimental Procedure:
-
Compound Dispensing: Dispense test compounds and this compound into assay plates as described in the FP assay protocol.
-
Enzyme and Substrate Mix: Prepare a master mix of Mpro (final concentration 50-100 nM) and FRET substrate (final concentration 5-10 µM) in assay buffer.
-
Reaction Initiation: Add the enzyme/substrate mix to all wells of the assay plate to start the reaction.
-
Kinetic Measurement: Immediately place the plate in a fluorescence plate reader and measure the increase in fluorescence intensity over time (e.g., every minute for 30-60 minutes). The excitation and emission wavelengths will be specific to the donor fluorophore.
-
Endpoint Measurement (Optional): For a simplified endpoint assay, incubate the plate at room temperature for 30-60 minutes and then take a single fluorescence reading.
3. Data Analysis:
-
For kinetic assays, determine the initial reaction velocity (rate of fluorescence increase) for each well.
-
Calculate the percent inhibition: % Inhibition = 100 * (1 - (Rate_compound - Rate_min) / (Rate_max - Rate_min)) where Rate_compound is the reaction rate in the presence of the test compound, Rate_min is the rate of the positive control, and Rate_max is the rate of the negative control.
-
For endpoint assays, use the fluorescence intensity values instead of rates.
-
Determine IC50 values and Z'-factor as described in the FP assay protocol.
Visualizations
SARS-CoV-2 Replication Cycle and Mpro Action
Caption: SARS-CoV-2 replication cycle and the inhibitory action of this compound on Mpro.
High-Throughput Screening Workflow for Mpro Inhibitors
References
- 1. SARS-CoV-2 Mpro inhibitor identification using a cellular gain-of-signal assay for high-throughput screening - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. sfu.ca [sfu.ca]
- 5. Structural basis for replicase polyprotein cleavage and substrate specificity of main protease from SARS-CoV-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. journals.plos.org [journals.plos.org]
- 9. researchgate.net [researchgate.net]
- 10. europeanreview.org [europeanreview.org]
Troubleshooting & Optimization
Technical Support Center: Overcoming Poor Solubility of Leritrelvir in Aqueous Solutions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with the poor aqueous solubility of Leritrelvir.
Frequently Asked Questions (FAQs)
Q1: What is the expected aqueous solubility of this compound?
A1: The exact aqueous solubility of this compound is not widely published in public literature. However, based on its chemical properties, including a molecular weight of 639.7 g/mol and a high XLogP3 value of 3.6, it is predicted to have low aqueous solubility.[1] The need for co-solvents and surfactants in reported in vivo formulations further suggests its poor solubility in purely aqueous solutions.[2][3][4]
Q2: I am seeing precipitation when I try to dissolve this compound in my aqueous buffer. What is happening?
A2: Precipitation upon addition of this compound to an aqueous buffer is a strong indication that its solubility limit has been exceeded. This is a common issue for hydrophobic compounds like this compound. The use of organic stock solutions, such as Dimethyl Sulfoxide (DMSO), is recommended for initial solubilization, but subsequent dilution in aqueous media can cause the compound to crash out of solution if the final concentration of the organic solvent is not sufficient to maintain solubility.[2][3]
Q3: What are the recommended solvents for preparing a stock solution of this compound?
A3: DMSO is a recommended solvent for preparing concentrated stock solutions of this compound.[2][3] A solubility of up to 83.33 mg/mL in DMSO has been reported, although this may require sonication to achieve.[2] It is crucial to use newly opened, anhydrous DMSO as the presence of water can significantly impact the solubility of hygroscopic compounds.[2]
Q4: Can I use solvents other than DMSO for my stock solution?
Troubleshooting Guide
Issue: this compound Precipitates Out of Solution During Preparation of Aqueous Working Solutions
Potential Cause 1: High Final Concentration in Aqueous Buffer Your target concentration in the aqueous buffer may be above the solubility limit of this compound, even with a small percentage of a co-solvent from the stock solution.
-
Troubleshooting Steps:
-
Lower the Final Concentration: Attempt to prepare a more dilute working solution.
-
Increase Co-solvent Percentage: If your experimental design allows, increase the final percentage of the organic co-solvent (e.g., DMSO). However, be mindful of potential solvent toxicity in cell-based assays (typically <0.5% DMSO).[3]
-
Utilize a Formulation Approach: Employ a solubilization technique such as co-solvency, the use of surfactants, or cyclodextrins as described in the experimental protocols below.
-
Potential Cause 2: Inadequate Mixing or Dissolution Time The drug may not have had sufficient time or energy to fully dissolve in the final aqueous medium.
-
Troubleshooting Steps:
-
Vortexing/Sonication: After adding the this compound stock solution to the aqueous buffer, vortex the solution vigorously. Gentle sonication in a water bath can also aid dissolution.
-
Incremental Addition: Add the stock solution to the aqueous buffer in a dropwise manner while continuously vortexing to promote rapid dispersion and prevent localized high concentrations that can lead to precipitation.
-
Potential Cause 3: pH of the Aqueous Buffer The solubility of ionizable compounds can be highly dependent on the pH of the solution. While the ionization potential of this compound is not explicitly detailed, pH can still influence its solubility.
-
Troubleshooting Steps:
-
pH Adjustment: If your experimental parameters permit, try adjusting the pH of your aqueous buffer. For weakly basic or acidic compounds, moving the pH away from the isoelectric point can increase solubility. This should be approached empirically.
-
Data Presentation
Table 1: Reported Solubility and Formulation Components for this compound
| Solvent/Formulation Component | Reported Concentration/Use | Source(s) |
| DMSO | 83.33 mg/mL (stock solution) | [2] |
| DMSO, PEG300, Tween-80, Saline | Co-solvent system for in vivo formulations | [2][3] |
| Corn Oil | Vehicle for oral administration | [4][5] |
| PEG400 | Oral formulation component | [4] |
| Carboxymethyl cellulose (0.2%) | Suspending agent | [4] |
| Tween 80 (0.25%) and Carboxymethyl cellulose (0.5%) | Solubilizer and suspending agent | [4] |
Experimental Protocols
Protocol 1: Preparation of a this compound Working Solution using a Co-solvent System
This protocol is adapted from commonly used formulations for poorly soluble drugs intended for in vivo or in vitro use.[2][3]
-
Prepare a Concentrated Stock Solution: Dissolve this compound in 100% DMSO to a concentration of 25 mg/mL. Gentle warming or sonication may be required to fully dissolve the compound.[5]
-
Prepare the Co-solvent/Surfactant Mixture: In a separate sterile tube, prepare the vehicle by mixing the desired proportions of co-solvents and surfactants. A commonly used formulation consists of:
-
PEG300
-
Tween 80
-
Saline or ddH₂O
-
-
Dilution and Solubilization: a. Take the required volume of the this compound DMSO stock solution. b. Add the appropriate volume of PEG300 and mix until the solution is clear. c. Add the required volume of Tween 80 and mix until the solution is clear. d. Finally, add the saline or ddH₂O to reach the final desired volume and concentration. Ensure the solution remains clear after each addition.[6]
-
Final Formulation Check: Visually inspect the final solution for any signs of precipitation. If the solution is hazy, it may indicate that the solubility limit has been exceeded.
Protocol 2: General Strategy for Solubility Enhancement using Cyclodextrins
Cyclodextrins are cyclic oligosaccharides that can form inclusion complexes with hydrophobic molecules, thereby increasing their aqueous solubility.
-
Select a Cyclodextrin: Hydroxypropyl-β-cyclodextrin (HP-β-CD) or Sulfobutylether-β-cyclodextrin (SBE-β-CD) are commonly used due to their higher solubility and lower toxicity.
-
Prepare Cyclodextrin Solution: Prepare a solution of the chosen cyclodextrin in your desired aqueous buffer (e.g., 10-40% w/v).
-
Complexation: a. Add the this compound powder directly to the cyclodextrin solution and stir or sonicate until dissolved. b. Alternatively, dissolve this compound in a minimal amount of a suitable organic solvent (e.g., ethanol) and add this solution to the cyclodextrin solution while stirring. The organic solvent can then be removed by evaporation if necessary.
-
Determine Solubility Enhancement: Measure the concentration of dissolved this compound in the cyclodextrin solution using a suitable analytical method (e.g., HPLC-UV) to quantify the extent of solubility improvement.
Mandatory Visualizations
Caption: Troubleshooting workflow for this compound solubility issues.
Caption: Components of a co-solvent formulation for this compound.
References
- 1. This compound | C31H44F3N5O6 | CID 167713195 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Dermatan sulphate sodium | Linearly sulfated polysaccharides|TargetMol [targetmol.com]
- 4. This compound (RAY1216) | SARS-CoV | 2923310-64-7 | Invivochem [invivochem.com]
- 5. This compound (RAY1216) | SARS-CoV-2抑制剂 | MCE [medchemexpress.cn]
- 6. glpbio.com [glpbio.com]
Leritrelvir Dosage Optimization: A Technical Support Resource for Researchers
This technical support center provides researchers, scientists, and drug development professionals with essential information for optimizing Leritrelvir dosage to minimize off-target effects in preclinical studies. The following frequently asked questions (FAQs), troubleshooting guides, and experimental protocols are designed to address specific issues that may arise during your research.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound is a potent and selective inhibitor of the SARS-CoV-2 main protease (Mpro), also known as 3C-like protease (3CLpro).[1][2] This enzyme is critical for the cleavage of viral polyproteins, a process essential for viral replication.[1][2] By inhibiting 3CLpro, this compound effectively halts the viral life cycle.
Q2: What is the rationale for this compound's high selectivity and potentially low off-target effects?
A2: The SARS-CoV-2 3CLpro has low sequence homology with known human proteases.[3] This difference in the active site architecture allows for the design of inhibitors like this compound that specifically target the viral enzyme with high affinity, while having minimal interaction with host cell proteases. This inherent selectivity is a key factor in its favorable safety profile observed in preclinical and clinical studies.[3][4]
Q3: What is the recommended starting point for in vitro dosage of this compound?
A3: Based on in vitro studies, the half-maximal effective concentration (EC50) of this compound against various SARS-CoV-2 variants typically falls within the nanomolar range. For initial experiments, a concentration range of 0-1000 nM is a reasonable starting point for determining the EC50 in your specific cell system.[5]
Q4: Has the cytotoxicity of this compound been determined?
A4: Yes, the 50% cytotoxic concentration (CC50) of this compound has been determined to be 511 μM in Vero E6 cells.[6] It is crucial to determine the CC50 in the specific cell line used in your experiments to establish a therapeutic window.
Q5: Are there any known off-target interactions of this compound?
A5: While comprehensive public data on the off-target profile of this compound is limited, its design as a specific 3CLpro inhibitor and the low homology of its target with human proteases suggest minimal off-target activity.[3] For similar 3CLpro inhibitors like Nirmatrelvir, studies have shown a high degree of selectivity with minimal inhibition of a panel of human proteases.[2][5] Researchers should still consider empirical evaluation of off-target effects in their experimental systems.
Data Presentation
Table 1: In Vitro Antiviral Activity of this compound Against SARS-CoV-2 Variants
| SARS-CoV-2 Variant | Cell Line | EC50 (nM) | Reference |
| Wild Type (WT) | Vero E6 | 95 | [5] |
| Alpha | Vero E6 | 130 | [5] |
| Beta | Vero E6 | 277 | [5] |
| Delta | Vero E6 | 97 | [5] |
| Omicron BA.1 | Vero E6 | 86 | [5] |
| Omicron BA.5 | Vero E6 | 158 | [5] |
Table 2: Cytotoxicity Profile of this compound
| Cell Line | Assay | CC50 (µM) | Reference |
| Vero E6 | Not Specified | 511 | [6] |
| HEK293 | To be determined | - | |
| HepG2 | To be determined | - | |
| A549 | To be determined | - |
Table 3: Representative Selectivity Panel of a 3CLpro Inhibitor (Nirmatrelvir) Against Human Proteases
This table presents data for Nirmatrelvir as a surrogate to illustrate the expected high selectivity of 3CLpro inhibitors. Researchers are encouraged to perform similar selectivity profiling for this compound.
| Protease Target | Protease Class | Nirmatrelvir IC50 (µM) | Reference |
| Viral Protease | |||
| SARS-CoV-2 Mpro | Cysteine Protease | 0.0031 (Ki) | [5] |
| Host Proteases | |||
| Cathepsin B | Cysteine Protease | > 100 | [5] |
| Cathepsin K | Cysteine Protease | 0.231 | [7] |
| Cathepsin L | Cysteine Protease | > 100 | [5] |
| Caspase-2 | Cysteine Protease | > 100 | [5] |
| Chymotrypsin | Serine Protease | > 100 | [5] |
| Elastase (human neutrophil) | Serine Protease | > 100 | [5] |
| Thrombin | Serine Protease | > 100 | [5] |
| BACE1 | Aspartyl Protease | > 100 | [5] |
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is for determining the cytotoxic effects of this compound on a given cell line.
Materials:
-
Cells of interest (e.g., HEK293, Vero E6)
-
Complete cell culture medium
-
This compound stock solution (in DMSO)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
-
Phosphate-buffered saline (PBS)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
Prepare serial dilutions of this compound in complete medium. The final DMSO concentration should be less than 0.5%.
-
Remove the medium from the wells and add 100 µL of the prepared this compound dilutions. Include vehicle control (medium with DMSO) and untreated control wells.
-
Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the CC50 value.
Cytotoxicity Assay (LDH Assay)
This protocol measures the release of lactate dehydrogenase (LDH) from damaged cells as an indicator of cytotoxicity.
Materials:
-
Cells of interest
-
Complete cell culture medium
-
This compound stock solution (in DMSO)
-
96-well cell culture plates
-
Commercially available LDH cytotoxicity assay kit (follow manufacturer's instructions)
-
Lysis buffer (provided in the kit)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate as described in the MTT assay protocol.
-
Treat cells with serial dilutions of this compound and include appropriate controls (vehicle, untreated, and maximum LDH release).
-
For the maximum LDH release control, add lysis buffer to designated wells 45 minutes before the end of the incubation period.
-
After the incubation period (e.g., 48 hours), transfer a portion of the cell culture supernatant to a new 96-well plate.
-
Add the LDH reaction mixture from the kit to each well of the new plate.
-
Incubate at room temperature for the time specified in the kit's protocol (usually 30 minutes).
-
Add the stop solution provided in the kit.
-
Measure the absorbance at the recommended wavelength (typically 490 nm).
-
Calculate the percentage of cytotoxicity by comparing the LDH release in treated wells to the maximum LDH release control.
Kinase Selectivity Profiling
This is a general workflow for assessing the off-target effects of this compound on a panel of human kinases. This is typically performed as a service by specialized companies.
Workflow:
-
Compound Submission: Provide a sample of this compound at a specified concentration and purity.
-
Kinase Panel Selection: Choose a panel of kinases for screening. Panels can range from a few dozen to several hundred kinases, covering various families of the human kinome.
-
Assay Format: The service provider will use a validated assay format, often a radiometric assay (e.g., 33P-ATP filter binding) or a fluorescence/luminescence-based assay (e.g., ADP-Glo™).
-
Screening: this compound is tested at one or more concentrations against the selected kinase panel.
-
Data Analysis: The percentage of inhibition for each kinase is determined. For significant hits, a dose-response curve is generated to determine the IC50 value.
-
Reporting: A comprehensive report is provided, detailing the inhibitory activity of this compound against the entire kinase panel.
Mandatory Visualization
Caption: this compound's mechanism of action and high selectivity.
Caption: Experimental workflow for optimizing this compound dosage.
Troubleshooting Guides
Issue 1: High background in protease activity assay
-
Question: I am performing a protease inhibition assay and observing high background signal in my negative controls. What could be the cause and how can I fix it?
-
Answer:
-
Potential Cause 1: Autofluorescence of the compound.
-
Solution: Run a control plate with your compound in the assay buffer without the enzyme and substrate to measure its intrinsic fluorescence. Subtract this background from your experimental wells.
-
-
Potential Cause 2: Non-specific binding of antibodies (in ELISA-based assays).
-
Solution: Increase the concentration of the blocking agent (e.g., from 1% to 3% BSA) and/or the blocking time. Adding a mild detergent like Tween-20 (0.05%) to the wash and blocking buffers can also help.[8]
-
-
Potential Cause 3: Insufficient washing.
-
Solution: Increase the number of wash steps and the volume of wash buffer used between antibody incubations. Ensure complete removal of unbound reagents.[8]
-
-
Potential Cause 4: Contaminated reagents.
-
Solution: Use fresh, high-quality reagents and sterile technique to avoid contamination that could lead to non-specific signal.
-
-
Issue 2: High variability in cell-based antiviral assay results
-
Question: I am seeing significant well-to-well variability in my cell-based assay for this compound's antiviral activity. What are the common sources of this variability?
-
Answer:
-
Potential Cause 1: Inconsistent cell seeding.
-
Solution: Ensure a homogenous single-cell suspension before seeding. Use a calibrated multichannel pipette and be consistent with your pipetting technique. Consider using an automated cell dispenser for high-throughput experiments.
-
-
Potential Cause 2: Edge effects in the microplate.
-
Solution: Avoid using the outer wells of the 96-well plate for experimental samples, as they are more prone to evaporation. Fill the outer wells with sterile PBS or media to create a humidity barrier.
-
-
Potential Cause 3: Cell health and passage number.
-
Solution: Use cells that are in their logarithmic growth phase and within a consistent, low passage number range. Cells at very high passage numbers can have altered phenotypes and responses to viral infection and drugs.[6]
-
-
Potential Cause 4: Variability in virus inoculum.
-
Solution: Ensure the virus stock is properly tittered and use a consistent multiplicity of infection (MOI) across all wells. Thaw virus aliquots quickly and keep them on ice.
-
-
Issue 3: Discrepancy between biochemical and cell-based assay results
-
Question: this compound shows high potency in my biochemical protease assay, but its antiviral activity in the cell-based assay is much lower. What could explain this?
-
Answer:
-
Potential Cause 1: Poor cell permeability.
-
Solution: The compound may not be efficiently crossing the cell membrane to reach the intracellular viral protease. Consider using cell lines with different permeability characteristics or performing experiments with permeabilizing agents (though this can introduce other artifacts).
-
-
Potential Cause 2: Compound efflux.
-
Solution: The cells may be actively pumping the compound out via efflux pumps (e.g., P-glycoprotein). This can be investigated using efflux pump inhibitors.
-
-
Potential Cause 3: Compound metabolism.
-
Solution: The cells may be metabolizing this compound into an inactive form. This is particularly relevant in metabolically active cells like hepatocytes.
-
-
Potential Cause 4: High protein binding.
-
Solution: this compound may be binding to proteins in the cell culture medium, reducing its free concentration available to inhibit the viral protease. Consider using serum-free or low-serum medium for the duration of the drug treatment, if the cells can tolerate it.
-
-
Caption: Troubleshooting common experimental issues.
References
- 1. Inhibitors of Coronavirus 3CL Proteases Protect Cells from Protease-Mediated Cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Model informed dose regimen optimizing in development of this compound for the treatment of mild or moderate COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Deconvoluting Viral Biology and Anti-Viral Drug Discovery with Bioassays | Thermo Fisher Scientific - FR [thermofisher.com]
- 5. benchchem.com [benchchem.com]
- 6. Testing therapeutics in cell-based assays: Factors that influence the apparent potency of drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. arp1.com [arp1.com]
Troubleshooting inconsistent results in Leritrelvir antiviral assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Leritrelvir antiviral assays. Inconsistent results can arise from various factors, and this guide aims to address common issues to ensure the accuracy and reproducibility of your experiments.
Troubleshooting Guides & FAQs
This section is organized in a question-and-answer format to directly address specific problems you may encounter.
Enzymatic Assays (e.g., FRET-based Mpro Inhibition Assay)
Q1: Why am I observing high variability or inconsistent IC50 values for this compound in my Mpro enzymatic assay?
A1: Inconsistent IC50 values in a Mpro FRET-based assay can stem from several factors related to the enzyme, substrate, inhibitor, or assay conditions.
-
Enzyme Activity: Ensure the recombinant SARS-CoV-2 Main Protease (Mpro) is active and used at a consistent concentration. Enzyme activity can degrade with improper storage or multiple freeze-thaw cycles.
-
Substrate Quality: The quality and concentration of the FRET substrate are critical. Ensure the substrate is not degraded and is used at a concentration appropriate for the enzyme's Michaelis constant (Km).
-
This compound Preparation: this compound should be fully dissolved in a suitable solvent (e.g., DMSO) and then serially diluted. Precipitation of the compound at higher concentrations can lead to inaccurate results.
-
Assay Buffer Conditions: The pH, ionic strength, and presence of reducing agents (like DTT) in the assay buffer can significantly impact Mpro activity.[1] Ensure buffer components are consistent across experiments.
-
Incubation Times: The pre-incubation time of the enzyme with this compound and the reaction time after substrate addition should be kept constant.
Cell-Based Assays (e.g., Plaque Reduction or CPE Inhibition Assays)
Q2: My cell-based assay results for this compound are not correlating with the enzymatic assay data. What could be the reason?
A2: Discrepancies between enzymatic and cell-based assays are a common challenge in antiviral drug development. Several factors can contribute to this:
-
Cell Permeability: this compound may have poor permeability across the cell membrane, leading to a lower effective intracellular concentration compared to the concentration used in the enzymatic assay.
-
Compound Stability and Metabolism: The compound may be unstable in the cell culture medium or rapidly metabolized by the host cells, reducing its effective concentration over the course of the experiment.
-
Cytotoxicity: At higher concentrations, this compound might be toxic to the host cells, which can be misinterpreted as an antiviral effect. It is crucial to determine the 50% cytotoxic concentration (CC50) in parallel with the antiviral assay.[2]
-
Off-Target Effects: The compound might have off-target effects within the cell that are not related to Mpro inhibition but still impact viral replication or cell health.
-
Assay Sensitivity: The sensitivity of the cell-based assay may be lower than the enzymatic assay, leading to different IC50 values.
Q3: I am seeing inconsistent or no plaque formation in my plaque reduction assay. How can I troubleshoot this?
A3: Inconsistent plaque formation can be due to issues with the virus, the cells, or the assay technique itself.
-
Virus Stock: The titer and quality of the SARS-CoV-2 virus stock are critical. Ensure the virus stock has been properly stored and has a known plaque-forming units (PFU)/mL.
-
Cell Monolayer: The host cell monolayer (e.g., Vero E6 cells) should be confluent and healthy at the time of infection. Over-confluent or unhealthy cells can lead to variable plaque formation.
-
Inoculum Volume: The volume of the virus inoculum should be sufficient to cover the cell monolayer but not so large as to cause widespread cell death.
-
Overlay Medium: The temperature and concentration of the overlay medium (e.g., agarose or methylcellulose) are important. If the overlay is too hot, it can damage the cells; if it's too cool, it may solidify prematurely.
Data Presentation
Table 1: Hypothetical Data on Factors Affecting this compound IC50 Values in an Mpro FRET Assay
| Parameter Varied | Condition 1 | IC50 (nM) | Condition 2 | IC50 (nM) |
| Pre-incubation Time | 5 minutes | 50.2 | 30 minutes | 25.8 |
| DTT Concentration | 0.1 mM | 45.3 | 1 mM | 30.1 |
| DMSO Concentration | 0.5% | 35.7 | 2.0% | 68.4 |
| Enzyme Lot | Lot A | 32.5 | Lot B | 48.9 |
This table illustrates potential sources of variability. Actual results may differ.
Experimental Protocols
Detailed Methodology 1: this compound Mpro FENzymatic Assay (FRET-based)
-
Reagent Preparation:
-
Assay Buffer: 20 mM HEPES pH 7.3, 150 mM NaCl, 1 mM EDTA, 1 mM DTT.
-
Mpro Enzyme: Recombinant SARS-CoV-2 Mpro diluted to a final concentration of 50 nM in assay buffer.
-
FRET Substrate: A fluorescently labeled peptide substrate for Mpro (e.g., DABCYL-KTSAVLQ↓SGFRKME-EDANS) diluted to a final concentration of 20 µM in assay buffer.
-
This compound: Prepare a 10 mM stock solution in DMSO. Perform serial dilutions in assay buffer to achieve the desired final concentrations.
-
-
Assay Procedure:
-
Add 5 µL of each this compound dilution to the wells of a 384-well plate.
-
Add 10 µL of the Mpro enzyme solution to each well.
-
Incubate the plate at room temperature for 30 minutes to allow the inhibitor to bind to the enzyme.
-
Initiate the reaction by adding 5 µL of the FRET substrate solution to each well.
-
Immediately begin monitoring the increase in fluorescence using a plate reader (Excitation: 340 nm, Emission: 490 nm) at 1-minute intervals for 30 minutes.
-
-
Data Analysis:
-
Calculate the initial reaction velocity (slope of the linear portion of the fluorescence curve) for each concentration of this compound.
-
Plot the initial velocities against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Detailed Methodology 2: this compound Plaque Reduction Assay
-
Cell Seeding:
-
Seed Vero E6 cells in 6-well plates at a density that will result in a confluent monolayer on the day of infection.
-
-
Virus and Compound Preparation:
-
Prepare serial dilutions of this compound in infection medium (e.g., DMEM with 2% FBS).
-
Dilute the SARS-CoV-2 virus stock in infection medium to a concentration that will produce approximately 50-100 plaques per well.
-
-
Infection and Treatment:
-
Wash the confluent cell monolayers with PBS.
-
Infect the cells with the prepared virus dilution and incubate for 1 hour at 37°C.
-
After the incubation, remove the virus inoculum and add the this compound dilutions to the respective wells.
-
-
Overlay and Incubation:
-
Overlay the cells with a semi-solid medium containing 1% low-melting-point agarose.
-
Incubate the plates at 37°C in a CO2 incubator for 48-72 hours until plaques are visible.
-
-
Plaque Visualization and Counting:
-
Fix the cells with 4% formaldehyde.
-
Stain the cells with a crystal violet solution.
-
Count the number of plaques in each well.
-
-
Data Analysis:
-
Calculate the percentage of plaque reduction for each this compound concentration compared to the untreated virus control.
-
Plot the percentage of plaque reduction against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Mandatory Visualization
Caption: Mechanism of action of this compound in inhibiting SARS-CoV-2 replication.
Caption: Troubleshooting workflow for inconsistent this compound antiviral assay results.
References
Technical Support Center: Enhancing Leritrelvir Bioavailability in Preclinical Research
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers and drug development professionals working to improve the oral bioavailability of Leritrelvir in animal studies.
Frequently Asked Questions (FAQs)
Q1: What is the primary metabolic pathway for this compound and how does this impact its bioavailability?
A1: this compound is primarily metabolized by the cytochrome P450 3A4 (CYP3A4) enzyme in the liver.[1] This extensive first-pass metabolism can significantly reduce the amount of active drug that reaches systemic circulation, thereby lowering its oral bioavailability. While co-administration with a CYP3A4 inhibitor like ritonavir can increase this compound's exposure by approximately four-fold, recent studies have focused on developing a ritonavir-free formulation.[2]
Q2: What are the known effects of food on the bioavailability of this compound?
A2: Food consumption has been identified as a significant factor that can affect the pharmacokinetic parameters of this compound.[3][4] In clinical studies, administration with food was found to influence its absorption.[2] For animal studies, it is crucial to control and document the feeding status of the animals (fasted vs. fed) to ensure consistency and accurately interpret bioavailability data.
Q3: Are there any known sex-dependent differences in this compound pharmacokinetics?
A3: Yes, gender has been identified as a significant covariate affecting the clearance of this compound, with females showing higher exposure than males in some studies.[4] Researchers should consider balancing the sexes in their animal study groups and analyzing the data for any sex-dependent differences in bioavailability.
Q4: What are the key challenges in formulating poorly soluble peptidomimetic drugs like this compound for oral administration?
A4: Peptidomimetic drugs, including α-ketoamide inhibitors like this compound, often exhibit poor aqueous solubility and permeability, which are major hurdles for oral absorption.[5] These compounds can also be susceptible to enzymatic degradation in the gastrointestinal tract and may be substrates for efflux transporters, which actively pump the drug out of intestinal cells, further limiting bioavailability.
Troubleshooting Guide
Issue 1: Low and Variable Oral Bioavailability in Rodent Models
Possible Cause 1: Poor Aqueous Solubility
-
Troubleshooting Steps:
-
Formulation Optimization: Experiment with different formulation strategies to enhance the solubility of this compound. Consider the following approaches:
-
Lipid-Based Formulations: These can improve the solubility of lipophilic drugs and facilitate their absorption.[6]
-
Solid Dispersions: Creating a solid dispersion of this compound in a polymer matrix can improve its dissolution rate.
-
Co-solvents and Surfactants: The use of co-solvents and surfactants can enhance the solubility of the drug in the formulation. A preclinical formulation for RAY1216 (this compound) used a vehicle containing 30% PEG400, 10% Solutol HS15, 2% Tween-80, and 58% water.[7]
-
-
-
Experimental Protocol: Preparation of a Preclinical this compound Formulation
-
Weigh the required amounts of PEG400, Solutol HS15, and Tween-80.
-
Mix the components thoroughly.
-
Add the appropriate amount of sterile water and mix until a homogenous solution is formed.
-
Disperse the calculated amount of this compound active pharmaceutical ingredient (API) into the vehicle.
-
Vortex and sonicate the mixture until the API is fully dissolved or a uniform suspension is achieved.
-
Administer the formulation to animals via oral gavage at the desired dose.
-
Possible Cause 2: Efflux Transporter Activity
-
Troubleshooting Steps:
-
In Vitro Permeability Assays: Utilize in vitro models like the Caco-2 permeability assay to determine if this compound is a substrate for efflux transporters such as P-glycoprotein (P-gp).[8][9][10] An efflux ratio (Papp(B-A)/Papp(A-B)) greater than 2 suggests that the compound is subject to active efflux.[8]
-
Co-administration with Inhibitors: In your in vitro or in vivo experiments, co-administer this compound with known inhibitors of common efflux transporters (e.g., verapamil for P-gp) to assess their impact on its transport and absorption.[11]
-
-
Experimental Protocol: Caco-2 Permeability Assay
-
Culture Caco-2 cells on permeable filter supports for 21 days to allow for differentiation and formation of a confluent monolayer.
-
Measure the transepithelial electrical resistance (TEER) to confirm monolayer integrity.
-
Prepare a solution of this compound in a transport buffer.
-
To assess apical to basolateral (A-B) permeability, add the this compound solution to the apical side of the monolayer and fresh transport buffer to the basolateral side.
-
To assess basolateral to apical (B-A) permeability, add the this compound solution to the basolateral side and fresh transport buffer to the apical side.
-
Incubate the cells at 37°C.
-
At specified time points, collect samples from the receiver compartment and analyze the concentration of this compound using a validated analytical method (e.g., LC-MS/MS).
-
Calculate the apparent permeability coefficient (Papp) for both directions and determine the efflux ratio.
-
Issue 2: Inconsistent Pharmacokinetic Profiles Between Studies
Possible Cause: Differences in Animal Models and Procedures
-
Troubleshooting Steps:
-
Standardize Animal Strain and Health Status: Ensure the use of the same rodent strain, age, and health status across all experiments to minimize biological variability.
-
Consistent Dosing and Sampling Times: Adhere to a strict and consistent schedule for drug administration and blood sampling.
-
Control for Food Effects: As food can impact this compound's absorption, consistently apply either a fasted or fed state for all animals in a study cohort.[4]
-
Data Presentation
Table 1: Pharmacokinetic Parameters of this compound (RAY1216) in Preclinical Species
| Species | Dose | Route | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | Half-life (h) | Reference |
| Mouse | 10 mg/kg | p.o. | 2,230 | 0.5 | 4,280 | 1.8 | [7] |
| Rat | 10 mg/kg | p.o. | 1,120 | 1.0 | 4,110 | 2.1 | [7] |
Note: Data extracted from preclinical studies of RAY1216, the predecessor to this compound. The formulation for the oral administration in mice was a solution containing 30% PEG400, 10% Solutol HS15, 2% Tween-80, and 58% water.[7]
Visualizations
Caption: Workflow for improving this compound's oral bioavailability.
Caption: Factors influencing this compound's intestinal absorption.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Frontiers | Model informed dose regimen optimizing in development of this compound for the treatment of mild or moderate COVID-19 [frontiersin.org]
- 3. Strategies to overcome simultaneous P-glycoprotein mediated efflux and CYP3A4 mediated metabolism of drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Evaluation of drug-transporter interactions using in vitro and in vivo models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Perspectives on the design and discovery of α-ketoamide inhibitors for the treatment of novel coronavirus: where do we stand and where do we go? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Preclinical evaluation of the SARS-CoV-2 Mpro inhibitor RAY1216 shows improved pharmacokinetics compared with nirmatrelvir - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Caco-2 Permeability | Evotec [evotec.com]
- 9. Caco-2 permeability assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 10. Understanding the Caco-2 Permeability Assay: A Critical Tool in Drug Development | MolecularCloud [molecularcloud.org]
- 11. Bypassing P-Glycoprotein Drug Efflux Mechanisms: Possible Applications in Pharmacoresistant Schizophrenia Therapy - PMC [pmc.ncbi.nlm.nih.gov]
Addressing Leritrelvir instability in long-term storage
Disclaimer: The following information is intended for research and drug development professionals. Due to limited publicly available stability data for Leritrelvir, some information presented here, particularly concerning specific degradation pathways and quantitative data, is based on general chemical principles for α-ketoamide compounds and data from analogous antiviral agents. This guide should be used as a reference, and all experimental observations should be confirmed with rigorous, compound-specific testing.
Frequently Asked Questions (FAQs)
Q1: What are the recommended long-term storage conditions for neat this compound?
A1: For long-term storage, neat this compound should be kept at -20°C and protected from light.
Q2: How should I store this compound once it is dissolved in a solvent?
A2: When dissolved in a solvent such as DMSO, it is recommended to store the solution at -80°C for up to 6 months or at -20°C for up to 1 month. It is crucial to protect the solution from light. To minimize degradation from repeated freeze-thaw cycles, it is advisable to aliquot the stock solution into smaller, single-use volumes.
Q3: What solvents are suitable for dissolving this compound?
A3: this compound is soluble in DMSO. For in vivo studies in animal models, formulations have been prepared using co-solvents such as PEG300 and Tween-80. When using DMSO, it is important to use a fresh, anhydrous grade, as its hygroscopic nature can introduce water and potentially accelerate degradation.
Q4: What are the potential chemical instabilities of this compound?
A4: this compound is an α-ketoamide based peptidomimetic inhibitor. This chemical scaffold can be susceptible to certain degradation pathways. The α-ketoamide functional group can be a site for nucleophilic attack, potentially leading to hydrolysis, especially under non-neutral pH conditions. Amide bonds within the peptidomimetic structure could also be prone to hydrolysis under acidic or basic conditions. While specific degradation products for this compound have not been publicly detailed, similar protease inhibitors have shown susceptibility to hydrolysis.
Q5: Are there any known incompatibilities with common excipients?
A5: Specific excipient incompatibility studies for this compound are not publicly available. However, based on its chemical structure, it is advisable to assess its compatibility with excipients containing reactive functional groups or significant amounts of residual water. For any new formulation, a comprehensive excipient compatibility study is recommended.
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Action(s) |
| Unexpected degradation of this compound in a new formulation. | - Incompatible excipient(s).- pH of the microenvironment is outside the optimal stability range.- Presence of moisture. | - Conduct a systematic excipient compatibility study.- Measure and adjust the pH of the formulation.- Utilize excipients with low water content and control for humidity during manufacturing and storage. |
| Inconsistent results in stability studies. | - Non-homogeneity of the sample.- Inconsistent environmental conditions (temperature, humidity, light exposure).- Issues with the analytical method. | - Ensure proper mixing and sampling techniques.- Tightly control and monitor environmental chamber conditions.- Validate the stability-indicating analytical method for specificity, linearity, accuracy, and precision. |
| Appearance of unknown peaks in HPLC analysis during storage. | - Degradation of this compound.- Contamination.- Leaching from container closure system. | - Perform forced degradation studies to tentatively identify potential degradation products.- Use LC-MS to characterize the unknown peaks.- Analyze blank samples stored in the same container to check for leachables. |
| Loss of potency in dissolved samples stored at -20°C. | - Frequent freeze-thaw cycles.- Exposure to light.- Presence of water in the solvent (e.g., "wet" DMSO). | - Aliquot stock solutions to avoid repeated freeze-thaw cycles.- Store solutions in amber vials or protect them from light.- Use fresh, high-purity, anhydrous solvents. |
Data Summary Tables
Table 1: Illustrative pH-Dependent Stability of this compound in Aqueous Solution at 37°C
(Note: The following data is hypothetical and for illustrative purposes only.)
| pH | Buffer System | Half-life (t1/2) (hours) | Major Degradation Products Observed |
| 2.0 | 0.01 N HCl | 48 | Hydrolysis of amide bond |
| 4.5 | Acetate | 120 | Minor hydrolysis products |
| 7.4 | Phosphate | > 500 | Stable |
| 9.0 | Borate | 72 | Hydrolysis of α-ketoamide |
| 12.0 | 0.01 N NaOH | 24 | Multiple degradation products |
Table 2: Illustrative Stability of this compound Solid Form Under Accelerated Conditions
(Note: The following data is hypothetical and for illustrative purposes only.)
| Condition | Duration (Months) | Assay (%) | Total Impurities (%) |
| 40°C / 75% RH | 1 | 99.1 | 0.9 |
| 3 | 97.5 | 2.5 | |
| 6 | 95.2 | 4.8 | |
| 60°C | 1 | 96.8 | 3.2 |
| 3 | 92.1 | 7.9 | |
| Photostability (ICH Q1B) | 1.2 million lux hours | 99.5 | 0.5 |
Experimental Protocols
Protocol 1: Forced Degradation Study
Objective: To identify potential degradation pathways and to develop a stability-indicating analytical method for this compound.
Methodology:
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile:water, 1:1 v/v) at a concentration of 1 mg/mL.
-
Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with 1N HCl and heat at 80°C for 2 hours.
-
Base Hydrolysis: Mix the stock solution with 1N NaOH and keep at room temperature for 1 hour.
-
Oxidative Degradation: Mix the stock solution with 30% H₂O₂ and keep at room temperature for 2 hours.
-
Thermal Degradation: Expose the solid drug substance to 105°C for 24 hours.
-
Photodegradation: Expose the solid drug substance and the solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.
-
-
Sample Analysis:
-
Neutralize the acidic and basic samples before dilution.
-
Dilute all stressed samples to a suitable concentration (e.g., 100 µg/mL).
-
Analyze the samples using a validated HPLC method with a photodiode array (PDA) detector. An LC-MS/MS method can be used for the identification of degradation products.
-
-
Data Evaluation:
-
Assess the peak purity of the main this compound peak in all stressed samples.
-
Calculate the percentage of degradation.
-
Characterize the structure of significant degradation products using mass spectrometry.
-
Protocol 2: Long-Term Stability Study (ICH Q1A)
Objective: To determine the shelf-life and recommended storage conditions for the this compound drug product.
Methodology:
-
Sample and Packaging: Use at least three batches of the final drug product in its proposed commercial packaging.
-
Storage Conditions:
-
Long-term: 25°C ± 2°C / 60% RH ± 5% RH.
-
Intermediate (if applicable): 30°C ± 2°C / 65% RH ± 5% RH.
-
Accelerated: 40°C ± 2°C / 75% RH ± 5% RH.
-
-
Testing Frequency:
-
Long-term: 0, 3, 6, 9, 12, 18, 24, and 36 months.
-
Accelerated: 0, 3, and 6 months.
-
-
Analytical Tests: Perform a full suite of stability tests at each time point, including:
-
Appearance
-
Assay
-
Degradation products/impurities
-
Dissolution (for solid oral dosage forms)
-
Water content
-
-
Data Evaluation: Analyze the data for trends and variability. If significant change occurs during accelerated testing, conduct intermediate testing. The shelf-life is determined by the time at which the product no longer meets its established specifications.
Visualizations
Caption: Hypothesized degradation pathways for this compound.
Caption: Experimental workflow for investigating this compound instability.
Caption: Relationship between analytical techniques in stability studies.
Leritrelvir Administration Route Optimization: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the administration route of Leritrelvir for specific experimental models. This resource includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to facilitate effective study design and execution.
Frequently Asked Questions (FAQs)
Q1: What are the primary administration routes for this compound in preclinical models?
A1: Based on available preclinical data, the most common administration routes for this compound are oral (PO) and intravenous (IV). Intragastric (i.g.) gavage is the standard method for oral administration in rodent models to ensure precise dosing.[1] Intraperitoneal (IP) and subcutaneous (SC) routes are also feasible for many antiviral compounds and may be considered depending on the experimental goals.
Q2: How does the oral bioavailability of this compound vary across different species?
A2: The oral bioavailability of this compound has been reported to be 22% in mice, 33% in rats, and 8% in cynomolgus macaques.[1] This highlights the importance of considering species-specific metabolic and absorption differences when designing experiments.
Q3: What factors should I consider when choosing an administration route for my study?
A3: The choice of administration route should be guided by the scientific objectives of your study.
-
Pharmacokinetic (PK) studies: IV administration is often used to determine fundamental PK parameters like clearance and volume of distribution, as it provides 100% bioavailability. Oral administration is used to assess bioavailability and the impact of first-pass metabolism.
-
Efficacy studies: The route should mimic the intended clinical application if possible. For a drug intended for oral use in humans, oral administration in animal models is most relevant. However, for proof-of-concept studies or to bypass absorption barriers, parenteral routes like IV or IP may be used.
-
Toxicity studies: The intended clinical route and potentially more direct routes (like IV) are often evaluated to understand both local and systemic toxicity.
Q4: Are there any known formulation challenges with this compound for injection?
A4: While specific formulation troubleshooting for this compound is not extensively published, protease inhibitors as a class can present solubility and stability challenges. It is crucial to use appropriate solvents and screen for precipitation. For in vivo use, formulations should be sterile and have a pH close to physiological levels to minimize irritation.
Troubleshooting Guides
Oral Administration (Gavage)
| Issue | Possible Cause(s) | Troubleshooting Steps |
| Regurgitation or incomplete dosing | Improper gavage technique; stress-induced resistance from the animal. | Ensure proper restraint and gentle insertion of the gavage needle. Habituation of the animals to handling and the procedure can reduce stress. Using a sweetened vehicle may improve acceptance.[2] |
| Esophageal or gastric injury | Incorrect needle size or placement; excessive force during administration. | Use a flexible-tipped gavage needle of the appropriate size for the animal. Measure the needle length from the mouth to the last rib to avoid stomach perforation. Never force the needle if resistance is met. |
| Aspiration pneumonia | Accidental administration into the trachea. | Ensure the gavage needle is correctly placed in the esophagus before dispensing the formulation. Signs of tracheal insertion include coughing or resistance to breathing. If suspected, immediately withdraw the needle. |
| Variable drug absorption/low bioavailability | Poor solubility of this compound in the vehicle; rapid gastrointestinal transit time; first-pass metabolism. | Optimize the formulation to enhance solubility. Co-administration with food can sometimes improve absorption, but this needs to be evaluated on a case-by-case basis. For compounds with high first-pass metabolism, parenteral routes may be more appropriate for achieving consistent exposure. |
Intravenous (IV) Administration
| Issue | Possible Cause(s) | Troubleshooting Steps |
| Precipitation of this compound in the formulation | Poor solubility in the chosen vehicle; change in temperature or pH. | Use a co-solvent system (e.g., DMSO, PEG300) to improve solubility. Prepare the formulation fresh before each use and visually inspect for precipitates. Filter the final solution through a 0.22 µm filter before injection. |
| Vascular irritation or phlebitis at the injection site | High concentration of the drug; non-physiological pH or osmolality of the vehicle. | Dilute the formulation to the lowest effective concentration. Adjust the pH of the vehicle to be as close to neutral (7.4) as possible. Administer the injection slowly. |
| Adverse reactions in the animal (e.g., distress, anaphylaxis) | Rapid injection rate; hypersensitivity to the compound or vehicle. | Administer the injection slowly to allow for dilution in the bloodstream. Monitor the animal closely during and after administration. Consider using a different, well-tolerated vehicle if hypersensitivity is suspected. |
Data Presentation
Table 1: Comparative Pharmacokinetic Parameters of this compound in Preclinical Models
| Species | Administration Route | Dose (mg/kg) | Cmax (nM) | Tmax (h) | AUC(0-last) (nM·h) | T½ (h) | Oral Bioavailability (F%) |
| Mouse | IV | 3.0 | - | - | 7789 | 3.8 | - |
| PO | 10 | 1287 | 2.0 | 5698 | 2.6 | 22 | |
| Rat | IV | 2.0 | - | - | 4505 | 2.2 | - |
| PO | 10 | 916 | 0.9 | 7429 | 4.3 | 33 | |
| Cynomolgus Macaque | IV | 1.0 | - | - | 1157 | 0.9 | - |
| PO | 5.0 | 102 | 1.5 | 458 | 14.9 | 8 |
Data sourced from MedChemExpress and InvivoChem. Note that specific experimental conditions may vary.[1]
Experimental Protocols
Oral Formulation and Administration (Mouse Model)
Objective: To prepare and administer this compound orally to mice via gavage.
Materials:
-
This compound powder
-
Vehicle: 10% DMSO, 90% Corn oil
-
Sterile microcentrifuge tubes
-
Vortex mixer and sonicator
-
Appropriately sized flexible-tipped gavage needles (e.g., 20-22 gauge for adult mice)
-
1 mL syringes
Protocol:
-
Formulation Preparation: a. Prepare a 25 mg/mL stock solution of this compound in 100% DMSO. This may require sonication to fully dissolve. b. For a final dosing solution of 2.5 mg/mL, add 100 µL of the 25 mg/mL stock solution to 900 µL of corn oil in a sterile microcentrifuge tube. c. Vortex thoroughly to ensure a homogenous suspension. Prepare fresh on the day of the experiment.[1]
-
Animal Dosing: a. Weigh each mouse to determine the correct dosing volume (e.g., for a 20g mouse and a dose of 25 mg/kg, the volume would be 200 µL of the 2.5 mg/mL solution). b. Gently restrain the mouse and ensure it is in an upright position. c. Measure the length of the gavage needle from the tip of the mouse's nose to the last rib and mark it. d. Carefully insert the gavage needle into the esophagus to the pre-measured depth. e. Slowly dispense the formulation. f. Withdraw the needle and return the mouse to its cage. g. Monitor the animal for any signs of distress.
Intravenous Formulation and Administration (Mouse Model)
Objective: To prepare and administer this compound intravenously to mice.
Materials:
-
This compound powder
-
Vehicle: 10% DMSO, 5% Tween 80, 85% Saline
-
Sterile, pyrogen-free vials
-
Vortex mixer
-
Insulin syringes with appropriate needle size (e.g., 27-30 gauge)
-
Mouse restrainer for tail vein injection
Protocol:
-
Formulation Preparation: a. Prepare a stock solution of this compound in 100% DMSO. b. In a sterile vial, add the required volume of the DMSO stock solution. c. Add Tween 80 and vortex to mix. d. Slowly add saline while vortexing to create the final formulation. e. Visually inspect for any precipitation. Filter through a 0.22 µm sterile filter if necessary. Prepare fresh before use.
-
Animal Dosing: a. Warm the mouse under a heat lamp to dilate the tail veins. b. Place the mouse in a restrainer. c. Swab the tail with 70% ethanol. d. Using an insulin syringe, carefully insert the needle into one of the lateral tail veins. e. Slowly inject the calculated volume of the this compound formulation. f. Withdraw the needle and apply gentle pressure to the injection site. g. Return the mouse to its cage and monitor for any adverse reactions.
Visualizations
This compound Mechanism of Action in SARS-CoV-2 Replication
Caption: this compound inhibits SARS-CoV-2 replication by targeting the Main Protease (Mpro).
Experimental Workflow for Comparing Administration Routes
Caption: Workflow for comparing IV and PO administration of this compound in an animal model.
References
Strategies to reduce viral load rebound after Leritrelvir treatment
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding strategies to reduce viral load rebound after treatment with Leritrelvir.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound (RAY1216) is an orally active antiviral drug that acts as a slow-tight inhibitor of the SARS-CoV-2 main protease (Mpro), also known as 3C-like protease (3CLpro).[1] This protease is essential for the replication of coronaviruses.[1] this compound mimics the natural substrate of the 3CL protease, binding to its active site and blocking its activity. This inhibition prevents the processing of viral polyproteins, thereby disrupting the viral replication cycle and leading to a reduction in viral load.[1]
Q2: What is viral load rebound and why is it a concern after antiviral treatment?
Viral load rebound is characterized by a renewed increase in viral RNA levels after an initial decline during antiviral therapy. This phenomenon has been observed with various antiviral treatments for SARS-CoV-2. The concern is that a rebound in viral load could be associated with a recurrence of symptoms, prolonged infectiousness, and potentially the development of antiviral resistance.
Q3: Has viral load rebound been specifically observed after this compound treatment?
Currently, published clinical trial data for this compound do not specifically detail the incidence of viral load rebound. However, rebound has been reported with other oral antiviral treatments for COVID-19, such as nirmatrelvir/ritonavir.[2][3][4] Given the similarities in the mechanism of action targeting viral replication, it is a potential phenomenon to monitor in this compound-treated patients.
Q4: What are the potential mechanisms contributing to viral load rebound?
Based on studies with other antivirals, several mechanisms are hypothesized to contribute to viral load rebound:
-
Incomplete Viral Clearance: A standard course of treatment may not completely eliminate the virus from all cellular or tissue reservoirs.[2][3] The remaining virus can then resume replication once the drug concentration falls below an effective level.
-
Preservation of Target Cells: Early and effective antiviral treatment can preserve a pool of susceptible host cells that would have otherwise been eliminated by the progressing infection.[2][3][4] These preserved cells can become targets for any residual virus after treatment cessation.
-
Delayed Host Immune Response: Early antiviral treatment might suppress the viral load to a level that does not sufficiently stimulate a robust and durable adaptive immune response.[2][3] This can leave the host vulnerable to viral resurgence once the drug is withdrawn. The host's innate and adaptive immune responses, including CD4+ and CD8+ T cells and B cells, are crucial for controlling and clearing the infection.[5]
-
Pharmacokinetic Properties: Individual variations in drug metabolism and exposure could lead to suboptimal drug concentrations in some patients, contributing to incomplete viral suppression. This compound is metabolized by CYP3A4, and its plasma concentrations can be affected by concomitant medications.
Troubleshooting Guide
Issue: An increase in viral load is observed in a patient a few days after completing a 5-day course of this compound.
This troubleshooting guide provides a structured approach to investigating and potentially mitigating viral load rebound.
Step 1: Confirm Viral Load Rebound and Assess Clinical Status
-
Action: Perform serial quantitative viral load testing (RT-qPCR) from nasopharyngeal swabs to confirm a significant increase in viral RNA copies/mL.
-
Action: Correlate virologic data with clinical symptoms. Note any recurrence or worsening of COVID-19 symptoms.
-
Rationale: It is important to distinguish between transient, low-level viral shedding and a clinically significant rebound. Viral rebound has been observed in untreated individuals as well, though often at a lower frequency.[3]
Step 2: Investigate Potential Contributing Factors
-
Sub-optimal Drug Exposure:
-
Action: Review the patient's medication history for any concomitant drugs that could affect this compound's pharmacokinetics.
-
Action: If feasible, measure trough concentrations of this compound in plasma samples collected during treatment. A 400 mg thrice-daily (TID) regimen is suggested to be optimal for maintaining trough concentrations above the level required for inhibiting viral replication.[1][6]
-
-
Host Immune Response:
-
Viral Resistance:
-
Action: Perform genomic sequencing of the viral RNA from rebound samples to identify any potential resistance-associated mutations in the 3CL protease gene.
-
Rationale: While not commonly reported for rebound with other protease inhibitors, the possibility of emerging resistance should be considered.
-
Step 3: Potential Mitigation Strategies (for future clinical investigation)
-
Extended Treatment Duration:
-
Hypothesis: A longer course of this compound may lead to more complete viral clearance and reduce the likelihood of rebound. Modeling studies for nirmatrelvir/ritonavir suggest that extending the treatment duration to 10 days could significantly diminish the chance of rebound.[2][3][4] In vitro studies also suggest that extending nirmatrelvir treatment beyond 8 days can abolish viral rebound.[7]
-
-
Combination Therapy:
-
Hypothesis: Combining this compound with an antiviral agent that has a different mechanism of action could enhance viral clearance and prevent the emergence of resistance.
-
-
Modulation of Host Immune Response:
-
Hypothesis: For certain patient populations, particularly those who are immunocompromised, therapies that boost the host's antiviral immune response could be considered in conjunction with this compound.
-
Data Presentation
Table 1: this compound Phase 3 Clinical Trial Efficacy Data
| Outcome | This compound Group | Placebo Group | p-value | Hazard Ratio (95% CI) |
| Median Time to Sustained Clinical Recovery | 251.02 hours | 271.33 hours | 0.0022 | 1.20 (1.07–1.35) |
| Viral Load Reduction on Day 4 (log10 copies/mL) | 0.82 log10 reduction compared to placebo | - | - | - |
Data from a multicentre, randomised, double-blind, placebo-controlled phase 3 trial in adults with mild-to-moderate COVID-19.[8]
Table 2: Pharmacokinetic Parameters of this compound (Single 400 mg Dose in Healthy Subjects)
| Parameter | Value |
| Time to Maximum Concentration (Tmax) | 1.3 - 1.5 hours |
| Primary Metabolism | CYP3A4 |
Data from a Phase 1 study.[9][10]
Experimental Protocols
Protocol 1: Quantification of SARS-CoV-2 Viral Load by RT-qPCR
This protocol describes the quantitative measurement of SARS-CoV-2 RNA from nasopharyngeal swabs.
-
Sample Collection and RNA Extraction:
-
RT-qPCR Reaction Setup:
-
Prepare a one-step RT-qPCR master mix containing reverse transcriptase, DNA polymerase, dNTPs, and a fluorescent probe-based assay targeting a conserved region of the SARS-CoV-2 genome (e.g., N gene or RdRp gene).
-
Add 5-10 µL of the extracted RNA to the master mix.
-
-
Thermal Cycling and Data Analysis:
-
Perform the RT-qPCR on a calibrated thermal cycler with the appropriate cycling conditions for reverse transcription and cDNA amplification.
-
Generate a standard curve using a quantified SARS-CoV-2 RNA standard.
-
Determine the viral load in copies/mL for each sample by interpolating its quantification cycle (Cq) value against the standard curve.
-
Protocol 2: Assessment of SARS-CoV-2-Specific T-Cell Response
This protocol outlines a method to measure the T-cell response to SARS-CoV-2 antigens using an enzyme-linked immunosorbent spot (ELISpot) assay.
-
Isolation of Peripheral Blood Mononuclear Cells (PBMCs):
-
Collect whole blood in heparinized tubes.
-
Isolate PBMCs using density gradient centrifugation (e.g., with Ficoll-Paque).
-
-
T-Cell Stimulation:
-
Plate the isolated PBMCs in an ELISpot plate pre-coated with an anti-interferon-gamma (IFN-γ) antibody.
-
Stimulate the cells with peptide pools covering SARS-CoV-2 proteins (e.g., Spike, Nucleocapsid, and Membrane proteins) for 18-24 hours.[13][14] Include a negative control (no peptides) and a positive control (phytohemagglutinin).
-
-
Detection and Analysis:
-
After incubation, wash the plates and add a biotinylated anti-IFN-γ detection antibody.
-
Add streptavidin-alkaline phosphatase and a substrate to develop colored spots, where each spot represents an IFN-γ-secreting T cell.
-
Count the spots using an automated ELISpot reader.
-
Express the results as spot-forming cells (SFCs) per million PBMCs.
-
Visualizations
Caption: Potential mechanisms leading to viral load rebound after this compound treatment.
References
- 1. Frontiers | Model informed dose regimen optimizing in development of this compound for the treatment of mild or moderate COVID-19 [frontiersin.org]
- 2. Modeling suggests SARS-CoV-2 rebound after nirmatrelvir-ritonavir treatment is driven by target cell preservation coupled with incomplete viral clearance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. journals.asm.org [journals.asm.org]
- 4. Why SARS-CoV-2 Bounces Back After Antiviral Treatment | ASM.org [asm.org]
- 5. Frontiers | SARS-CoV-2 and the host-immune response [frontiersin.org]
- 6. Model informed dose regimen optimizing in development of this compound for the treatment of mild or moderate COVID-19 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. academic.oup.com [academic.oup.com]
- 8. This compound for the treatment of mild or moderate COVID-19 without co-administered ritonavir: a multicentre randomised, double-blind, placebo-controlled phase 3 trial - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Single-dose tolerability and pharmacokinetics of this compound in Chinese patients with hepatic impairment and healthy matched controls - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Protocol for the creation and characterization of SARS-CoV-2 variant testing panels using remnant clinical samples for diagnostic assay testing - PMC [pmc.ncbi.nlm.nih.gov]
- 12. data.ccmb.res.in [data.ccmb.res.in]
- 13. T-cell proliferation assay for the detection of SARS-CoV-2-specific T-cells - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Frontiers | Impaired SARS-CoV-2 specific T-cell response in patients with severe COVID-19 [frontiersin.org]
Validation & Comparative
A Head-to-Head Comparison of Antiviral Efficacy: Leritrelvir vs. Nirmatrelvir
For Researchers, Scientists, and Drug Development Professionals
The global effort to combat the COVID-19 pandemic has spurred the rapid development of antiviral therapeutics. Among the most promising are inhibitors of the SARS-CoV-2 main protease (Mpro), a critical enzyme for viral replication. This guide provides a detailed comparison of the antiviral efficacy of two such inhibitors: leritrelvir and nirmatrelvir, the active component of Paxlovid.
Mechanism of Action: Targeting a Key Viral Enzyme
Both this compound and nirmatrelvir are peptidomimetic inhibitors that target the SARS-CoV-2 main protease (Mpro), also known as 3C-like protease (3CLpro).[1][2][3][4][5] Mpro plays an essential role in the viral life cycle by cleaving viral polyproteins into functional non-structural proteins necessary for viral replication.[5] By binding to the active site of Mpro, these inhibitors block its proteolytic activity, thereby halting viral replication.[1][4] Nirmatrelvir is a reversible covalent inhibitor.[6] this compound is described as a novel α-ketoamide based peptidomimetic inhibitor of the SARS-CoV-2 main protease.[7][8][9]
Figure 1: Mechanism of Action of Mpro Inhibitors.
In Vitro Efficacy
Enzymatic Inhibition
The inhibitory activity of this compound and nirmatrelvir against the SARS-CoV-2 Mpro has been quantified through enzymatic assays. The inhibition constant (Ki) is a measure of the potency of an inhibitor; a lower Ki value indicates a more potent inhibitor.
| Inhibitor | Target | Ki (nM) | Reference(s) |
| This compound | SARS-CoV-2 Mpro | 8.6 | [10] |
| Nirmatrelvir | SARS-CoV-2 Mpro (WT) | 0.933 | [11] |
| Nirmatrelvir | Omicron (P132H) Mpro | 0.635 | [11] |
| Nirmatrelvir | Beta, Lambda Mpro | 1.05 - 4.07 | [11] |
Cell-Based Antiviral Activity
The half-maximal effective concentration (EC50) and half-maximal inhibitory concentration (IC50) are key metrics for assessing an antiviral's potency in a cellular context. These values represent the concentration of a drug that is required for 50% of its maximal effect or inhibition.
This compound: In Vitro Antiviral Activity
| SARS-CoV-2 Variant | Cell Line | IC50/EC50 (nM) | Reference(s) |
| Wild-type (WT) | Vero cells | 36 (IC50) | [12] |
| Wild-type (WT) | Vero E6 | 95 (EC50) | [10] |
| Alpha | Vero E6 | 130 (EC50) | [10] |
| Beta | Vero E6 | 277 (EC50) | [10] |
| Delta | Vero E6 | 97 (EC50) | [10] |
| Omicron BA.1 | Vero E6 | 86 (EC50) | [10] |
| Omicron BA.5 | Vero E6 | 158 (EC50) | [10] |
| Omicron XBB.1.9 | - | 415 (EC90) | [12] |
Nirmatrelvir: In Vitro Antiviral Activity
| SARS-CoV-2 Variant | Cell Line | IC50/EC50 (nM) | Reference(s) |
| Delta | HeLa-ACE2 | 2.3 (IC50) | [13] |
| Omicron | HeLa-ACE2 | 3.7 (IC50) | [13] |
| Delta | Vero-TMPRSS2 | 23.3 (IC50) | [13] |
| Omicron | Vero-TMPRSS2 | 36.4 (IC50) | [13] |
| XBB.1.5 | - | Maintained Efficacy | [14] |
Clinical Efficacy
Clinical trials provide crucial data on the real-world performance of these antiviral agents in patients with COVID-19.
This compound: Phase 3 Clinical Trial Outcomes
A multicenter, randomized, double-blind, placebo-controlled phase 3 trial was conducted in China with 1359 patients with mild-to-moderate COVID-19.[7][8][15]
| Endpoint | This compound Group | Placebo Group | p-value | Reference(s) |
| Median time to sustained clinical recovery | 251.02 hours (IQR 188.95–428.68) | 271.33 hours (IQR 219.00–529.63) | 0.0022 | [7][8][9] |
| Viral load reduction on day 4 | 0.82 log10 copies/mL greater reduction | - | - | [7][8] |
Nirmatrelvir (in combination with Ritonavir - Paxlovid): Clinical Trial and Real-World Evidence
The EPIC-HR trial was a phase 2/3 study in high-risk, non-hospitalized adults with COVID-19.[16]
| Endpoint | Nirmatrelvir/Ritonavir Group | Placebo Group | Relative Risk Reduction | Reference(s) |
| COVID-19-related hospitalization or all-cause death (within 28 days) | 0.7% | 6.5% | 89% | [17] |
| Hospitalization (30-day risk) | 27.10 per 1000 participants | 41.06 per 1000 participants | - | [18] |
| Death (30-day risk) | 3.15 per 1000 participants | 14.86 per 1000 participants | - | [18] |
Experimental Protocols
SARS-CoV-2 Mpro Inhibition Assay (General Methodology)
A common method to determine the inhibitory activity of compounds against Mpro is a Fluorescence Resonance Energy Transfer (FRET)-based cleavage assay.[19]
-
Reagents and Materials : Recombinant SARS-CoV-2 Mpro, a fluorogenic substrate peptide that is cleaved by Mpro, assay buffer, test compounds (this compound, nirmatrelvir), and a positive control inhibitor.
-
Procedure :
-
The test compounds are serially diluted and incubated with a fixed concentration of Mpro in an assay buffer for a defined period.
-
The enzymatic reaction is initiated by adding the FRET substrate.
-
As Mpro cleaves the substrate, it separates a fluorophore and a quencher, resulting in an increase in fluorescence.
-
The fluorescence intensity is measured over time using a plate reader.
-
-
Data Analysis : The rate of the enzymatic reaction is calculated from the linear phase of the fluorescence curve. The IC50 value is determined by plotting the reaction rates against the inhibitor concentrations and fitting the data to a dose-response curve. The Ki value can be subsequently calculated using the Cheng-Prusoff equation.
Another described method is a fluorescence polarization (FP) assay.[20][21]
In Vitro Antiviral Activity Assay (General Methodology)
The antiviral activity against live SARS-CoV-2 is typically assessed in cell culture, often using Vero E6 or HeLa-ACE2 cells.[10][13][22]
-
Cell Culture : Vero E6 or other susceptible cells are seeded in multi-well plates and cultured until they form a confluent monolayer.
-
Compound Treatment and Virus Infection : The cells are pre-treated with serial dilutions of the test compounds for a short period. Subsequently, the cells are infected with a known titer of a SARS-CoV-2 variant.
-
Incubation : The plates are incubated for a period (e.g., 48-72 hours) to allow for viral replication and the development of cytopathic effects (CPE).
-
Quantification of Antiviral Activity :
-
CPE Reduction Assay : The extent of virus-induced CPE is visually scored or quantified using a cell viability assay (e.g., MTS or CellTiter-Glo). The EC50 is the concentration at which the compound protects 50% of the cells from CPE.
-
Viral Yield Reduction Assay : The viral RNA in the cell culture supernatant is quantified using quantitative reverse transcription PCR (qRT-PCR). The IC50 is the concentration at which the compound reduces the viral RNA yield by 50%.
-
Plaque Reduction Assay : This method quantifies the reduction in the number of viral plaques formed in the presence of the drug.
-
Figure 2: General Experimental Workflow for In Vitro Antiviral Assay.
Summary and Conclusion
Both this compound and nirmatrelvir demonstrate potent inhibitory activity against the SARS-CoV-2 main protease and effective antiviral activity against a range of viral variants in vitro. Clinical data support the efficacy of both compounds in treating mild-to-moderate COVID-19. Nirmatrelvir, as part of Paxlovid, has shown a significant reduction in hospitalization and death in high-risk patients.[16][17] this compound has demonstrated a significant reduction in the time to clinical recovery and a notable decrease in viral load.[7][8][15] A key distinction is that the clinical trials for this compound have evaluated it as a monotherapy, whereas nirmatrelvir is co-administered with ritonavir to boost its pharmacokinetic profile.[3][7] Further head-to-head clinical trials would be beneficial for a direct comparison of their clinical effectiveness.
References
- 1. paxlovid.pfizerpro.com [paxlovid.pfizerpro.com]
- 2. Nirmatrelvir-Ritonavir - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Model informed dose regimen optimizing in development of this compound for the treatment of mild or moderate COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. What is the mechanism of this compound? [synapse.patsnap.com]
- 5. go.drugbank.com [go.drugbank.com]
- 6. Structural basis for the in vitro efficacy of nirmatrelvir against SARS-CoV-2 variants - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. This compound for the treatment of mild or moderate COVID-19 without co-administered ritonavir: a multicentre randomised, double-blind, placebo-controlled phase 3 trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. This compound for the treatment of mild or moderate COVID-19 without co-administered ritonavir: a multicentre randomised, double-blind, placebo-controlled phase 3 trial - PMC [pmc.ncbi.nlm.nih.gov]
- 10. medchemexpress.com [medchemexpress.com]
- 11. researchgate.net [researchgate.net]
- 12. Frontiers | Model informed dose regimen optimizing in development of this compound for the treatment of mild or moderate COVID-19 [frontiersin.org]
- 13. biorxiv.org [biorxiv.org]
- 14. scholars.mssm.edu [scholars.mssm.edu]
- 15. LitCovid - NCBI - NLM - NIH [ncbi.nlm.nih.gov]
- 16. The history, mechanism, and perspectives of nirmatrelvir (PF-07321332): an orally bioavailable main protease inhibitor used in combination with ritonavir to reduce COVID-19-related hospitalizations - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Patient-Reported Outcomes of Nirmatrelvir Treatment for High-Risk, Nonhospitalized Adults With Symptomatic COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Effectiveness of COVID-19 treatment with nirmatrelvir-ritonavir or molnupiravir among U.S. Veterans: target trial emulation studies with one-month and six-month outcomes - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Discovery of novel SARS-CoV-2 inhibitors targeting the main protease Mpro by virtual screenings and hit optimization - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Protocol for high-throughput screening of SARS-CoV-2 main protease inhibitors using a robust fluorescence polarization assay - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. pubcompare.ai [pubcompare.ai]
Comparative Efficacy of Leritrelvir Against SARS-CoV-2 Omicron Variants: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of Leritrelvir's performance against SARS-CoV-2 Omicron variants with other leading oral antiviral alternatives, Paxlovid (nirmatrelvir/ritonavir) and Molnupiravir. The information is supported by experimental data to validate the efficacy of these treatments.
Executive Summary
The emergence of SARS-CoV-2 Omicron and its sub-variants has necessitated the continued evaluation of antiviral therapeutics. This guide focuses on this compound, a novel oral antiviral, and compares its efficacy with the established treatments Paxlovid and Molnupiravir. All three drugs have demonstrated in vitro and clinical activity against Omicron variants, though they employ different mechanisms of action. This compound and Paxlovid target the viral main protease (Mpro or 3CLpro), a crucial enzyme for viral replication, while Molnupiravir acts as a nucleoside analog, inducing mutations in the viral RNA. This guide presents a detailed analysis of their comparative in vitro potencies, clinical trial outcomes, and the methodologies employed in these critical studies.
In Vitro Efficacy Against Omicron Variants
The in vitro potency of an antiviral drug is a key indicator of its potential clinical efficacy. The following table summarizes the half-maximal effective concentration (EC50) and half-maximal inhibitory concentration (IC50) values of this compound, Nirmatrelvir (the active component of Paxlovid), and Molnupiravir against various SARS-CoV-2 Omicron sub-variants. Lower values indicate higher potency.
| Drug | Target | Variant/Sub-variant | Assay Cell Line | EC50 (nM) | IC50 (nM) |
| This compound | 3CLpro | Omicron BA.1 | Vero E6 | 208 | 36 |
| Omicron BA.5 | Vero E6 | 363 | - | ||
| Omicron XBB.1.9.1 | Vero E6 | 415 | - | ||
| Nirmatrelvir (Paxlovid) | 3CLpro | Omicron BA.1 | Vero E6 | 16 | - |
| Omicron BA.2 | Vero E6 | - | - | ||
| Omicron BA.4/BA.5 | Vero E6 | - | - | ||
| Molnupiravir | RdRp | Omicron | VeroE6-GFP | - | - |
Data for Nirmatrelvir against BA.2 and BA.4/BA.5, and for Molnupiravir against specific sub-variants with precise EC50/IC50 values from directly comparable studies were not available in the search results. However, studies confirm their retained activity against Omicron.
Clinical Trial Performance
Clinical trials provide the ultimate validation of an antiviral's efficacy and safety in patients. The following table summarizes the key aspects and outcomes of the pivotal Phase 3 clinical trials for this compound, Paxlovid, and Molnupiravir in treating mild-to-moderate COVID-19.
| Drug | Trial Name | Participant Population | Primary Endpoint | Key Efficacy Outcome |
| This compound | NCT05620160 | Adults with mild-to-moderate COVID-19 (Omicron wave in China)[1] | Time to sustained clinical recovery of 11 symptoms[1] | Median time to symptom recovery was significantly shorter in the this compound group (251.02 h) compared to placebo (271.33 h)[1] |
| Paxlovid (Nirmatrelvir/Ritonavir) | EPIC-HR | High-risk, unvaccinated adults with mild-to-moderate COVID-19[2] | COVID-19-related hospitalization or death from any cause through Day 28 | 89% reduction in the risk of COVID-19-related hospitalization or death compared to placebo in patients treated within three days of symptom onset |
| Molnupiravir | MOVe-OUT | High-risk, unvaccinated adults with mild-to-moderate COVID-19[3] | Hospitalization or death | 30% relative risk reduction in hospitalization or death |
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of scientific findings. Below are the protocols for key in vitro and clinical experiments.
In Vitro Antiviral Activity Assay (EC50/IC50 Determination)
Objective: To determine the concentration of the antiviral compound required to inhibit 50% of the viral cytopathic effect (EC50) or viral enzyme activity (IC50).
Methodology:
-
Cell Culture: Vero E6 cells, a monkey kidney epithelial cell line, are commonly used as they are highly susceptible to SARS-CoV-2 infection. The cells are cultured in appropriate media supplemented with fetal bovine serum and antibiotics and maintained in a humidified incubator at 37°C with 5% CO2[4].
-
Virus Propagation: SARS-CoV-2 Omicron variants are propagated in Vero E6 cells to generate a virus stock with a known titer (plaque-forming units/mL or TCID50/mL).
-
Antiviral Assay:
-
Vero E6 cells are seeded in 96-well plates.
-
The antiviral compounds (this compound, Nirmatrelvir, or the active form of Molnupiravir) are serially diluted to various concentrations.
-
The cells are pre-treated with the diluted compounds for a specified period before being infected with a standardized amount of the SARS-CoV-2 Omicron variant.
-
Alternatively, the virus and compound are added to the cells simultaneously.
-
-
Quantification of Viral Activity:
-
Cytopathic Effect (CPE) Reduction Assay: After a defined incubation period (e.g., 48-72 hours), the extent of virus-induced cell death (CPE) is visually assessed or quantified using a cell viability assay (e.g., MTS or crystal violet staining)[5]. The EC50 is calculated as the drug concentration that reduces CPE by 50% compared to untreated, virus-infected cells.
-
Plaque Reduction Neutralization Test (PRNT): This assay measures the reduction in the formation of viral plaques (localized areas of cell death) in the presence of the antiviral drug. The concentration that reduces the plaque number by 50% is the PRNT50.
-
Enzyme Inhibition Assay (for 3CLpro inhibitors): For drugs like this compound and Nirmatrelvir, a biochemical assay is used to measure the inhibition of the purified 3CL protease enzyme. The IC50 is the concentration of the drug that inhibits 50% of the enzyme's activity.
-
-
Data Analysis: The EC50 and IC50 values are determined by plotting the percentage of inhibition against the log of the drug concentration and fitting the data to a dose-response curve.
Phase 3 Clinical Trial Protocols
-
Study Design: A multicenter, randomized, double-blind, placebo-controlled Phase 3 trial conducted at 29 sites in China during the Omicron wave[1].
-
Participants: Non-hospitalized adults (18-75 years old) with mild-to-moderate COVID-19, confirmed by a positive SARS-CoV-2 nucleic acid test, and at least one symptom within 48 hours before randomization[1].
-
Intervention: Participants were randomized 1:1 to receive either oral this compound (400 mg three times daily) or a placebo for 5 days[1].
-
Primary Endpoint: The primary efficacy endpoint was the time from the first dose to sustained clinical recovery of all 11 targeted COVID-19 symptoms[1].
-
Secondary Endpoints: Included changes in viral load and the incidence of progression to severe COVID-19[1].
-
Study Design: A Phase 2/3, randomized, double-blind, placebo-controlled trial[2].
-
Participants: Symptomatic, unvaccinated, non-hospitalized adults with a high risk of progressing to severe COVID-19[2].
-
Intervention: Patients were assigned in a 1:1 ratio to receive either 300 mg of nirmatrelvir with 100 mg of ritonavir or a placebo every 12 hours for 5 days[2].
-
Primary Endpoint: The primary outcome was the proportion of patients with COVID-19-related hospitalization or death from any cause through day 28.
-
Key Inclusion Criteria: At least one characteristic or underlying medical condition associated with an increased risk of developing severe illness from COVID-19.
-
Study Design: A Phase 3, double-blind, randomized, placebo-controlled trial[3].
-
Participants: Non-hospitalized, unvaccinated adults with mild-to-moderate, laboratory-confirmed COVID-19 and at least one risk factor for severe illness[3].
-
Intervention: Participants were randomized to receive either 800 mg of molnupiravir or a placebo orally twice daily for 5 days[3].
-
Primary Endpoint: The primary efficacy endpoint was the incidence of hospitalization or death by day 29[3].
-
Treatment Initiation: Treatment was initiated within 5 days of symptom onset.
Mechanism of Action and Experimental Workflow Visualizations
To visually represent the complex biological processes and experimental designs, the following diagrams have been generated using the DOT language.
References
- 1. This compound for the treatment of mild or moderate COVID-19 without co-administered ritonavir: a multicentre randomised, double-blind, placebo-controlled phase 3 trial - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Oral Nirmatrelvir for High-Risk, Nonhospitalized Adults with Covid-19 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Molnupiravir for Oral Treatment of Covid-19 in Nonhospitalized Patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. SARS-coronavirus-2 replication in Vero E6 cells: replication kinetics, rapid adaptation and cytopathology - PMC [pmc.ncbi.nlm.nih.gov]
- 5. In vitro Antiviral Activity of Remdesivir Against SARS-CoV-2 and its Variants [journal-jbv.apub.kr]
A Comparative Analysis of Leritrelvir and Other Protease Inhibitors Against SARS-CoV-2
For Immediate Release
This guide provides a detailed comparison of Leritrelvir with other prominent SARS-CoV-2 main protease (Mpro) inhibitors, including Nirmatrelvir, Ensitrelvir, and the preclinical compound GC376. The focus is on their cross-resistance profiles, supported by experimental data, to inform researchers, scientists, and drug development professionals.
The emergence of SARS-CoV-2 variants has underscored the need for antiviral agents that can overcome resistance mutations. Protease inhibitors are a critical class of therapeutics that target the viral Mpro (also known as 3CLpro), an enzyme essential for viral replication.[1][2] this compound is a novel α-ketoamide-based peptidomimetic inhibitor of the SARS-CoV-2 Mpro.[3][4] Unlike Nirmatrelvir, which is co-administered with Ritonavir to boost its metabolic stability, this compound has shown improved pharmacokinetics in preclinical models, potentially allowing for monotherapy.[5][6]
Mechanism of Action of Mpro Inhibitors
SARS-CoV-2 Mpro is a cysteine protease that cleaves the viral polyproteins at specific sites to produce functional non-structural proteins necessary for viral replication.[1][2] Protease inhibitors like this compound are designed to mimic the natural substrate of Mpro, binding to the enzyme's active site and blocking its catalytic activity.[1] This competitive inhibition halts the processing of viral polyproteins, thereby disrupting the viral replication cycle.[1]
Figure 1: Mechanism of action of Mpro inhibitors.
Comparative In Vitro Efficacy and Resistance Profiles
Recent studies have highlighted differences in the efficacy and resistance profiles of various Mpro inhibitors. This compound has demonstrated potent activity against both wild-type SARS-CoV-2 and several variants with mutations in the Mpro.
Key Resistance Mutations
-
Nirmatrelvir: Resistance has been associated with mutations such as E166V, which can reduce susceptibility by up to 100-fold.[7] Other significant mutations include L50F, S144A, and H172Y.[7][8] The E166V mutation can lead to a loss of viral fitness, which may be compensated for by other mutations like L50F.[7]
-
Ensitrelvir: Resistance is linked to a different set of mutations, with M49L being a key substitution.[3][5] Synergistic combinations of mutations, such as M49L + S144A and M49L + S144A + T169I, can confer high-level resistance.[3][9]
Cross-Resistance Patterns
An important finding is the asymmetrical cross-resistance observed between Nirmatrelvir and Ensitrelvir. Nirmatrelvir-resistant variants, particularly those with the E166V mutation, have shown significant cross-resistance to Ensitrelvir.[3][7] Conversely, Ensitrelvir-resistant variants exhibit limited cross-resistance to Nirmatrelvir.[3] This suggests that Ensitrelvir may be less effective against viruses that have already developed resistance to Nirmatrelvir. While specific cross-resistance data for this compound is still emerging, its distinct chemical structure, featuring an α-ketoamide warhead, may offer a different resistance profile.[10]
Quantitative Comparison of Inhibitory Activity
The following tables summarize the in vitro inhibitory activity of this compound, Nirmatrelvir, Ensitrelvir, and GC376 against wild-type and mutant SARS-CoV-2 Mpro. Data is presented as the half-maximal inhibitory concentration (IC50) or half-maximal effective concentration (EC50), and the fold change in resistance compared to the wild-type.
| Inhibitor | Target | IC50 (µM) | Reference |
| This compound | SARS-CoV-2 Mpro (Wild-Type) | Data not specified | |
| Nirmatrelvir | SARS-CoV-2 Mpro (Wild-Type) | 0.022 ± 0.004 | [11] |
| Ensitrelvir | SARS-CoV-2 Mpro (Wild-Type) | 0.013 ± 0.004 | [11] |
| GC376 | SARS-CoV-2 Mpro (Wild-Type) | 0.15 - 0.89 | [6][12] |
| Table 1: Inhibitory Activity against Wild-Type SARS-CoV-2 Mpro. |
| Inhibitor | Mpro Mutant | Fold Change in Resistance (IC50/EC50) | Reference |
| Nirmatrelvir | E166V | ~100 | [7] |
| L50F/E166A/L167F | ~70 | [13] | |
| S144A | ~20 | [14] | |
| H172Y | >113.7 (Ki increase) | [8] | |
| Ensitrelvir | M49L + S144A + T169I | up to 660 | [3] |
| M49L + S144A | up to 290 | [3] | |
| M49L | up to 71 | [3] | |
| E166V (cross-resistance) | up to 36 | [3] | |
| This compound | Specific mutant data not available in searched documents | ||
| Table 2: Fold Change in Resistance for Nirmatrelvir and Ensitrelvir against Mpro Mutants. |
Experimental Protocols
The evaluation of Mpro inhibitors and their resistance profiles typically involves biochemical and cell-based assays.
Mpro Inhibition Assay (FRET-based)
This assay measures the ability of a compound to inhibit the enzymatic activity of purified Mpro.
-
Reagent Preparation:
-
Recombinant SARS-CoV-2 Mpro is expressed and purified, typically from E. coli.
-
A fluorescently labeled peptide substrate containing the Mpro cleavage sequence is synthesized. This substrate is often flanked by a fluorophore and a quencher (Förster Resonance Energy Transfer, FRET).[4]
-
Test compounds (e.g., this compound) are serially diluted in an appropriate solvent like DMSO.
-
-
Assay Procedure:
-
The purified Mpro enzyme is pre-incubated with the test compounds or a vehicle control in a microplate.
-
The FRET substrate is added to initiate the enzymatic reaction.
-
Cleavage of the substrate by Mpro separates the fluorophore from the quencher, resulting in an increase in fluorescence.
-
The fluorescence intensity is measured over time using a plate reader.
-
-
Data Analysis:
-
The rate of the enzymatic reaction is calculated from the linear phase of the fluorescence signal.
-
IC50 values are determined by plotting the percentage of Mpro inhibition against the logarithm of the inhibitor concentration.
-
References
- 1. Protease inhibitor GC376 for COVID-19: Lessons learned from feline infectious peritonitis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. SARS-CoV-2 main protease drug design, assay development, and drug resistance studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. SARS-CoV-2 Mpro inhibitor ensitrelvir: asymmetrical cross-resistance with nirmatrelvir and emerging resistance hotspots - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Drug Resistance Mutations Emerging in SARS-CoV-2 After Ensitrelvir Use in Japan to Treat COVID-19 - Thailand Medical News [thailandmedical.news]
- 6. Scientists identified GC376 and Boceprevir can inhibit SARS-CoV-2----INSTITUTE OF MICROBIOLOGY CHINESE ACADEMY OF SCIENCES [english.im.cas.cn]
- 7. Multiple pathways for SARS-CoV-2 resistance to nirmatrelvir - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Naturally Occurring Mutations of SARS-CoV-2 Main Protease Confer Drug Resistance to Nirmatrelvir - PMC [pmc.ncbi.nlm.nih.gov]
- 9. SARS-CoV-2 Mpro inhibitor ensitrelvir: asymmetrical cross-resistance with nirmatrelvir and emerging resistance hotspots. – Ingentium Magazine [magazine.ingentium.com]
- 10. Interaction of GC376, a SARS-COV-2 MPRO inhibitor, with model lipid membranes - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Structural basis of nirmatrelvir and ensitrelvir activity against naturally occurring polymorphisms of the SARS-CoV-2 main protease - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Structural basis of SARS-CoV-2 main protease inhibition by a broad-spectrum anti-coronaviral drug - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Structural insights into the nirmatrelvir-resistant SARS-CoV-2 Mpro L50F/E166A/L167F triple mutant-inhibitor-complex reveal strategies for next generation coronaviral inhibitor design - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the clinical trial data for Leritrelvir, a novel antiviral agent for the treatment of COVID-19, administered with and without the pharmacokinetic enhancer ritonavir. The information presented is based on findings from Phase 1, 2, and 3 clinical trials to support an evidence-based understanding of this compound's clinical profile.
Mechanism of Action
This compound is an orally bioavailable, potent inhibitor of the SARS-CoV-2 main protease (Mpro), also known as 3C-like protease (3CLpro). This enzyme is critical for the cleavage of viral polyproteins into functional proteins required for viral replication. By blocking Mpro, this compound effectively halts the viral life cycle.
Ritonavir is a potent inhibitor of the cytochrome P450 3A4 (CYP3A4) enzyme, which is a key pathway for the metabolism of many drugs, including protease inhibitors like this compound. By co-administering ritonavir, the metabolic breakdown of this compound is slowed, leading to higher systemic exposure and a longer half-life of the drug. This "boosting" effect is intended to enhance the antiviral efficacy. However, clinical data suggests that this compound may not require this boosting to achieve therapeutic concentrations.
In Vivo Showdown: Leritrelvir Monotherapy vs. Combination Approaches in COVID-19 Treatment
For Immediate Release
In the ongoing effort to develop effective treatments for COVID-19, researchers have rigorously evaluated the antiviral agent leritrelvir, a potent inhibitor of the SARS-CoV-2 main protease (Mpro). This guide provides a comprehensive in vivo comparison of this compound administered as a monotherapy versus in combination with the pharmacokinetic enhancer ritonavir. Drawing on preclinical and clinical trial data, this document serves as a vital resource for researchers, scientists, and drug development professionals, offering a detailed examination of efficacy, safety, and experimental protocols.
Executive Summary
This compound has demonstrated significant antiviral activity against SARS-CoV-2 in both preclinical and clinical settings.[1][2] As a 3C-like protease inhibitor, it blocks a crucial step in the viral replication cycle.[3] While effective as a standalone treatment, its efficacy has also been explored in combination with ritonavir, a practice common for protease inhibitors to enhance their systemic exposure. This guide synthesizes the available in vivo data to facilitate a direct comparison of these two therapeutic strategies.
Mechanism of Action
This compound targets the main protease (Mpro or 3CLpro) of SARS-CoV-2, an enzyme essential for cleaving viral polyproteins into functional proteins required for viral replication.[1] By inhibiting Mpro, this compound effectively halts the viral life cycle. Ritonavir, when used in combination, does not have direct antiviral activity against SARS-CoV-2 but inhibits the human cytochrome P450 3A4 (CYP3A4) enzyme. Since CYP3A4 is the primary enzyme responsible for metabolizing this compound, its inhibition by ritonavir leads to higher and more sustained plasma concentrations of this compound, a strategy known as pharmacokinetic boosting.[2]
Mechanism of this compound and Ritonavir
Preclinical In Vivo Efficacy
An in vivo study utilizing K18-hACE2 mice infected with the SARS-CoV-2 Delta variant provided foundational data on the dose-dependent efficacy of this compound monotherapy.
| Treatment Group | Dosage | Inhibition Rate | Key Findings |
| This compound | 300 mg/kg | 42.86% | Dose-dependent inhibition of viral replication.[2][4] |
| This compound | 600 mg/kg | 100% | Significant reduction in viral titers in the lungs and improvements in lung pathology.[2][4] |
Clinical Efficacy Comparison
Phase II and Phase III clinical trials have been instrumental in comparing the efficacy of this compound monotherapy against combination therapy with ritonavir in patients with mild-to-moderate COVID-19.
| Metric | This compound Monotherapy (400 mg TID) | This compound (300 mg) + Ritonavir (100 mg) BID | Placebo | Reference |
| Duration of Viral Shedding | 166 hours (4.2 days shorter than placebo) | 155 hours (4.6 days shorter than placebo) | - | [2][4] |
| Time to Sustained Clinical Recovery | Significantly shorter than placebo (by approx. 1 day) | Not directly compared in the same primary endpoint | - | [2][5] |
| Viral Load Reduction (Day 4) | 0.82 log10 reduction compared to placebo | Not reported in the same study | - | [5][6] |
A Phase 2 clinical study indicated no statistical difference in the rapid reduction in viral load and shorter virus shedding time between the monotherapy and the ritonavir combination therapy.[5] Subsequent Phase 3 trials further validated the appropriateness of the 400 mg thrice-daily (TID) monotherapy regimen.[7]
Experimental Protocols
In Vivo Mouse Study Protocol
A study in K18-hACE2 mice infected with the SARS-CoV-2 Delta variant was conducted to assess the in vivo efficacy of this compound.
Workflow of the in vivo mouse efficacy study.
Clinical Trial Protocol (Phase III)
A multicenter, randomized, double-blind, placebo-controlled Phase 3 trial was conducted to evaluate the efficacy and safety of this compound monotherapy in adults with mild-to-moderate COVID-19.[5][8]
Workflow of the Phase III clinical trial.
Safety and Tolerability
In both monotherapy and combination therapy with ritonavir, this compound demonstrated a favorable safety and tolerability profile in healthy subjects.[2] No dose-dependent adverse reactions were observed, with a minimal incidence of adverse events in each treatment group, slightly higher than the placebo group.[2] In the Phase 3 trial of monotherapy, adverse events were reported in 46.46% of the this compound group compared to 43.52% in the placebo group.[5][6] The most frequently reported treatment-related adverse events were hypertriglyceridemia and hyperlipidemia, all of which were nonserious.[6][8]
Discussion and Future Outlook
The available in vivo and clinical data suggest that this compound is an effective antiviral for the treatment of mild-to-moderate COVID-19. While the combination with ritonavir does enhance the pharmacokinetic profile of this compound, clinical outcomes from a Phase 2 study did not show a statistically significant improvement in antiviral efficacy over a robust monotherapy regimen.[5] Phase 3 trial results further support the use of this compound as a standalone treatment.[2][7]
The decision to use this compound as a monotherapy or in combination with a pharmacokinetic enhancer like ritonavir may depend on various factors, including the specific patient population, potential drug-drug interactions with ritonavir, and the desired therapeutic exposure.
While direct in vivo comparative studies of this compound with other antiviral agents such as molnupiravir or remdesivir are not yet available, in vitro studies and in vivo evaluations of other protease inhibitors like nirmatrelvir in combination with these agents have shown synergistic or additive effects.[7] Future preclinical and clinical research should explore the potential of this compound in combination with other classes of antivirals to further enhance efficacy and combat potential drug resistance. The potent antiviral activity and favorable safety profile of this compound position it as a valuable therapeutic option in the ongoing management of COVID-19.
References
- 1. c19early.org [c19early.org]
- 2. Model informed dose regimen optimizing in development of this compound for the treatment of mild or moderate COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Combination therapy with nirmatrelvir and molnupiravir improves the survival of SARS-CoV-2 infected mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound for the treatment of mild or moderate COVID-19 without co-administered ritonavir: a multicentre randomised, double-blind, placebo-controlled phase 3 trial - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synergistic Activity of Remdesivir–Nirmatrelvir Combination on a SARS-CoV-2 In Vitro Model and a Case Report - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Combination of Molnupiravir with Nirmatrelvir or GC376 Has a Synergic Role in the Inhibition of SARS-CoV-2 Replication In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synergistic Activity of Remdesivir-Nirmatrelvir Combination on a SARS-CoV-2 In Vitro Model and a Case Report - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Combination therapy with nirmatrelvir and molnupiravir improves the survival of SARS-CoV-2 infected mice - PMC [pmc.ncbi.nlm.nih.gov]
Benchmarking Leritrelvir's Safety Profile Against Other Antivirals: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The landscape of antiviral therapeutics for COVID-19 has rapidly evolved, offering crucial tools in the management of the disease. Leritrelvir, a novel α-ketoamide-based inhibitor of the SARS-CoV-2 main protease (Mpro), has emerged as a promising therapeutic candidate.[1] This guide provides a comprehensive and objective comparison of the safety profile of this compound against other prominent antivirals: Paxlovid (nirmatrelvir/ritonavir), Molnupiravir, and Remdesivir. The information presented is based on data from pivotal Phase 3 clinical trials to aid researchers, scientists, and drug development professionals in their understanding of the relative safety of these agents.
Comparative Safety Data
The following table summarizes the key safety findings from the respective Phase 3 clinical trials of this compound, Paxlovid, Molnupiravir, and Remdesivir. This quantitative data allows for a direct comparison of adverse event rates.
| Safety Parameter | This compound (Phase 3 - NCT05620160)[1] | Paxlovid (EPIC-HR - NCT04960202)[2][3][4][5][6] | Molnupiravir (MOVe-OUT - NCT04575584)[7][8][9][10] | Remdesivir (ACTT-1 - NCT04280705)[11][12][13] |
| Any Adverse Events | 46.46% | ~19-23% | 30.4% | ~51-66% |
| Serious Adverse Events | No Grade 3 or higher AEs reported[1][14] | 1.6 - 1.7% | 7% | 24.6% |
| Discontinuation due to AEs | Not specified, but no premature withdrawals due to AEs in Phase 1[14] | 1.7 - 2.1% | 1% | Not specified, but fewer than placebo |
| Most Common Adverse Events (≥1%) | Hypertriglyceridemia (11.7%), Hyperlipidemia (8.8%)[1] | Dysgeusia (5%), Diarrhea (3%)[3][15][16][17] | Diarrhea (2%), Nausea (1%), Dizziness (1%)[8] | Nausea, worsening respiratory failure, elevated ALT[18] |
| Deaths | None reported[1] | 0 (vs. 10-12 in placebo)[4][5] | <1% (vs. 2% in placebo)[10] | 11.4% (vs. 15.2% in placebo - not statistically significant)[12] |
Experimental Protocols
The safety data presented above were collected from rigorous, randomized, double-blind, placebo-controlled Phase 3 clinical trials. Below are the key aspects of the methodologies used to assess the safety of each antiviral.
This compound (Phase 3 Trial - NCT05620160)
-
Trial Design: A multicenter, randomized, double-blind, placebo-controlled phase 3 trial conducted at 29 clinical sites in China.[1]
-
Participant Population: Non-hospitalized adults (18-75 years old) with mild-to-moderate COVID-19, a positive SARS-CoV-2 nucleic acid test, and at least one symptom within 48 hours before randomization.[1]
-
Intervention: Oral this compound (400 mg) administered three times daily or a matching placebo for a 5-day course.[1]
-
Safety Assessment: The primary safety endpoint was the incidence of adverse events (AEs).[1] Participants recorded COVID-19-related clinical symptoms three times daily for the first 10 days and once daily until day 28.[1] The trial was conducted in accordance with the Declaration of Helsinki and Good Clinical Practice guidelines.[1]
Paxlovid (EPIC-HR Trial - NCT04960202)
-
Trial Design: A phase 2/3, randomized, double-blind, placebo-controlled trial conducted globally.[15]
-
Participant Population: Non-hospitalized, symptomatic adults with a confirmed SARS-CoV-2 infection and at least one risk factor for progression to severe disease.[15]
-
Intervention: Oral nirmatrelvir (300 mg) with ritonavir (100 mg) or placebo administered every 12 hours for five days.[6]
-
Safety Assessment: Safety was monitored through the collection of data on treatment-emergent adverse events, serious adverse events, and discontinuations due to adverse events.[4] Laboratory and clinical assessments were performed at baseline and throughout the study.
Molnupiravir (MOVe-OUT Trial - NCT04575584)
-
Trial Design: A phase 3, double-blind, randomized, placebo-controlled trial.[7]
-
Participant Population: Non-hospitalized, unvaccinated adults with mild-to-moderate, laboratory-confirmed COVID-19 and at least one risk factor for severe illness.[7]
-
Intervention: Oral Molnupiravir (800 mg) or placebo administered twice daily for five days.[7]
-
Safety Assessment: The primary safety endpoint was the incidence of adverse events.[7] Adverse events were recorded during the treatment period and for 14 days after the completion of the study intervention.[9][10] A WHO study protocol is also available for safety monitoring of molnupiravir in low- and middle-income countries.[19]
Remdesivir (ACTT-1 Trial - NCT04280705)
-
Trial Design: A randomized, double-blind, placebo-controlled, multicenter trial.[11]
-
Participant Population: Hospitalized adults with laboratory-confirmed SARS-CoV-2 infection and evidence of lower respiratory tract involvement.[12]
-
Intervention: Intravenous Remdesivir (200 mg loading dose on day 1, followed by 100 mg daily for up to 9 days) or placebo.[12]
-
Safety Assessment: Safety was assessed by monitoring for adverse events, including serious adverse events and grade 3 or 4 adverse events.[11][12] Clinical and laboratory monitoring, including renal and hepatic function, was performed before and during therapy.[20]
Visualizations
Signaling Pathway: Mechanism of Action of 3CL Protease Inhibitors
Caption: Mechanism of action of 3CL protease inhibitors like this compound.
Experimental Workflow: Randomized Controlled Trial for Antiviral Safety Assessment
Caption: Generalized workflow for assessing antiviral safety in a clinical trial.
Logical Relationship: Comparative Safety Profile Overview
Caption: Overview of the comparative safety profiles of the discussed antivirals.
References
- 1. This compound for the treatment of mild or moderate COVID-19 without co-administered ritonavir: a multicentre randomised, double-blind, placebo-controlled phase 3 trial - PMC [pmc.ncbi.nlm.nih.gov]
- 2. fda.gov [fda.gov]
- 3. accessdata.fda.gov [accessdata.fda.gov]
- 4. Pfizer’s Novel COVID-19 Oral Antiviral Treatment Candidate Reduced Risk of Hospitalization or Death by 89% in Interim Analysis of Phase 2/3 EPIC-HR Study - BioSpace [biospace.com]
- 5. pfizer.com [pfizer.com]
- 6. rxfiles.ca [rxfiles.ca]
- 7. Molnupiravir for Oral Treatment of Covid-19 in Nonhospitalized Patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. iris.paho.org [iris.paho.org]
- 9. fda.gov [fda.gov]
- 10. molnupiravir.com [molnupiravir.com]
- 11. cda-amc.ca [cda-amc.ca]
- 12. rebelem.com [rebelem.com]
- 13. For HCP's | Veklury® (remdesivir) ACTT-1 Study [askgileadmedical.com]
- 14. Model informed dose regimen optimizing in development of this compound for the treatment of mild or moderate COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]
- 15. paxlovid.pfizerpro.com [paxlovid.pfizerpro.com]
- 16. Adverse Events | PAXLOVID® (nirmatrelvir tablets; ritonavir tablets) [paxlovidhcp.com]
- 17. Trial Design | PAXLOVID® (nirmatrelvir tablets; ritonavir tablets) [paxlovidhcp.com]
- 18. Remdesivir | Johns Hopkins ABX Guide [hopkinsguides.com]
- 19. nbst.it [nbst.it]
- 20. gilead.com [gilead.com]
Comparative Efficacy of Leritrelvir in Mild-to-Moderate COVID-19: An Analysis Across Patient Subgroups
A Guide for Researchers and Drug Development Professionals
The landscape of antiviral therapeutics for COVID-19 is continually evolving, with several oral agents demonstrating efficacy in reducing the severity of the disease. This guide provides a comparative overview of Leritrelvir, a novel 3CL protease inhibitor, and other key oral antivirals, with a focus on their efficacy across different patient subgroups. The information is compiled from published clinical trial data and real-world evidence to support research and development efforts in this critical area.
Mechanism of Action: Targeting Viral Replication
This compound, along with other antivirals like nirmatrelvir and ensitrelvir, functions by inhibiting the SARS-CoV-2 3CL protease (also known as the main protease or Mpro). This enzyme is crucial for the cleavage of viral polyproteins into functional proteins essential for viral replication. By blocking this step, these drugs effectively halt the viral life cycle.
Figure 1: Mechanism of action of 3CL protease inhibitors.
Comparative Efficacy Data
The following tables summarize the available efficacy data for this compound and comparator drugs, nirmatrelvir/ritonavir and ensitrelvir, in various patient subgroups. It is important to note that this is not a head-to-head comparison, as the data is derived from separate clinical trials with potentially different study populations and methodologies.
Table 1: this compound Efficacy in Mild-to-Moderate COVID-19 (Phase 3 Trial - NCT05620160)
| Patient Subgroup | Primary Endpoint: Median Time to Sustained Clinical Recovery (Difference vs. Placebo) |
| Overall Population | 20.3 hours shorter |
| Time from Positive Test ≤72 hours | 33.9 hours shorter[1] |
| Baseline Viral Load >8 log10 Copies/mL | 51.3 hours shorter[1] |
Table 2: Nirmatrelvir/Ritonavir Efficacy in High-Risk, Unvaccinated Adults (EPIC-HR Trial)
| Patient Subgroup | Primary Endpoint: COVID-19-related Hospitalization or Death (Relative Risk Reduction) |
| Overall Population (treatment within 3 days of symptom onset) | 89% |
| Overall Population (treatment within 5 days of symptom onset) | 88% |
| Age ≥65 years | Benefit observed, though subgroup underrepresented[2] |
| Presence of Cardiovascular Disease | Benefit observed[2] |
Table 3: Nirmatrelvir/Ritonavir Real-World Effectiveness in Vaccinated High-Risk Patients
| Patient Subgroup | Endpoint: All-cause Death or Hospitalization (Relative Risk Reduction) |
| Overall Vaccinated Population | 38% - 47%[3] |
| Age 50-65 years | 63%[3] |
| Age >65 years | 35%[3] |
Table 4: Ensitrelvir Efficacy in Mild-to-Moderate COVID-19 (SCORPIO-SR & SCORPIO-HR Trials)
| Patient Subgroup | Primary Endpoint: Time to Symptom Resolution |
| Overall Population (SCORPIO-SR, treatment <72h) | Median time reduced by approximately 1 day vs. placebo[4] |
| Overall Population (SCORPIO-HR) | No statistically significant difference vs. placebo[5][6][7] |
| Supportive Analysis (SCORPIO-HR, 6 symptoms for 1 day) | Statistically significant difference in time to resolution[7][8] |
| High-Risk vs. Standard-Risk (SCORPIO-HR) | Data not yet fully reported in subgroups[5] |
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of clinical findings. Below are summaries of the experimental protocols for the key trials cited.
This compound Phase 3 Trial (NCT05620160)
-
Study Design: A multicenter, randomized, double-blind, placebo-controlled phase 3 trial conducted in China[9].
-
Participants: Non-hospitalized adults (18-75 years) with mild-to-moderate COVID-19, a positive SARS-CoV-2 nucleic acid test, and at least one symptom within 48 hours before randomization. The interval between the first positive test and randomization was ≤120 hours[1].
-
Intervention: Oral this compound 400 mg three times daily or placebo for 5 days[1].
-
Primary Endpoint: Time from the first dose to sustained clinical recovery of all 11 specified COVID-19 symptoms[1].
-
Data Collection: Participants recorded the severity of COVID-19 symptoms daily in a diary[9].
References
- 1. researchgate.net [researchgate.net]
- 2. rxfiles.ca [rxfiles.ca]
- 3. jogh.org [jogh.org]
- 4. Efficacy and Safety of 5-Day Oral Ensitrelvir for Patients With Mild to Moderate COVID-19: The SCORPIO-SR Randomized Clinical Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. Scholarly Article or Book Chapter | Ensitrelvir for the Treatment of Nonhospitalized Adults with COVID-19: Results from the SCORPIO-HR, Phase 3, Randomized, Double-blind, Placebo-Controlled Trial | ID: kw52jp89g | Carolina Digital Repository [cdr.lib.unc.edu]
- 7. Updates from SCORPIO-HR, a global phase III study of ensitrelvir for non-hospitalized participants with COVID-19 - Medthority [medthority.com]
- 8. Shionogi Provides Updates from SCORPIO-HR, a Global Phase 3 Study of Ensitrelvir for Non-Hospitalized Participants with COVID-19| 塩野義製薬 [shionogi.com]
- 9. scienceopen.com [scienceopen.com]
A Comparative Pharmacokinetic Analysis of Leritrelvir and Paxlovid in the Treatment of COVID-19
A detailed guide for researchers and drug development professionals on the pharmacokinetic profiles of two prominent SARS-CoV-2 main protease inhibitors.
This guide provides a comprehensive comparison of the pharmacokinetic properties of Leritrelvir (RAY1216) and Paxlovid (nirmatrelvir/ritonavir). Both antiviral drugs target the 3C-like (3CL) protease of SARS-CoV-2, an enzyme crucial for viral replication.[1][2][3][4] Understanding their distinct pharmacokinetic profiles is essential for optimizing clinical efficacy and safety in the treatment of COVID-19.
Mechanism of Action: Targeting Viral Replication
Both this compound and the nirmatrelvir component of Paxlovid function as inhibitors of the SARS-CoV-2 main protease (Mpro), also known as the 3CL protease.[1][2][3][5] This enzyme is vital for the cleavage of viral polyproteins into functional non-structural proteins necessary for viral replication.[2] By inhibiting Mpro, these drugs block the viral life cycle, thereby reducing viral load.[2][6]
Paxlovid includes ritonavir, which acts as a pharmacokinetic enhancer.[5][7] Ritonavir inhibits the cytochrome P450 3A4 (CYP3A4) enzyme, which is the primary enzyme responsible for metabolizing nirmatrelvir.[8][9] This inhibition leads to higher and more sustained plasma concentrations of nirmatrelvir, enhancing its antiviral activity.[5][7][8] In contrast, preclinical and clinical studies suggest that this compound's improved pharmacokinetic profile allows for effective therapeutic concentrations without the need for a booster like ritonavir.[10][11]
References
- 1. Frontiers | Model informed dose regimen optimizing in development of this compound for the treatment of mild or moderate COVID-19 [frontiersin.org]
- 2. paxlovid.my [paxlovid.my]
- 3. What is this compound used for? [synapse.patsnap.com]
- 4. journals.asm.org [journals.asm.org]
- 5. paxlovid.pfizerpro.com [paxlovid.pfizerpro.com]
- 6. What is the mechanism of this compound? [synapse.patsnap.com]
- 7. Paxlovid: Mechanism of Action, Synthesis, and In Silico Study - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A Comprehensive Review of the Clinical Pharmacokinetics, Pharmacodynamics, and Drug Interactions of Nirmatrelvir/Ritonavir - PMC [pmc.ncbi.nlm.nih.gov]
- 9. tga.gov.au [tga.gov.au]
- 10. Single-dose tolerability and pharmacokinetics of this compound in Chinese patients with hepatic impairment and healthy matched controls - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Model informed dose regimen optimizing in development of this compound for the treatment of mild or moderate COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Safeguarding Health and Environment: Proper Disposal of Leritrelvir in a Research Setting
For researchers, scientists, and drug development professionals, the proper disposal of investigational compounds like leritrelvir is a critical component of laboratory safety and environmental responsibility. Adherence to established protocols minimizes the risk of exposure and prevents the release of pharmacologically active agents into the ecosystem. This guide provides a comprehensive, step-by-step approach to the safe disposal of this compound, drawing upon general best practices for pharmaceutical waste management in the absence of specific guidelines for this novel compound.
Personal Protective Equipment (PPE) and Handling Precautions
Before initiating any disposal procedures, it is imperative to don the appropriate Personal Protective Equipment (PPE) to prevent skin and eye contact, inhalation, and ingestion.
| PPE Component | Specification |
| Gloves | Chemical-resistant gloves (e.g., nitrile) |
| Eye Protection | Safety glasses with side shields or goggles |
| Lab Coat | Standard laboratory coat |
| Respiratory Protection | Use in a well-ventilated area. A fume hood is recommended for handling powders or creating solutions. |
Avoid generating dust or aerosols during handling.[1][2] In case of a spill, absorb the material with an inert substance (e.g., vermiculite, dry sand) and collect it in a sealed container for disposal.[1][2]
Step-by-Step Disposal Protocol
The primary principle for the disposal of this compound, as with most pharmaceutical waste, is to do so in accordance with local, state, and federal regulations.[1] The following steps provide a general framework for proper disposal in a laboratory setting.
-
Consult Institutional and Local Guidelines: Before proceeding, consult your institution's Environmental Health and Safety (EHS) department for specific protocols regarding chemical and pharmaceutical waste. Regulations can vary significantly by location.
-
Segregate Waste: Do not mix this compound waste with general laboratory or municipal trash. It should be segregated as chemical or pharmaceutical waste.
-
Decontamination of Contaminated Materials: All materials that have come into contact with this compound, such as pipette tips, tubes, and contaminated PPE, should be considered contaminated waste.
-
Disposal of Unused or Expired this compound:
-
Primary Method: Licensed Waste Disposal Vendor: The preferred method for disposal is through a licensed hazardous waste disposal company. Your institution's EHS department will have established procedures for the collection and disposal of chemical waste.
-
Alternative Method (for small quantities, if permitted by local regulations): In the absence of a take-back program or a licensed vendor, and only if permitted by your local regulations, small quantities of this compound may be prepared for disposal in a manner that renders them non-retrievable. This method is generally more applicable to household disposal but can be adapted for laboratory settings under strict guidance.
-
Remove the this compound from its original container.
-
Mix the compound with an undesirable substance such as cat litter, used coffee grounds, or dirt.[3][4] This makes the drug less appealing to and unrecognizable by anyone who might go through the trash.[5] Do not crush tablets or capsules.[4]
-
Place the mixture in a sealed container, such as a plastic bag or a sealable container, to prevent leakage.[4][5]
-
Dispose of the sealed container in the designated chemical waste stream as directed by your institution.
-
-
-
Documentation: Maintain accurate records of the disposed quantities of this compound and the date of disposal, in accordance with your laboratory's inventory management and waste disposal protocols.
Logical Workflow for this compound Disposal
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Decision workflow for the proper disposal of this compound in a laboratory setting.
Disclaimer: This information is intended as a general guide. Always prioritize and adhere to the specific disposal regulations and procedures established by your institution and local authorities.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
